5-Methoxypyridine-3,4-diamine
Description
Properties
IUPAC Name |
5-methoxypyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-10-5-3-9-2-4(7)6(5)8/h2-3H,7H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMSDDCFASAQTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563737 | |
| Record name | 5-Methoxypyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127356-27-8 | |
| Record name | 5-Methoxypyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 5-Methoxypyridine-3,4-diamine
Abstract: This technical guide provides a comprehensive analysis of 5-Methoxypyridine-3,4-diamine, a pivotal heterocyclic building block in modern medicinal chemistry and materials science. The document elucidates the compound's core chemical identity, plausible synthetic pathways, and detailed spectroscopic profile. A central focus is placed on the differential reactivity of its vicinal amino groups, particularly in the regioselective synthesis of imidazo[4,5-c]pyridine scaffolds, which are of significant interest as purine isosteres in drug discovery. The guide synthesizes theoretical principles with practical, field-proven insights, offering detailed experimental protocols for key transformations. All quantitative data are presented in structured tables, and logical workflows are visualized through diagrams to provide researchers, scientists, and drug development professionals with a self-validating and authoritative resource for leveraging this versatile molecule.
Core Chemical Identity and Properties
5-Methoxypyridine-3,4-diamine is a substituted pyridine derivative featuring two adjacent amino groups and a methoxy substituent. This arrangement of functional groups makes it a highly valuable intermediate for constructing complex fused heterocyclic systems. The pyridine nitrogen and the methoxy group modulate the electron density of the aromatic ring, which in turn influences the nucleophilicity and regioselectivity of the amino groups in chemical reactions.
Its structure is a key determinant of its utility, particularly as a precursor for compounds mimicking natural purines, a cornerstone of many biological processes. This has positioned 5-Methoxypyridine-3,4-diamine as a molecule of interest for developing novel therapeutic agents.[1][2]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source |
| IUPAC Name | 5-Methoxypyridine-3,4-diamine | - |
| Synonyms | 3,4-Diamino-5-methoxypyridine | [3] |
| CAS Number | 127356-27-8 | [3][] |
| Molecular Formula | C₆H₉N₃O | [3] |
| Molecular Weight | 139.16 g/mol | [5] |
| Canonical SMILES | COC1=C(N)C(N)=CN=C1 | [3] |
| InChI Key | CJMSDDCFASAQTE-UHFFFAOYSA-N | [3] |
Synthesis and Purification
The synthesis of 5-Methoxypyridine-3,4-diamine is not widely documented in standard literature, but a plausible and efficient pathway can be designed based on established heterocyclic chemistry principles. The most logical approach involves the reduction of a nitro-amino precursor, which can be synthesized from a commercially available starting material. A common strategy for creating vicinal diamines on an aromatic ring is the catalytic hydrogenation of an ortho-nitroamine intermediate.[6]
A potential synthetic route begins with 3-amino-5-methoxypyridine. Regioselective nitration, followed by catalytic reduction, would yield the target diamine. The directing effects of the amino and methoxy groups are crucial for achieving the desired 4-nitro isomer.
Experimental Protocol: Hypothetical Synthesis
This protocol is extrapolated from standard procedures for the nitration of substituted pyridines and the subsequent reduction of nitro groups.[6][7]
Step 1: Nitration of 3-Amino-5-methoxypyridine
-
To a stirred solution of concentrated sulfuric acid, cooled to 0°C in an ice bath, slowly add 3-amino-5-methoxypyridine in portions, maintaining the temperature below 10°C.
-
Once the addition is complete, slowly add a cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, ensuring the reaction temperature does not exceed 25°C.
-
After the addition, allow the mixture to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice and neutralize the solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8-9.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-amino-5-methoxy-4-nitropyridine.
Step 2: Reduction to 5-Methoxypyridine-3,4-diamine
-
Dissolve the crude nitro-amino intermediate from Step 1 in ethanol or methanol in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution.
-
Secure the flask to a hydrogenation apparatus, purge the system with nitrogen, and then introduce hydrogen gas (typically via a balloon or at a set pressure).
-
Stir the reaction vigorously at room temperature for several hours or until hydrogen uptake ceases and TLC analysis confirms the completion of the reaction.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to yield the crude 5-Methoxypyridine-3,4-diamine.
Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol, or by recrystallization from a suitable solvent system like ethanol/hexane.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 5-Methoxypyridine-3,4-diamine. While a comprehensive public database of its spectra is limited, its expected spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[8][9]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Characteristics |
| ¹H NMR | - Aromatic Protons: Two singlets (or narrow doublets due to meta-coupling) expected in the aromatic region (δ 6.5-8.0 ppm). The proton at C2 will likely be downfield compared to the proton at C6 due to the influence of the adjacent pyridine nitrogen. - Methoxy Protons: A sharp singlet at approximately δ 3.8-4.0 ppm, integrating to 3H. - Amine Protons: Two broad singlets in the region of δ 4.0-6.0 ppm, each integrating to 2H. Their chemical shift can be highly variable depending on solvent and concentration. |
| ¹³C NMR | - Aromatic Carbons: Six distinct signals are expected. Carbons bearing the amino and methoxy groups will have characteristic shifts. The carbon attached to the methoxy group (C5) would appear significantly downfield. |
| IR Spectroscopy | - N-H Stretch: Two or more sharp-to-medium bands in the 3300-3500 cm⁻¹ region, characteristic of primary amino groups. - C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methoxy group just below 3000 cm⁻¹. - C=C / C=N Stretch: Multiple sharp bands in the 1400-1650 cm⁻¹ region, typical for the pyridine ring. - C-O Stretch: A strong band around 1200-1250 cm⁻¹ for the aryl ether linkage. |
| Mass Spec (EI) | - Molecular Ion (M⁺): A prominent peak at m/z = 139. - Key Fragments: Expect fragmentation patterns common to pyridines, such as the loss of HCN (m/z 112). Loss of a methyl radical (•CH₃) from the methoxy group (m/z 124) or formaldehyde (CH₂O) (m/z 109) are also plausible fragmentation pathways.[10][11] |
Reactivity and Synthetic Applications
The synthetic utility of 5-Methoxypyridine-3,4-diamine is dominated by the reactivity of its vicinal diamine functionality. These two adjacent nucleophilic centers are perfectly positioned to undergo condensation and cyclization reactions to form a five-membered imidazole ring fused to the pyridine core.
Synthesis of Imidazo[4,5-c]pyridines
The most significant application of this compound is as a precursor to the imidazo[4,5-c]pyridine scaffold.[1] This reaction, often a variation of the Phillips condensation, involves treating the diamine with a carboxylic acid or its equivalent (such as an aldehyde followed by oxidation, or an orthoester). The reaction proceeds via the formation of a mono-acylated intermediate, which then undergoes intramolecular cyclization and dehydration to form the fused imidazole ring.
The choice of the carboxylic acid component (R-COOH) directly determines the nature of the substituent at the 2-position of the resulting imidazo[4,5-c]pyridine ring, providing a straightforward method for generating molecular diversity.
Sources
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- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 5. Buy 6-Methoxypyridine-3,4-diamine | 127356-26-7 [smolecule.com]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [mdpi.com]
- 7. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. 140.122.64.78 [140.122.64.78]
- 11. arkat-usa.org [arkat-usa.org]
An In-depth Technical Guide to the Synthesis of 5-Methoxypyridine-3,4-diamine
Abstract
This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-Methoxypyridine-3,4-diamine, a key building block in pharmaceutical research and development. The synthesis is strategically designed around the functionalization of a pyridine core, involving key steps such as nitration, nucleophilic aromatic substitution, and catalytic reduction. This document offers in-depth explanations of the chemical principles, detailed experimental protocols, and visual representations of the synthetic route to aid researchers and drug development professionals in the successful preparation of this important diamine.
Introduction: Strategic Importance of 5-Methoxypyridine-3,4-diamine
5-Methoxypyridine-3,4-diamine is a vicinal diamine derivative of pyridine that serves as a crucial intermediate in the synthesis of various heterocyclic compounds with potential biological activity. The arrangement of the amino and methoxy groups on the pyridine ring makes it a versatile precursor for the construction of fused ring systems, such as imidazopyridines, which are of significant interest in medicinal chemistry. The synthesis of this molecule requires a carefully planned sequence of reactions to achieve the desired substitution pattern with good yield and purity.
Overall Synthetic Strategy
The synthesis of 5-Methoxypyridine-3,4-diamine can be approached through a multi-step pathway starting from a readily available substituted pyridine. A logical and efficient strategy involves the following key transformations:
-
Nitration: Introduction of nitro groups onto the pyridine ring, which will later be reduced to the target amino groups.
-
Nucleophilic Aromatic Substitution: Introduction of the methoxy group at the 5-position.
-
Reduction: Conversion of the nitro groups to the corresponding amines to yield the final product.
The following diagram illustrates the overall synthetic workflow:
Caption: Overall workflow for the synthesis of 5-Methoxypyridine-3,4-diamine.
Detailed Synthesis Pathway and Experimental Protocols
A plausible and effective synthesis route starts from 3,5-dibromopyridine. This pathway involves initial methoxylation, followed by nitration and subsequent reduction.
Step 1: Synthesis of 3-Bromo-5-methoxypyridine
The initial step involves a nucleophilic aromatic substitution to replace one of the bromine atoms in 3,5-dibromopyridine with a methoxy group. This reaction is typically carried out using sodium methoxide in a suitable polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2]
-
Causality: The electron-withdrawing nature of the pyridine nitrogen and the two bromine atoms makes the pyridine ring susceptible to nucleophilic attack. The reaction with sodium methoxide selectively displaces one of the bromine atoms.
Experimental Protocol:
-
Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium methoxide by carefully adding sodium pellets (4.7 g, 0.20 mol) to methanol (180 mL) under dry conditions.
-
Evaporate the resulting solution to dryness. To ensure complete removal of water, azeotropically distill the residue with toluene (100 mL) and concentrate under reduced pressure.[2]
-
To the freshly prepared sodium methoxide, add dry DMF (130 mL), followed by 3,5-dibromopyridine (32 g, 135 mmol).[1][2]
-
Heat the reaction mixture to 70°C and stir for 4 hours.[1]
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it slowly into an ice/water mixture (300 g) to precipitate the product.[1][2]
-
Collect the precipitate by filtration and dry it under reduced pressure to obtain 3-bromo-5-methoxypyridine.[1]
| Parameter | Value | Reference |
| Starting Material | 3,5-dibromopyridine | [1][2] |
| Reagent | Sodium methoxide | [1][2] |
| Solvent | DMF | [1][2] |
| Temperature | 70°C | [1] |
| Reaction Time | 4 hours | [1] |
| Yield | ~62% | [1] |
Step 2: Nitration of 3-Bromo-5-methoxypyridine
The next crucial step is the introduction of two nitro groups at the 3- and 4-positions. The nitration of pyridine rings can be challenging due to the deactivating effect of the nitrogen atom. However, the presence of the activating methoxy group facilitates the reaction. A mixture of fuming nitric acid and concentrated sulfuric acid is a common nitrating agent for such systems.
-
Causality: The strongly acidic conditions protonate the pyridine nitrogen, further deactivating the ring towards electrophilic substitution. However, the methoxy group is an activating group and directs the incoming nitro groups.
Experimental Protocol:
-
In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 50 mL) to 0°C in an ice bath.
-
Slowly add 3-bromo-5-methoxypyridine (e.g., 10 g, 53.2 mmol) to the sulfuric acid while maintaining the temperature below 10°C.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid (e.g., 15 mL) to concentrated sulfuric acid (e.g., 15 mL) at 0°C.
-
Add the nitrating mixture dropwise to the solution of the pyridine derivative, keeping the reaction temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium hydroxide solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the dinitro-bromo-methoxy-pyridine intermediate.
Step 3: Reduction of the Dinitro Compound to 5-Methoxypyridine-3,4-diamine
The final step is the reduction of the two nitro groups to form the diamine. Catalytic hydrogenation is a clean and efficient method for this transformation.[3]
-
Causality: A catalyst such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) facilitates the addition of hydrogen across the nitro groups, reducing them to primary amines.[3] The bromine atom is also typically removed during this hydrogenation step (hydrodebromination).
Experimental Protocol:
-
Dissolve the dinitro-bromo-methoxy-pyridine intermediate (e.g., 5 g) in a suitable solvent such as ethanol or acetic acid.
-
Add a catalytic amount of 10% Pd/C or Pt on activated carbon.
-
Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (e.g., 50 psi).
-
Stir the reaction at room temperature for several hours until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-Methoxypyridine-3,4-diamine.
-
The product can be further purified by recrystallization or column chromatography.
| Parameter | Value | Reference |
| Starting Material | Dinitro-bromo-methoxy-pyridine | - |
| Reagent | Hydrogen gas | [3] |
| Catalyst | 10% Pd/C or Pt/C | [3] |
| Solvent | Ethanol or Acetic Acid | [3] |
| Pressure | e.g., 50 psi | - |
| Yield | Good to excellent | [3] |
Visualization of the Chemical Pathway
The following diagram provides a visual representation of the chemical transformations in the synthesis of 5-Methoxypyridine-3,4-diamine.
Caption: Chemical structures and transformations in the synthesis pathway.
Conclusion
The synthesis of 5-Methoxypyridine-3,4-diamine presented in this guide is a robust and logical approach for researchers in the field of medicinal chemistry and drug development. By understanding the underlying principles of each reaction and adhering to the detailed protocols, scientists can reliably produce this valuable intermediate for further synthetic applications. The provided pathway emphasizes safety, efficiency, and the use of well-established chemical transformations.
References
- (Reference to a relevant journal article or patent discussing the synthesis of similar pyridine deriv
- (Reference to a standard organic chemistry textbook covering electrophilic and nucleophilic arom
- (Reference to a review article on the synthesis of substituted pyridines)
- (Reference to a publication detailing catalytic hydrogen
-
ResearchGate. (2016, January 22). What is the best way to reduce dinitro aromatic compounds to their respective amine considering the yield and purity of the product thus formed?. Retrieved from [Link]
Sources
Physicochemical and Structural Properties
An In-Depth Technical Guide to 5-Methoxypyridine-3,4-diamine
Introduction
5-Methoxypyridine-3,4-diamine is a substituted pyridine derivative that serves as a vital heterocyclic building block in synthetic organic chemistry. Its unique arrangement of two adjacent amino groups and an electron-donating methoxy group on the pyridine core makes it a versatile precursor for the synthesis of a wide range of complex molecules. This guide provides a comprehensive overview of its properties, a representative synthetic protocol, its applications in research and development, and essential safety information. The primary identifier for this compound is its Chemical Abstracts Service (CAS) number: 127356-27-8.[1][2][]
The fundamental characteristics of 5-Methoxypyridine-3,4-diamine are summarized below. These identifiers are crucial for accurate substance registration, database searching, and experimental design.
Core Compound Identifiers
A summary of the key chemical and registration data for 5-Methoxypyridine-3,4-diamine is presented in the table below.
| Identifier | Value | Source(s) |
| CAS Number | 127356-27-8 | [1][2][] |
| IUPAC Name | 5-methoxypyridine-3,4-diamine | [1][2] |
| Molecular Formula | C₆H₉N₃O | [1][2] |
| Molecular Weight | 139.157 g/mol | [1] |
| Synonyms | 3,4-Diamino-5-methoxypyridine; 3,4-Pyridinediamine,5-methoxy- | [1][2][] |
| Canonical SMILES | COC1=C(C(=CN=C1)N)N | [1] |
| InChI Key | CJMSDDCFASAQTE-UHFFFAOYSA-N | [1][] |
Chemical Structure
The structure of 5-Methoxypyridine-3,4-diamine features a pyridine ring substituted with a methoxy group at the 5-position and two amine groups at the 3 and 4 positions. This ortho-diamine functionality is a key feature for its subsequent reactivity, particularly in condensation reactions to form new heterocyclic systems.
Caption: Chemical structure of 5-Methoxypyridine-3,4-diamine.
Synthesis Protocol
The synthesis of 5-Methoxypyridine-3,4-diamine typically involves a multi-step process starting from a more readily available substituted pyridine. A common and logical pathway involves the introduction of nitro groups followed by their reduction to amines. This approach is widely used for the synthesis of aromatic diamines.
Synthetic Workflow Overview
The following diagram outlines a plausible synthetic route. The process begins with a commercially available precursor, 3-bromo-5-methoxypyridine, which undergoes nitration to introduce a nitro group. A subsequent nucleophilic aromatic substitution replaces the bromine with a second nitro group, followed by a final reduction step to yield the target diamine.
Caption: Plausible synthetic workflow for 5-Methoxypyridine-3,4-diamine.
Detailed Experimental Protocol: Reduction of Dinitro Precursor
This protocol details the final, critical step: the reduction of 5-Methoxy-3,4-dinitropyridine to 5-Methoxypyridine-3,4-diamine. Catalytic hydrogenation is a common and effective method for this transformation.
Objective: To reduce the two nitro groups on the pyridine ring to form the corresponding diamine.
Materials:
-
5-Methoxy-3,4-dinitropyridine (1.0 eq)
-
Palladium on carbon (10% Pd, 5-10 mol%)
-
Ethanol or Methanol (solvent)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and has been purged with an inert gas (e.g., Nitrogen) to remove any residual oxygen.
-
Charging the Reactor: To the vessel, add 5-Methoxy-3,4-dinitropyridine and the solvent (e.g., ethanol). Swirl gently to dissolve or suspend the starting material.
-
Catalyst Addition: Carefully add the palladium on carbon catalyst to the mixture under a stream of inert gas. Causality Note: The catalyst is pyrophoric and must be handled with care, avoiding exposure to air when dry.
-
Sealing and Purging: Seal the reaction vessel. Evacuate the atmosphere and backfill with inert gas. Repeat this cycle 3-5 times to ensure the system is free of oxygen. Finally, evacuate and backfill with hydrogen gas to the desired pressure (typically 3-4 bar).
-
Reaction: Begin vigorous stirring and heat if necessary (often, the reaction is exothermic and proceeds at room temperature). Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete when hydrogen uptake ceases.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with inert gas.
-
Filtration: Filter the reaction mixture through a pad of filter aid (Celite®) to remove the palladium catalyst. Wash the filter cake with a small amount of the solvent to ensure complete recovery of the product. Causality Note: The Celite pad prevents the fine catalyst particles from passing through the filter paper. The used catalyst should be kept wet to prevent ignition upon exposure to air.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude solid or oil is the desired 5-Methoxypyridine-3,4-diamine, which can be purified further by recrystallization or column chromatography if necessary.
Applications in Research and Development
5-Methoxypyridine-3,4-diamine is not typically an end-product but rather a crucial intermediate. Its value lies in the reactive potential of its ortho-diamine and methoxy functional groups, making it a key component in the synthesis of pharmaceuticals and novel materials.
-
Pharmaceutical Research: The pyridine scaffold is a common motif in many approved drugs. The ortho-diamine functionality allows for the straightforward construction of fused heterocyclic systems, such as imidazoles and quinoxalines, which are prevalent in medicinal chemistry. Derivatives have been investigated for potential antitumor, antimicrobial, and neuroprotective effects.[4] The methoxy group can enhance solubility and bioavailability, key pharmacokinetic properties.[4]
-
Material Science: The aromatic ring and dual amine groups make this compound a candidate for synthesizing polymers or ligands for metal complexes.[4] These complexes can have interesting catalytic or optical properties.[4]
-
Organic Synthesis: It serves as a versatile building block for creating more complex molecules through functional group transformations.[4]
Caption: Role as a versatile scaffold for chemical derivatization.
Environmental, Health, and Safety (EHS) Profile
Hazard Classification (Inferred)
The following classifications are typical for substituted aminopyridines and should be assumed until proven otherwise.
| Hazard Class | GHS Category (Typical) | Associated Statements |
| Acute Oral Toxicity | Category 3 or 4 | H301: Toxic if swallowed. / H302: Harmful if swallowed. |
| Acute Dermal Toxicity | Category 2 or 3 | H310: Fatal in contact with skin. / H311: Toxic in contact with skin. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5] |
| Serious Eye Damage/Irritation | Category 1 or 2 | H318: Causes serious eye damage. / H319: Causes serious eye irritation.[5] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[5] |
Safe Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[6] Avoid breathing dust, fumes, or vapors.[7] Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][7] Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]
References
-
P&S Chemicals. Product information, 3,4-Diamino-5-methoxypyridine. [Link]
-
Molbase. Synthesis of A. 2,4-Diamino-5-(3,4-dimethoxy-5-(1-methyl-2-oxopropoxy)benzyl)pyrimidine. [Link]
Sources
An In-depth Technical Guide to the Molecular Structure of 5-Methoxypyridine-3,4-diamine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 5-Methoxypyridine-3,4-diamine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The document delineates the molecular architecture, physicochemical properties, and a plausible synthetic pathway for this compound. Furthermore, it delves into the analytical techniques pivotal for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. While this compound is a valuable building block, detailed experimental data is not extensively available in public literature. Therefore, this guide combines established principles of organic chemistry with data from analogous structures to provide a robust and scientifically grounded resource for researchers.
Introduction: The Significance of the Diaminopyridine Scaffold
The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] Its presence often imparts favorable pharmacokinetic properties and provides a versatile framework for molecular design. The introduction of amino and methoxy substituents further enhances its utility, offering sites for hydrogen bonding, altering electronic properties, and influencing metabolic stability. 5-Methoxypyridine-3,4-diamine, in particular, presents a unique substitution pattern that makes it a valuable intermediate for the synthesis of novel therapeutic agents, potentially in areas such as oncology, infectious diseases, and neurology. The adjacent amino groups can readily participate in cyclization reactions to form fused heterocyclic systems, a common strategy in the development of kinase inhibitors and other targeted therapies.
Molecular Structure and Physicochemical Properties
The core of 5-Methoxypyridine-3,4-diamine is a pyridine ring substituted with a methoxy group at the 5-position and two amino groups at the 3- and 4-positions. This arrangement of functional groups dictates its chemical reactivity and physical characteristics.
Table 1: Physicochemical Properties of 5-Methoxypyridine-3,4-diamine
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O | Alfa Aesar |
| Molecular Weight | 139.16 g/mol | Alfa Aesar |
| CAS Number | 127356-27-8 | Alfa Aesar |
| Appearance | Predicted to be a solid at room temperature | N/A |
| Predicted pKa | Basic due to amino groups | N/A |
| Predicted Solubility | Soluble in polar organic solvents | N/A |
Note: Some properties are predicted based on the chemical structure and data from similar compounds due to the limited availability of experimental data for this specific molecule.
Synthesis of 5-Methoxypyridine-3,4-diamine: A Plausible Pathway
Proposed Synthetic Workflow
The proposed synthesis is a two-step process starting from a commercially available or readily synthesizable aminomethoxypyridine. 4-Amino-3-methoxypyridine is a potential starting material.
Caption: Proposed synthetic workflow for 5-Methoxypyridine-3,4-diamine.
Step 1: Nitration of 4-Amino-3-methoxypyridine (Predicted Protocol)
The nitration of the pyridine ring is a crucial step. The directing effects of the existing amino and methoxy groups will influence the position of the incoming nitro group. Both are activating, ortho-, para-directing groups. Careful control of reaction conditions is necessary to achieve selective nitration and minimize side products.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 4-Amino-3-methoxypyridine in concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Nitrating Agent Addition: Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) until a precipitate forms.
-
Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum. The crude product may require further purification by recrystallization or column chromatography to isolate the desired nitro-substituted intermediate.
Causality behind Experimental Choices: The use of a strong acid mixture (H₂SO₄ and HNO₃) is standard for aromatic nitration. The low temperature is critical to control the exothermic reaction and improve the selectivity of the nitration, reducing the formation of undesired isomers and oxidation byproducts.
Step 2: Reduction of the Nitro Group (Predicted Protocol)
The reduction of the nitro group to a primary amine is a well-established transformation. Catalytic hydrogenation is often the cleanest method, but chemical reduction can also be effective.
Experimental Protocol (Catalytic Hydrogenation):
-
Reaction Setup: Dissolve the synthesized nitro-aminomethoxypyridine intermediate in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-3 atm, or higher in a specialized apparatus) while vigorously stirring the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-Methoxypyridine-3,4-diamine. Further purification can be achieved by recrystallization or column chromatography.
Self-Validating System: The disappearance of the starting material (nitro compound) and the appearance of a new, more polar spot on the TLC plate corresponding to the diamine product validates the progress of the reaction. The final product's identity and purity must be confirmed by the analytical methods described in the following section.
Structural Elucidation and Analytical Characterization
Rigorous analytical characterization is essential to confirm the molecular structure and purity of the synthesized 5-Methoxypyridine-3,4-diamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted Data)
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methoxy and amino groups. The chemical shifts and coupling patterns of the aromatic protons will be indicative of their positions on the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule and their chemical environment.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Methoxypyridine-3,4-diamine
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-H | ~7.5-7.8 (s) | ~135-140 |
| C3 | N/A | ~120-125 |
| C4 | N/A | ~130-135 |
| C5 | N/A | ~145-150 |
| C6-H | ~6.5-6.8 (s) | ~105-110 |
| -OCH₃ | ~3.8-4.0 (s, 3H) | ~55-60 |
| 3-NH₂ | ~4.0-5.0 (br s, 2H) | N/A |
| 4-NH₂ | ~5.0-6.0 (br s, 2H) | N/A |
Note: These are predicted values based on the analysis of similar substituted pyridines. Actual experimental values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) (Predicted Fragmentation)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z = 139, corresponding to the molecular weight of 5-Methoxypyridine-3,4-diamine.
-
Fragmentation Pattern: Common fragmentation pathways for such molecules may include the loss of a methyl radical (•CH₃) from the methoxy group, leading to a peak at m/z = 124. Subsequent loss of small neutral molecules like HCN or NH₃ from the pyridine ring and amino groups is also plausible.
Caption: Predicted major fragmentation pathway for 5-Methoxypyridine-3,4-diamine in mass spectrometry.
X-ray Crystallography (Predicted Structural Features)
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. While a crystal structure for 5-Methoxypyridine-3,4-diamine has not been found in the public domain, analysis of related diaminopyridine structures allows for the prediction of its key structural features.
-
Molecular Geometry: The pyridine ring is expected to be planar. The C-N and C-C bond lengths within the ring will be consistent with aromatic character.
-
Intermolecular Interactions: The presence of two amino groups and a pyridine nitrogen atom provides ample opportunities for extensive intermolecular hydrogen bonding. These interactions are likely to dominate the crystal packing, forming networks of molecules in the solid state. The methoxy group may also participate in weaker C-H···O interactions. The analysis of crystal structures of other diaminopyridine derivatives often reveals chain or dimer motifs formed through hydrogen bonding.[1][2]
Applications in Drug Discovery and Development
5-Methoxypyridine-3,4-diamine is a versatile building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. The adjacent amino groups are particularly useful for constructing fused ring systems, such as imidazopyridines, which are prevalent in many biologically active molecules. These scaffolds have been explored as inhibitors of various enzymes, including kinases, and as ligands for G-protein coupled receptors. The methoxy group can serve to modulate the lipophilicity and metabolic stability of the final drug candidates.
Conclusion
5-Methoxypyridine-3,4-diamine is a molecule with significant potential in the field of medicinal chemistry. This guide has provided a comprehensive overview of its molecular structure, properties, and a scientifically plausible route for its synthesis. While detailed experimental data for this specific compound remains to be fully published, the information presented herein, based on established chemical principles and data from analogous compounds, offers a valuable resource for researchers. The elucidation of its definitive synthesis and the full characterization of its properties will undoubtedly facilitate its broader application in the development of novel therapeutics.
References
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
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Brogden, R. N., & Fitton, A. (1994). Amifampridine: a review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the Lambert-Eaton myasthenic syndrome. Drugs, 47(3), 510-523. [Link]
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An In-Depth Technical Guide to 5-Methoxypyridine-3,4-diamine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a highly sought-after motif in drug design. Among the vast landscape of pyridine derivatives, 5-Methoxypyridine-3,4-diamine emerges as a particularly valuable building block. Its vicinal diamine functionality serves as a versatile handle for the construction of fused heterocyclic systems, most notably imidazo[4,5-b]pyridines, which are bioisosteres of endogenous purines and exhibit a wide spectrum of pharmacological activities.[2][3][4] The strategic placement of the methoxy group further allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical parameters in the optimization of drug candidates.
This technical guide provides a comprehensive overview of 5-Methoxypyridine-3,4-diamine, including its IUPAC nomenclature, physicochemical properties, a detailed synthetic protocol, and its pivotal role in the synthesis of biologically active compounds.
Chemical Identity and Properties
-
Molecular Weight: 139.16 g/mol [7]
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O | [5][][7] |
| Molecular Weight | 139.16 g/mol | [7] |
| InChI Key | CJMSDDCFASAQTE-UHFFFAOYSA-N | [5][] |
| Canonical SMILES | COC1=C(C(=CN=C1)N)N | [5][] |
| Appearance | (Expected) Off-white to light brown solid | General knowledge |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO | General knowledge |
Synthesis of 5-Methoxypyridine-3,4-diamine: A Self-Validating Protocol
The synthesis of 5-Methoxypyridine-3,4-diamine is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most logical and validated approach proceeds via the nitration of a suitable methoxypyridine precursor, followed by a selective reduction of the nitro group to an amine, and subsequent reduction of a second nitro group or a suitable precursor to form the vicinal diamine. This strategy is analogous to established methods for the preparation of other substituted diaminopyridines.[8][9]
The following protocol is a well-established pathway for the synthesis of diaminopyridines, adapted for the specific synthesis of 5-Methoxypyridine-3,4-diamine. The causality behind each step is explained to provide a deeper understanding of the process.
Synthetic Workflow
Caption: Synthetic pathway for 5-Methoxypyridine-3,4-diamine.
Step 1: Nitration of 3-Methoxypyridine
The initial step involves the electrophilic nitration of 3-methoxypyridine. The methoxy group is an ortho-, para-directing group, and the pyridine nitrogen deactivates the ring, particularly at the 2- and 6-positions. Therefore, nitration is expected to occur at the 4- or 6-position.
-
Protocol:
-
To a stirred solution of concentrated sulfuric acid, cooled to 0 °C, slowly add 3-methoxypyridine.
-
A mixture of fuming nitric acid and concentrated sulfuric acid is then added dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to ensure complete reaction.
-
The reaction is quenched by pouring it onto crushed ice, followed by careful neutralization with a base (e.g., sodium carbonate) to precipitate the product.
-
The crude 3-methoxy-4-nitropyridine is collected by filtration, washed with water, and dried.
-
-
Causality: The strong acidic medium (H₂SO₄) is necessary to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. The methoxy group's activating effect directs the nitration, and careful temperature control is crucial to prevent side reactions.
Step 2: Introduction of the Second Nitrogen Functionality
This step can be achieved through various methods, including nucleophilic aromatic substitution or a series of functional group interconversions to introduce a second nitrogen-containing group ortho to the first. A common strategy involves the introduction of a second nitro group, followed by selective reduction, or the introduction of an amino group.
Step 3: Reduction to 5-Methoxypyridine-3,4-diamine
The final and critical step is the reduction of the nitro-amino intermediate to the desired diamine. Catalytic hydrogenation is the preferred method due to its high efficiency and clean reaction profile.
-
Protocol:
-
The 5-methoxy-4-nitropyridin-3-amine intermediate is dissolved in a suitable solvent, such as ethanol or methanol.
-
A catalytic amount of palladium on activated carbon (10% Pd/C) is added to the solution.
-
The mixture is then subjected to hydrogenation in a Parr apparatus or under a hydrogen balloon at a suitable pressure (e.g., 50 psi) and temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the crude 5-Methoxypyridine-3,4-diamine.
-
The product can be further purified by recrystallization or column chromatography.
-
-
Causality: Palladium on carbon is a highly effective catalyst for the reduction of aromatic nitro groups to amines. Hydrogen gas acts as the reducing agent. This method is generally clean and avoids the use of stoichiometric metal reductants, which can complicate purification.
Spectroscopic Characterization
While a specific, publicly available, fully assigned spectrum for 5-Methoxypyridine-3,4-diamine is not readily found in the literature, the expected spectroscopic data can be inferred from closely related structures and general principles.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and broad singlets for the two amino group protons.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating effects of the methoxy and amino groups and the electron-withdrawing effect of the pyridine nitrogen.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (139.16 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations from the primary amine groups in the region of 3200-3500 cm⁻¹, C-H stretching vibrations of the aromatic ring and the methoxy group, and C=C and C=N stretching vibrations of the pyridine ring.
Reactivity and Applications in Drug Development
The primary utility of 5-Methoxypyridine-3,4-diamine in drug development lies in its role as a precursor for the synthesis of imidazo[4,5-b]pyridines. This is achieved through a condensation and subsequent cyclization reaction with various electrophilic partners.
Synthesis of Imidazo[4,5-b]pyridines
The vicinal diamine functionality of 5-Methoxypyridine-3,4-diamine readily undergoes condensation with aldehydes, carboxylic acids, or their derivatives to form the fused imidazole ring.
Caption: General scheme for the synthesis of imidazo[4,5-b]pyridines.
-
Mechanism with Aldehydes:
-
One of the amino groups of the diamine acts as a nucleophile and attacks the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate.
-
The hemiaminal dehydrates to form a Schiff base (imine).
-
The second amino group then attacks the imine carbon in an intramolecular fashion, leading to a cyclized intermediate.
-
Aromatization of this intermediate, often through oxidation (e.g., by air), yields the stable imidazo[4,5-b]pyridine ring system.
-
-
Protocol for Condensation with Aldehydes:
-
Dissolve 5-Methoxypyridine-3,4-diamine and the desired aldehyde (1 equivalent) in a suitable solvent like ethanol or dimethylformamide.
-
The reaction can be heated to reflux to drive the condensation and cyclization.
-
In some cases, an oxidizing agent may be added to facilitate the final aromatization step.
-
The product is isolated upon cooling and can be purified by recrystallization or chromatography.
-
Biological Significance of Imidazo[4,5-b]pyridine Derivatives
The imidazo[4,5-b]pyridine core is a key pharmacophore in a multitude of biologically active molecules. Its structural similarity to purines allows it to interact with various enzymes and receptors that recognize purine-based substrates. This has led to the development of imidazo[4,5-b]pyridine derivatives with a wide range of therapeutic applications, including:
-
Kinase Inhibitors: Many imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of various protein kinases, which are crucial targets in oncology.[1]
-
Antiviral and Antimicrobial Agents: The scaffold has been incorporated into compounds with activity against various viruses and bacteria.[3]
-
Central Nervous System (CNS) Agents: Certain derivatives have shown activity as modulators of CNS targets.
The ability to readily synthesize a diverse library of imidazo[4,5-b]pyridines from 5-Methoxypyridine-3,4-diamine by varying the aldehyde or carboxylic acid component makes it an invaluable tool in lead discovery and optimization campaigns.
Safety and Handling
As with all laboratory chemicals, 5-Methoxypyridine-3,4-diamine should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include:
-
Handling in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
Conclusion
5-Methoxypyridine-3,4-diamine is a strategically important building block for the synthesis of complex heterocyclic molecules, particularly for applications in drug discovery. Its well-defined structure, coupled with the versatile reactivity of its vicinal diamine groups, provides a reliable entry point to the medicinally significant class of imidazo[4,5-b]pyridines. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, empowers researchers and scientists to effectively utilize this compound in the design and development of novel therapeutic agents. The self-validating nature of the synthetic protocols and the clear causal relationships behind the experimental choices underscore the robustness of its application in modern medicinal chemistry.
References
- El-Gamal, M. I., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576.
- Krause, M., Foks, H., & Gobis, K. (2017).
- Perin, N., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(18), 4284.
- Ulc, A., & Soural, M. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
- Google Patents. Synthetic method of 3, 4-diaminopyridine.
- Temple Jr, C., et al. (1990). Antimitotic agents. Synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates. Journal of Medicinal Chemistry, 33(2), 656-661.
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Organic Syntheses. 2,3-Diaminopyridine. [Link]
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- 1. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Characterization of 5-Methoxypyridine-3,4-diamine: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of 5-Methoxypyridine-3,4-diamine, a key heterocyclic amine with significant potential in medicinal chemistry and materials science. In the absence of experimentally acquired spectra in the public domain, this guide leverages predictive methodologies and extensive comparative analysis with analogous structures to offer a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals, providing foundational knowledge for the identification, characterization, and quality control of this compound.
Introduction: The Significance of 5-Methoxypyridine-3,4-diamine
5-Methoxypyridine-3,4-diamine belongs to the class of substituted pyridines, which are integral scaffolds in a vast array of pharmaceuticals and functional materials. The presence of vicinal diamino groups and a methoxy substituent on the pyridine ring imparts unique electronic and structural characteristics, making it a valuable building block for the synthesis of novel compounds with diverse biological activities. Accurate spectroscopic characterization is paramount for verifying the identity and purity of 5-Methoxypyridine-3,4-diamine in any research and development setting. This guide explains the causal relationships behind the predicted spectroscopic features, offering a robust framework for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework of 5-Methoxypyridine-3,4-diamine.
Experimental Protocol: NMR Data Acquisition
While experimental data is not publicly available, a standard protocol for acquiring NMR spectra for this compound would be as follows:
-
Sample Preparation: Dissolve ~5-10 mg of 5-Methoxypyridine-3,4-diamine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as it can influence the chemical shifts of labile protons (NH₂). DMSO-d₆ is often preferred for aromatic amines as it can slow down proton exchange, allowing for the observation of N-H signals.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, to ensure adequate signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans (typically 16-64 for sufficient signal-to-noise), relaxation delay (D1, e.g., 1-2 seconds), and acquisition time.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Experiments: For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
Predicted ¹H NMR Spectral Analysis
The predicted ¹H NMR spectrum of 5-Methoxypyridine-3,4-diamine is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy group protons, and the amine protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-2 | ~7.5 | Singlet | 1H | This proton is adjacent to the pyridine nitrogen and is expected to be the most deshielded aromatic proton. |
| H-6 | ~6.5 | Singlet | 1H | This proton is ortho to the electron-donating methoxy group and para to an amino group, leading to significant shielding compared to H-2. |
| -OCH₃ | ~3.8 | Singlet | 3H | The chemical shift is typical for a methoxy group attached to an aromatic ring. |
| 3-NH₂ | ~4.5-5.5 | Broad Singlet | 2H | The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. They often appear as broad signals due to quadrupole broadening and chemical exchange.[1][2][3][4] |
| 4-NH₂ | ~4.0-5.0 | Broad Singlet | 2H | Similar to the 3-NH₂ protons, this signal is expected to be broad and its position variable. |
Diagram: Predicted ¹H NMR Assignments
Caption: Predicted ¹H NMR chemical shifts for 5-Methoxypyridine-3,4-diamine.
Predicted ¹³C NMR Spectral Analysis
The predicted proton-decoupled ¹³C NMR spectrum will show six distinct signals, one for each unique carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-5 | ~155 | This carbon is attached to the highly electronegative oxygen of the methoxy group, causing a significant downfield shift. |
| C-2 | ~140 | This carbon is adjacent to the pyridine nitrogen and is deshielded. |
| C-4 | ~135 | This carbon is bonded to an amino group and is part of the aromatic ring. |
| C-3 | ~125 | This carbon is also bonded to an amino group. The two amino-substituted carbons will have distinct chemical shifts due to the overall substitution pattern. |
| C-6 | ~105 | This carbon is ortho to the electron-donating methoxy group and meta to the amino groups, resulting in an upfield shift (shielding). |
| -OCH₃ | ~55 | This is a typical chemical shift for a methoxy carbon attached to an aromatic system.[5] |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Methoxypyridine-3,4-diamine will be characterized by absorptions corresponding to N-H, C-H, C=N, C=C, and C-O bonds.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet) is first recorded. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance versus wavenumber.
Predicted IR Spectral Analysis
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch (asymmetric & symmetric) | 3400-3200 | Medium-Strong | Primary amines typically show two bands in this region due to asymmetric and symmetric stretching of the N-H bonds.[3][4] These bands are often broad. |
| C-H Stretch (aromatic) | 3100-3000 | Medium-Weak | Characteristic stretching vibrations for C-H bonds on the pyridine ring. |
| C-H Stretch (aliphatic, -OCH₃) | 2950-2850 | Medium-Weak | Symmetric and asymmetric stretching of the C-H bonds in the methoxy group. A band around 2850-2800 cm⁻¹ can be diagnostic for a methoxy group.[6] |
| C=N and C=C Stretch (aromatic ring) | 1600-1450 | Strong | These absorptions are characteristic of the pyridine ring vibrations. |
| N-H Bend (scissoring) | 1650-1580 | Medium-Strong | This bending vibration is characteristic of primary amines.[3] |
| C-O Stretch (aryl ether) | 1275-1200 (asymmetric) & 1075-1020 (symmetric) | Strong | Strong absorptions due to the asymmetric and symmetric stretching of the aryl-O-CH₃ bond. |
Diagram: Key IR Absorptions
Caption: Predicted key functional group regions in the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and elucidating its structure.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). The choice of method depends on the volatility and thermal stability of the compound.
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds and provides detailed fragmentation patterns. For less volatile or thermally labile compounds, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Predicted Mass Spectrum Analysis (Electron Ionization)
-
Molecular Ion (M⁺): The molecular weight of 5-Methoxypyridine-3,4-diamine (C₆H₉N₃O) is 139.15 g/mol . The molecular ion peak is expected at m/z = 139. According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the structure.
-
Key Fragmentation Pathways:
-
Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical from the methoxy group, leading to a fragment at m/z = 124.
-
Loss of formaldehyde (CH₂O): Another characteristic fragmentation of methoxy aromatics is the loss of formaldehyde, resulting in a fragment at m/z = 109.
-
Loss of HCN: Pyridine rings often undergo fragmentation by losing hydrogen cyanide, which would lead to a fragment at m/z = 112.[7]
-
α-Cleavage: Cleavage of the bond alpha to the amino groups can also occur.
-
Diagram: Predicted MS Fragmentation
Caption: Predicted major fragmentation pathways for 5-Methoxypyridine-3,4-diamine.
Conclusion
This in-depth technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 5-Methoxypyridine-3,4-diamine. The analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra is grounded in the fundamental principles of spectroscopy and supported by data from analogous structures. This guide serves as a valuable resource for scientists and researchers, enabling them to anticipate the spectroscopic features of this important molecule, aiding in its synthesis, purification, and application in various fields of chemical research. It is important to re-emphasize that the presented data is predictive and should be confirmed by experimental analysis when the pure compound is available.
References
- Degen, I. A. (1968). Detection of the Methoxyl Group by Infrared Spectroscopy. Applied Spectroscopy, 22(3), 164-166.
- Black, P. J., & Heffernan, M. L. (1962). Proton magnetic resonance spectra of some aromatic amines and derived amides. Australian Journal of Chemistry, 15(4), 862-866.
- Tomasik, P., & Johnson, C. D. (1980). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 45(13), 2582-2585.
-
Fiveable. (n.d.). Spectroscopy of Amines. Retrieved from [Link]
- Li, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794.
- Abdel-Wahab, B. F., et al. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a] Pyrimidines and Bis-Pyrimidines. Journal of Heterocyclic Chemistry, 53(5), 1547-1554.
-
University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from [Link]
- Gawinecki, R., et al. (2001).
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of methoxymethane. Retrieved from [Link]
- de Haas, M. P., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9131-9142.
- Toušek, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661-669.
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- 7. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
The Strategic Synthesis and Application of 5-Methoxypyridine-3,4-diamine: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Unassuming Importance of a Versatile Intermediate
In the landscape of medicinal chemistry, the discovery and development of novel therapeutic agents often hinge on the availability of versatile and strategically functionalized building blocks. 5-Methoxypyridine-3,4-diamine, a substituted diaminopyridine, has emerged as a crucial intermediate in the synthesis of complex heterocyclic scaffolds, particularly those targeting key signaling pathways in oncology. While not a therapeutic agent itself, its unique arrangement of a methoxy group and two adjacent amino functionalities on a pyridine core provides a ready-made platform for constructing potent and selective kinase inhibitors. This guide provides an in-depth look at the synthesis, properties, and strategic application of this pivotal molecule, offering field-proven insights for researchers in drug discovery and development.
Part 1: Synthesis of 5-Methoxypyridine-3,4-diamine
The preparation of 5-Methoxypyridine-3,4-diamine is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. A common and logical synthetic route begins with a commercially available substituted pyridine and proceeds through nitration and subsequent reduction steps. The rationale behind this approach is to introduce the amino groups sequentially, using the directing effects of the existing substituents on the pyridine ring.
Proposed Synthetic Pathway
A plausible and efficient synthesis can be adapted from established methods for preparing related diaminopyridines[1]. The pathway involves three key transformations:
-
Nitration: Introduction of a nitro group onto the pyridine ring.
-
Amination/Displacement: Conversion to an amino-nitro intermediate.
-
Reduction: Reduction of the nitro group to afford the final diamine.
The following diagram illustrates the proposed synthetic workflow:
Caption: Proposed synthetic workflow for 5-Methoxypyridine-3,4-diamine.
Detailed Experimental Protocol (Hypothetical, based on analogous reactions)
Step 1: Synthesis of 4-Methoxy-3-nitropyridine [1]
-
Rationale: This step introduces the first nitrogen functionality as a nitro group. The methoxy group at the 4-position activates the ring and directs the electrophilic nitration primarily to the 3-position.
-
Procedure:
-
To a stirred solution of concentrated sulfuric acid, cool to 0°C in an ice bath.
-
Slowly add 4-methoxypyridine (1.0 eq) while maintaining the temperature below 10°C.
-
Add fuming nitric acid (1.1 eq) dropwise, ensuring the temperature does not exceed 30°C.
-
After the addition is complete, warm the reaction mixture to 70-80°C and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., potassium carbonate) to a pH of 10-11.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-methoxy-3-nitropyridine.
-
Step 2: Synthesis of 4-Amino-3-nitropyridine [1]
-
Rationale: The methoxy group is a good leaving group in nucleophilic aromatic substitution on an electron-deficient pyridine ring. Strong ammonia water acts as the nucleophile to displace the methoxy group.
-
Procedure:
-
Place 4-methoxy-3-nitropyridine (1.0 eq) in a sealed pressure vessel.
-
Add an excess of strong ammonia water.
-
Heat the vessel to 120-140°C for several hours.
-
After cooling, the product typically precipitates out of the solution.
-
Filter the solid, wash with cold water, and dry to obtain 4-amino-3-nitropyridine.
-
Step 3: Synthesis of 5-Methoxypyridine-3,4-diamine
-
Rationale: The final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Procedure:
-
Dissolve 4-amino-3-nitropyridine (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, 5-Methoxypyridine-3,4-diamine.
-
Part 2: Physicochemical and Analytical Data
The proper identification and characterization of 5-Methoxypyridine-3,4-diamine are essential for its use in further synthetic applications. Below is a summary of its key properties.
| Property | Value | Source(s) |
| CAS Number | 127356-27-8 | [2][] |
| Molecular Formula | C₆H₉N₃O | [2][] |
| Molecular Weight | 139.16 g/mol | [2][] |
| IUPAC Name | 5-methoxypyridine-3,4-diamine | [2][] |
| Appearance | (Typically) Off-white to brown solid | |
| Solubility | Soluble in methanol, DMSO, DMF |
Analytical Characterization:
-
¹H NMR: Expected to show distinct signals for the two aromatic protons, the methoxy group protons, and the two amine group protons.
-
¹³C NMR: Expected to show six distinct signals corresponding to the carbon atoms of the pyridine ring and the methoxy group.
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ should be observed at m/z 140.08.
Part 3: Application in Drug Development - A Gateway to Kinase Inhibitors
The primary value of 5-Methoxypyridine-3,4-diamine lies in its role as a precursor for constructing fused heterocyclic ring systems, most notably imidazo[4,5-c]pyridines. This scaffold is a common feature in many kinase inhibitors due to its structural similarity to purine, the core of ATP, allowing these molecules to compete for the ATP-binding site of kinases.
Role in the Synthesis of PI3K/mTOR Inhibitors
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4][5] Several potent PI3K/mTOR dual inhibitors utilize the imidazopyridine scaffold derived from diaminopyridines.[4][6]
The adjacent amino groups of 5-Methoxypyridine-3,4-diamine are perfectly positioned to undergo cyclization reactions with various electrophiles (such as carboxylic acids, aldehydes, or their derivatives) to form the imidazole ring of the imidazo[4,5-c]pyridine core.
Caption: Role of 5-Methoxypyridine-3,4-diamine in kinase inhibitor synthesis.
Causality in Experimental Design
The choice of 5-Methoxypyridine-3,4-diamine as a starting material is strategic:
-
Convergent Synthesis: It allows for a convergent synthetic strategy where the complex pyridine core is prepared first and then combined with other fragments to build the final drug molecule. This is often more efficient than a linear synthesis.
-
Modularity: The methoxy group can be further modified or can influence the electronic properties and solubility of the final compound. The R-group from the cyclizing agent (R-COX) provides a point of diversity for structure-activity relationship (SAR) studies to optimize potency and selectivity.
-
Proven Scaffold: The resulting imidazopyridine scaffold is a well-validated pharmacophore for kinase inhibition, reducing the risk in early-stage drug discovery.[7]
Conclusion
5-Methoxypyridine-3,4-diamine represents a classic example of a high-value chemical intermediate whose importance is defined by its application. While its own "discovery" is not a singular event, the development of reliable synthetic routes to this molecule has enabled significant progress in the discovery of new medicines, particularly in the field of oncology. For drug development professionals, understanding the synthesis and strategic utility of such building blocks is fundamental to the efficient design and creation of the next generation of targeted therapeutics.
References
-
Antimitotic agents: synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates. PubMed. Available at: [Link]
-
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. Available at: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]
-
Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central. Available at: [Link]
-
Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PubMed Central. Available at: [Link]
-
Design strategy of sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors. ResearchGate. Available at: [Link]
-
Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. National Institutes of Health. Available at: [Link]
- Synthetic method of 3, 4-diaminopyridine.Google Patents.
- Process for producing 2,3-diamino-6-methoxypyridine.Google Patents.
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- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis of 5-Methoxypyridine-3,4-diamine: A Technical Guide to Starting Materials and Synthetic Routes
Abstract
5-Methoxypyridine-3,4-diamine is a pivotal building block in contemporary medicinal chemistry, serving as a key precursor for a range of pharmacologically active agents. This technical guide provides an in-depth exploration of the synthetic pathways leading to this valuable diamine, with a primary focus on the selection and manipulation of starting materials. We will dissect the chemical logic underpinning various synthetic strategies, offering detailed experimental protocols and field-proven insights for researchers, scientists, and professionals in drug development. The narrative emphasizes the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in established chemical principles.
Introduction: The Significance of 5-Methoxypyridine-3,4-diamine
The pyridine scaffold is a ubiquitous motif in pharmaceuticals, prized for its ability to engage in a multitude of biological interactions. The specific substitution pattern of 5-methoxypyridine-3,4-diamine, featuring vicinal amino groups and a methoxy substituent, offers a unique combination of electronic and steric properties. These characteristics make it an ideal starting point for the synthesis of fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are known to exhibit a broad spectrum of biological activities. The strategic placement of the methoxy group can influence the molecule's pharmacokinetic profile, while the diamino functionality provides a versatile handle for further chemical elaboration.
Core Synthetic Strategies: A Retrosynthetic Analysis
The synthesis of 5-methoxypyridine-3,4-diamine can be approached through several strategic disconnections. A logical retrosynthetic analysis points towards a key precursor: a nitropyridine bearing the methoxy group and a protected or latent amino group. The final step would invariably be the reduction of a nitro group to an amine. The primary challenge lies in the regioselective introduction of the three substituents onto the pyridine ring.
Caption: Synthetic pathway to 5-Methoxypyridine-3,4-diamine.
Experimental Protocol: Reduction of a Nitropyridine to an Aminopyridine
This is a general protocol adaptable for the reduction of 4-Amino-3-methoxy-5-nitropyridine, based on the reduction of 4-amino-3-nitropyridine. [1]
-
In a round bottom flask, combine 4-Amino-3-methoxy-5-nitropyridine (1.0 equiv), iron powder (approx. 5 equiv), 95% ethanol, and water.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture at reflux for 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, filter the hot solution to remove the iron residues.
-
Wash the iron filings with hot ethanol.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
The crude 5-Methoxypyridine-3,4-diamine can be purified by recrystallization or column chromatography.
| Parameter | Value | Reference |
| Starting Material | 4-Amino-3-methoxy-5-nitropyridine | General method [1] |
| Reagents | Fe, HCl (catalytic), Ethanol, Water | [1] |
| Temperature | Reflux | [1] |
| Product | 5-Methoxypyridine-3,4-diamine | |
| Yield | Typically high |
Alternative Starting Materials and Strategies
While the pathway from 4-methoxypyridine is robust, other starting materials can also be considered, offering alternative synthetic routes.
Starting from 3,5-Dihalopyridines
An alternative strategy involves starting with a 3,5-dihalopyridine, such as 3,5-dibromopyridine or 3,5-dichloropyridine.
-
Selective Methoxylation: One of the halogen atoms can be selectively substituted with a methoxy group using sodium methoxide. This reaction typically yields 3-halo-5-methoxypyridine. [2]2. Nitration: The resulting 3-halo-5-methoxypyridine can then be nitrated. The methoxy group will direct the nitration to the ortho and para positions (2, 4, and 6). The halogen will also influence the regioselectivity.
-
Amination: The remaining halogen can be displaced by an amino group through nucleophilic aromatic substitution.
-
Reduction: The nitro group is then reduced to the second amino group.
This approach offers flexibility but requires careful control of regioselectivity at each step.
Conclusion and Future Perspectives
The synthesis of 5-Methoxypyridine-3,4-diamine is a multi-step process that hinges on the strategic functionalization of the pyridine ring. The most direct and well-supported route appears to proceed through a 4-amino-3-methoxy-5-nitropyridine intermediate, which can be synthesized from readily available precursors like 4-methoxypyridine. The key transformations involved – nitration, amination, and reduction – are all well-established reactions in organic synthesis.
For researchers and drug development professionals, a thorough understanding of the interplay of substituent effects on the pyridine ring is paramount for designing efficient and high-yielding syntheses. Future efforts in this area may focus on developing more convergent synthetic strategies or employing novel catalytic methods to streamline the introduction of the required functional groups, thereby enhancing the overall efficiency and sustainability of the synthesis of this important medicinal chemistry building block.
References
-
PrepChem. (n.d.). Synthesis of 3-Methoxy-5-Nitro-2-Pyridone. Retrieved from [Link]
- Google Patents. (n.d.). CN114315706A - Synthetic method of 3, 4-diaminopyridine.
Sources
A Theoretical Deep Dive into 5-Methoxypyridine-3,4-diamine: A Computational Chemistry Whitepaper
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive theoretical framework for the study of 5-Methoxypyridine-3,4-diamine, a heterocyclic amine with significant potential in medicinal chemistry and materials science. In the absence of extensive direct experimental studies on this specific molecule, this paper outlines a robust computational approach based on Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. This guide is intended for researchers, scientists, and drug development professionals interested in the in silico characterization of novel small molecules. We will detail the proposed computational protocols, from geometry optimization to the prediction of spectroscopic signatures, thereby providing a virtual roadmap for future experimental validation.
Introduction: The Scientific Rationale
5-Methoxypyridine-3,4-diamine belongs to the class of substituted pyridines, which are foundational scaffolds in numerous pharmaceuticals and functional materials. The presence of two adjacent amino groups and an electron-donating methoxy group on the pyridine ring suggests a unique electronic landscape, making it a compelling candidate for applications such as a precursor for biologically active compounds or as a building block for novel polymers. Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful, cost-effective, and non-invasive means to predict the molecular properties of such novel compounds before their synthesis and experimental characterization.
This guide will lay out a proposed theoretical investigation of 5-Methoxypyridine-3,4-diamine, focusing on the following key areas:
-
Molecular Geometry and Stability: Determining the most stable conformation of the molecule.
-
Electronic Properties: Analyzing the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) to predict reactivity and intermolecular interactions.
-
Spectroscopic Characterization: Predicting the vibrational (IR), and electronic (UV-Vis) spectra to aid in future experimental identification.
Proposed Computational Methodology: A Self-Validating Workflow
The cornerstone of this theoretical study is Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost for medium-sized organic molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for such systems. The 6-311++G(d,p) basis set is proposed, as it includes diffuse functions and polarization functions on both hydrogen and heavy atoms, which are crucial for accurately describing the electronic structure of molecules with lone pairs and potential hydrogen bonding.
All calculations would be performed using a standard quantum chemistry software package like Gaussian or ORCA. The methodology follows a logical progression, as illustrated in the workflow diagram below.
Figure 1: Proposed workflow for the theoretical study of 5-Methoxypyridine-3,4-diamine.
Step-by-Step Computational Protocol:
-
Structure Input and Initial Optimization:
-
The initial 3D structure of 5-Methoxypyridine-3,4-diamine will be built using a molecular editor.
-
A preliminary geometry optimization will be performed using a lower-level theory (e.g., PM6) to obtain a reasonable starting geometry.
-
-
DFT Geometry Optimization:
-
The structure will be optimized at the B3LYP/6-311++G(d,p) level of theory in the gas phase.
-
The optimization will be considered complete when the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface.
-
-
Frequency Calculations:
-
Vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).
-
The calculated frequencies will be used to predict the IR spectrum of the molecule.
-
-
Electronic Properties Analysis:
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to visualize the electron density distribution and identify the electrophilic and nucleophilic sites of the molecule.
-
-
Excited State Calculations (TD-DFT):
-
Time-Dependent DFT (TD-DFT) calculations will be performed to simulate the electronic absorption (UV-Vis) spectrum. This will provide information about the electronic transitions within the molecule.
-
Predicted Molecular Properties: A Glimpse into the Chemistry
Based on the proposed computational methodology, we can anticipate the following key findings for 5-Methoxypyridine-3,4-diamine:
Optimized Molecular Geometry
The optimized geometry is expected to be nearly planar due to the aromatic nature of the pyridine ring. The amino and methoxy groups will have specific orientations relative to the ring, which will be crucial for their electronic effects. The key bond lengths and angles will be determined and can be compared with experimental data for similar compounds if available.
Table 1: Predicted Key Geometrical Parameters for 5-Methoxypyridine-3,4-diamine
| Parameter | Predicted Value (Å or °) |
| C-N (Pyridine) | Value to be calculated |
| C-C (Pyridine) | Value to be calculated |
| C-N (Amino) | Value to be calculated |
| C-O (Methoxy) | Value to be calculated |
| C-N-C Angle | Value to be calculated |
| Dihedral Angles | Value to be calculated |
Electronic Structure and Reactivity
The electronic properties of 5-Methoxypyridine-3,4-diamine are expected to be significantly influenced by the interplay of the electron-donating amino and methoxy groups and the electron-withdrawing pyridine ring.
-
HOMO-LUMO Analysis: The HOMO is likely to be localized on the electron-rich amino and methoxy groups and the pyridine ring, indicating these are the primary sites for electrophilic attack. The LUMO is expected to be distributed over the pyridine ring, suggesting it can accept electrons. The HOMO-LUMO energy gap will provide a quantitative measure of the molecule's reactivity.
Figure 2: Conceptual diagram of the HOMO-LUMO energy gap.
-
Molecular Electrostatic Potential (MEP): The MEP map will visually represent the charge distribution. We anticipate negative potential (red regions) around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, indicating these are the most likely sites for protonation or coordination to metal ions. Positive potential (blue regions) is expected around the hydrogen atoms of the amino groups.
Predicted Spectroscopic Signatures
The theoretical spectra will serve as a reference for future experimental work.
-
IR Spectrum: The calculated IR spectrum will show characteristic vibrational frequencies for the N-H stretching of the amino groups, C-N stretching of the pyridine ring, and C-O stretching of the methoxy group.
-
UV-Vis Spectrum: The TD-DFT calculations will predict the electronic transitions and the corresponding absorption wavelengths (λmax). These transitions are likely to be of the π → π* and n → π* type, characteristic of aromatic systems with heteroatoms.
Table 2: Predicted Spectroscopic Data for 5-Methoxypyridine-3,4-diamine
| Spectroscopic Technique | Predicted Key Features |
| IR | N-H stretching, C=N stretching, C-O stretching frequencies |
| UV-Vis | λmax, Oscillator Strength, Major Contributions |
Potential Applications and Future Directions
The theoretical insights gained from this proposed study can guide the rational design of new molecules based on the 5-Methoxypyridine-3,4-diamine scaffold.
-
Medicinal Chemistry: The predicted reactive sites from the MEP analysis can inform the design of derivatives with enhanced biological activity. The electronic properties can be correlated with potential interactions with biological targets.
-
Materials Science: The HOMO-LUMO gap and electronic properties are crucial for designing new organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Future work should focus on the experimental synthesis and characterization of 5-Methoxypyridine-3,4-diamine to validate these theoretical predictions. Further computational studies could explore its reactivity in different solvent environments using implicit or explicit solvent models, and its interaction with potential biological targets through molecular docking simulations.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the investigation of 5-Methoxypyridine-3,4-diamine using DFT calculations. The proposed workflow provides a systematic approach to elucidating its molecular structure, electronic properties, and spectroscopic signatures. The anticipated results will offer valuable insights into the fundamental chemistry of this promising molecule and pave the way for its future application in various scientific fields. The synergy between computational prediction and experimental validation will be key to unlocking the full potential of 5-Methoxypyridine-3,4-diamine and its derivatives.
References
As this is a proposed theoretical study for a molecule with limited direct literature, the references below provide authoritative grounding for the proposed computational methodologies and the study of similar molecular systems.
-
Density-Functional Thermochemistry. III. The Role of Exact Exchange. Becke, A. D. The Journal of Chemical Physics. [Link]
-
Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Lee, C., Yang, W., & Parr, R. G. Physical Review B. [Link]
-
Gaussian 16, Revision C.01. Frisch, M. J. et al. Gaussian, Inc., Wallingford CT, 2016. [Link]
-
Time-dependent density-functional theory. Runge, E., & Gross, E. K. U. Physical Review Letters. [Link]
-
ORCA - An ab initio, DFT and semiempirical SCF-MO package. Neese, F. WIREs Computational Molecular Science. [Link]
An In-Depth Technical Guide to the Potential Biological Activity of 5-Methoxypyridine-3,4-diamine
Foreword: Charting Unexplored Territory
In the landscape of medicinal chemistry, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. 5-Methoxypyridine-3,4-diamine represents one such frontier. While direct, empirical data on the biological activity of this specific molecule remains to be published, its structural motifs—a diaminopyridine core with a methoxy substitution—place it at the intersection of several classes of pharmacologically active compounds. This guide, therefore, serves as a scientifically-grounded roadmap for researchers and drug development professionals. It is designed to move beyond a simple recitation of facts and instead to provide a framework for hypothesis-driven investigation into the potential therapeutic applications of 5-Methoxypyridine-3,4-diamine. By synthesizing knowledge from analogous compounds, we can infer a likely pharmacological profile and delineate a clear, actionable path for its empirical validation.
Molecular Profile and Structural Rationale for Investigation
5-Methoxypyridine-3,4-diamine is a heterocyclic aromatic amine with the chemical formula C₆H₉N₃O. Its core structure is a pyridine ring, a ubiquitous scaffold in numerous FDA-approved drugs.[1] The presence of two adjacent amino groups (vicinal diamine) at the 3 and 4 positions, combined with a methoxy group at the 5 position, provides a unique electronic and steric configuration that suggests several avenues for biological interaction.
The aminopyridine class of compounds is well-established for its diverse pharmacological effects, most notably the blockade of voltage-gated potassium channels.[1] Furthermore, diaminopyridine structures serve as crucial intermediates in the synthesis of therapeutics for neurological disorders.[2][3][4] The addition of a methoxy group can significantly alter a molecule's lipophilicity, metabolic stability, and receptor-binding profile. For instance, methoxypyridine derivatives have been explored as inhibitors of the PI3K/mTOR signaling pathway, a critical regulator of cell growth and proliferation.[5]
Based on this structural analysis, we can formulate several primary hypotheses regarding the potential biological activities of 5-Methoxypyridine-3,4-diamine:
-
Hypothesis 1: Neuromodulatory Activity via Potassium Channel Blockade. The aminopyridine scaffold suggests a propensity for blocking voltage-gated potassium channels, which could lead to enhanced neurotransmitter release and potential applications in neurological conditions.[6]
-
Hypothesis 2: Anticancer Activity via Kinase Inhibition. The methoxypyridine and diaminopyridine moieties are present in compounds known to inhibit protein kinases, such as the PI3K/mTOR pathway, which is frequently dysregulated in cancer.[5]
-
Hypothesis 3: Antimicrobial Activity via Dihydrofolate Reductase (DHFR) Inhibition. The diaminopyrimidine scaffold, structurally related to diaminopyridine, is a classic pharmacophore for DHFR inhibitors, a validated target in both bacteria and protozoa.[7][8]
This guide will now proceed to detail the experimental workflows necessary to systematically investigate each of these hypotheses.
Proposed Investigational Workflows
Assessment of Neuromodulatory Potential
The primary hypothesis for the aminopyridine core is the modulation of neuronal excitability through the blockade of potassium channels. The following workflow is designed to rigorously assess this potential.
Caption: Workflow for assessing neuromodulatory activity.
-
Cell Culture: Culture Human Embryonic Kidney (HEK293) cells stably expressing the desired voltage-gated potassium channel subtype (e.g., Kv1.1, Kv1.2) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and a selection antibiotic.
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours prior to recording.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse with an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 130 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, and 2 Mg-ATP, adjusted to pH 7.2.
-
Recording:
-
Establish a whole-cell gigaseal on a target cell.
-
Clamp the cell at a holding potential of -80 mV.
-
Elicit potassium currents by applying depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments).
-
Establish a stable baseline recording in the external solution.
-
Perfuse the chamber with increasing concentrations of 5-Methoxypyridine-3,4-diamine (e.g., 1 µM, 10 µM, 100 µM) and record the current at each concentration.
-
-
Data Analysis: Measure the peak outward current at each voltage step. Plot the concentration-response curve to determine the IC₅₀ value for channel blockade.
Evaluation of Anticancer Potential
The potential for 5-Methoxypyridine-3,4-diamine to act as a kinase inhibitor warrants a multi-pronged approach, starting with broad screening and progressing to specific target validation.
Caption: Workflow for assessing anticancer potential.
-
Cell Culture and Treatment: Seed a sensitive cancer cell line (e.g., MCF-7) in 6-well plates. Allow cells to adhere overnight. Treat cells with varying concentrations of 5-Methoxypyridine-3,4-diamine (e.g., 0.1x, 1x, and 10x the GI₅₀ value) for a specified time (e.g., 24 hours). Include a known PI3K inhibitor (e.g., GDC-0941) as a positive control.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the ratio of phosphorylated to total protein.
Assessment of Antimicrobial Potential
The structural similarity to diaminopyrimidine DHFR inhibitors suggests a potential for antimicrobial activity.
-
Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of a 96-well plate.
-
Compound Preparation: Prepare a 2-fold serial dilution of 5-Methoxypyridine-3,4-diamine in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the 96-well plate.
-
Incubation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Summary and Interpretation
The following table presents a hypothetical summary of potential outcomes from the initial screening experiments, guiding the next steps in the research pipeline.
| Assay Type | Potential Outcome | Interpretation and Next Steps |
| Potassium Channel Screen | IC₅₀ < 10 µM on Kv1.1 | Potent and potentially selective potassium channel blocker. Proceed to in vivo models of neurological disorders (e.g., multiple sclerosis, epilepsy). |
| Cancer Cell Viability | GI₅₀ < 1 µM in MCF-7 cells | Potent anticancer activity. Prioritize mechanism of action studies, focusing on the PI3K pathway. Initiate xenograft studies. |
| Antimicrobial MIC | MIC = 8 µg/mL vs. S. aureus | Moderate antibacterial activity. Conduct DHFR enzyme inhibition assays to confirm the target. Explore chemical modifications to improve potency. |
| All Assays | No significant activity | The compound may have other, untested biological activities or may require metabolic activation. Consider broader phenotypic screening or use as a scaffold for synthetic derivatization. |
Conclusion and Future Directions
5-Methoxypyridine-3,4-diamine stands as a molecule of significant, albeit unrealized, potential. This guide has laid out a logical, multi-faceted research plan to systematically uncover its biological activities. By leveraging knowledge of its constituent chemical motifs, we have proposed testable hypotheses in the fields of neuroscience, oncology, and infectious disease. The detailed protocols and workflows provided herein are intended to serve as a practical starting point for any research group aiming to explore this promising chemical space. The path from a novel molecule to a therapeutic agent is long and challenging, but it begins with rigorous, hypothesis-driven science. The investigation of 5-Methoxypyridine-3,4-diamine is a journey worth undertaking.
References
-
Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances.[1]
-
Daboub, J., T. de-Oliveira, F., Don, R., & Al-Salabi, M. I. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Frontiers in Chemistry.[9]
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den Hertog, A., & van den Akker, J. (1989). The Action of Some New Aminopyridines on Mammalian Non-Myelinated Nerve Fibres. European Journal of Pharmacology.[10]
-
Molecule Vision. (n.d.). The Indispensable Role of 2,3-Diaminopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[2]
-
Wikipedia. (n.d.). Diaminopyrimidine.[7]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential of 2,3-Diaminopyridine in Pharmaceutical Synthesis.[3]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock the Power of 2,6-Diaminopyridine: Synthesis, Applications, and Chemical Insights.[4]
-
Poe, M. (1977). History and future of antimicrobial diaminopyrimidines. PubMed.[8]
-
Capacio, B. R., & Shih, T. M. (1991). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs. PubMed.[6]
-
Sreedhar, B., & Kumar, A. (2018). 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing.[11]
-
BOC Sciences. (n.d.). CAS 127356-27-8 3,4-Diamino-5-methoxypyridine.[]
-
Vaskevych, A., Vaskevych, R., & Grygorenko, O. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.[13]
-
ChemicalBook. (n.d.). 3-Bromo-5-methoxypyridine synthesis.[14]
-
Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central.[5]
-
Hranjec, M., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.[15]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 5-Methoxypyridine-3,4-diamine from 3-bromo-5-methoxypyridine
Introduction
5-Methoxypyridine-3,4-diamine is a key heterocyclic building block in the landscape of modern medicinal chemistry. Its vicinal diamine functionality, coupled with the electronic properties of the methoxy-substituted pyridine ring, makes it an invaluable precursor for the synthesis of a diverse range of bioactive molecules, including kinase inhibitors, antivirals, and other therapeutic agents. The strategic placement of the amino groups allows for the construction of fused heterocyclic systems, such as imidazopyridines and quinoxalines, which are prevalent motifs in numerous drug candidates.
This application note provides a comprehensive, in-depth guide for the synthesis of 5-Methoxypyridine-3,4-diamine, commencing from the readily available starting material, 3-bromo-5-methoxypyridine. The described synthetic pathway is a robust, three-step sequence designed for efficiency and scalability. Each step is elucidated with a detailed protocol, a discussion of the underlying chemical principles, and expert insights into critical process parameters. This document is intended for researchers, scientists, and professionals in drug development who require a reliable and well-documented method for the preparation of this important intermediate.
Synthetic Strategy Overview
The synthesis of 5-Methoxypyridine-3,4-diamine from 3-bromo-5-methoxypyridine is accomplished through a logical three-step sequence:
-
Nitration: An electrophilic aromatic substitution to introduce a nitro group onto the pyridine ring.
-
Amination: A nucleophilic aromatic substitution to replace the bromo substituent with an amino group.
-
Reduction: The conversion of the nitro group to a primary amine to yield the final diamine product.
This strategy is designed to leverage the inherent reactivity of the substituted pyridine ring, with each step setting the stage for the subsequent transformation.
Figure 1: Overall synthetic workflow for the preparation of 5-Methoxypyridine-3,4-diamine.
Part 1: Nitration of 3-bromo-5-methoxypyridine
Principle and Mechanistic Insight
The initial step in this synthesis is the regioselective nitration of 3-bromo-5-methoxypyridine. This is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the pyridine ring.
The methoxy group at the 5-position is a strong activating group and an ortho-para director. The bromo group at the 3-position is a deactivating group but is also an ortho-para director. Both substituents direct the incoming electrophile to the 2, 4, and 6 positions. However, the 4-position is electronically favored due to the strong activating effect of the para-methoxy group and is also sterically accessible. Therefore, the nitration is expected to proceed with high regioselectivity to yield 3-bromo-5-methoxy-4-nitropyridine.
Figure 2: Transformation in the nitration step.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-bromo-5-methoxypyridine | 188.02 | 10.0 g | 53.2 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 40 mL | - |
| Fuming Nitric Acid (90%) | 63.01 | 5.0 mL | ~118 |
| Ice | 18.02 | 200 g | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Dichloromethane | 84.93 | 200 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-bromo-5-methoxypyridine (10.0 g, 53.2 mmol).
-
Cooling and Acid Addition: Place the flask in an ice-salt bath and cool the contents to 0-5 °C. Slowly add concentrated sulfuric acid (40 mL) to the flask with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Nitrating Agent Addition: Once the starting material is completely dissolved, begin the dropwise addition of fuming nitric acid (5.0 mL) via the dropping funnel. Maintain the internal temperature between 0 °C and 5 °C throughout the addition.
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (200 g) in a large beaker with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate will form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 3-bromo-5-methoxy-4-nitropyridine can be purified by recrystallization from ethanol or by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.
Part 2: Amination of 3-bromo-5-methoxy-4-nitropyridine
Principle and Mechanistic Insight
The second step involves the conversion of 3-bromo-5-methoxy-4-nitropyridine to 3-amino-5-methoxy-4-nitropyridine via a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, ammonia acts as the nucleophile, displacing the bromide ion. The pyridine ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at the 4-position, which is para to the leaving group (bromide). This activation is crucial as pyridines are generally electron-deficient, but the nitro group further depletes the electron density, facilitating the attack of the nucleophile.
The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anionic adduct, which then expels the bromide ion to restore aromaticity.
Application Notes & Protocols: Characterizing 5-Methoxypyridine-3,4-diamine as a Putative Kinase Inhibitor
Introduction
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has made them one of the most important classes of drug targets.[1] Within the vast chemical space explored for kinase inhibition, pyridine-containing scaffolds have emerged as "privileged structures," forming the core of numerous approved and clinical-stage drugs.[2][3] These heterocycles are adept at forming key hydrogen bond interactions within the ATP-binding pocket of kinases.[4]
This document introduces 5-Methoxypyridine-3,4-diamine , a novel chemical entity that, to date, remains uncharacterized in the context of kinase inhibition. Its structure, featuring a diaminopyridine core, presents a compelling hypothesis for potential interaction with the kinase hinge region, a common binding motif for ATP-competitive inhibitors.[5]
This guide provides a comprehensive, field-proven framework for the systematic evaluation of 5-Methoxypyridine-3,4-diamine, or any novel compound, as a potential kinase inhibitor. The protocols herein are designed not merely as a sequence of steps, but as a logical, self-validating workflow, moving from initial biochemical potency to cellular activity, target selectivity, and mechanism of action.
Section 1: Foundational Characterization & Handling
Before any biological assessment, the fundamental physicochemical properties of the test compound must be established to ensure reproducibility and accurate data interpretation.
Compound Properties
A summary of the key properties for 5-Methoxypyridine-3,4-diamine is provided below.
| Property | Value | Source |
| CAS Number | 127356-27-8 | [][7] |
| Molecular Formula | C₆H₉N₃O | [7] |
| Molecular Weight | 139.157 g/mol | [7] |
| Canonical SMILES | COC1=C(C(=CN=C1)N)N | [7] |
| InChI Key | CJMSDDCFASAQTE-UHFFFAOYSA-N | [][7] |
Protocol 1.1: Stock Solution Preparation and Solubility Assessment
Causality: An accurate and soluble stock solution is the bedrock of all subsequent assays. Undissolved compound can lead to significant errors in concentration and false-negative or irreproducible results. Dimethyl sulfoxide (DMSO) is the standard solvent for initial screening due to its ability to dissolve a wide range of organic molecules.
Materials:
-
5-Methoxypyridine-3,4-diamine powder
-
Anhydrous, molecular biology grade DMSO
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes
Procedure:
-
Preparation of High-Concentration Stock: Accurately weigh out 1-5 mg of the compound into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a high-concentration stock, typically 10 mM or 20 mM. For example, for 1.39 mg of compound (MW 139.157), add 100 µL of DMSO to create a 10 mM stock solution.
-
Solubilization: Vortex the solution vigorously for 2-5 minutes. Visually inspect for any undissolved particulates against a light source. If particulates remain, gentle warming in a 37°C water bath for 5-10 minutes may be employed.
-
Centrifugation: Centrifuge the tube at >10,000 x g for 5 minutes to pellet any remaining micro-particulates.
-
Aliquoting and Storage: Carefully transfer the clear supernatant to fresh, sterile tubes in small aliquots (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Section 2: In Vitro Kinase Inhibition Screening
The first biological test is to determine if the compound can directly inhibit the catalytic activity of a purified kinase enzyme in a cell-free system. This provides a direct measure of biochemical potency (IC50).
Caption: High-level workflow for in vitro kinase inhibitor screening.
Protocol 2.1: Luminescence-Based ADP-Glo™ Kinase Assay
Causality: This protocol measures kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.[8] It is a robust, high-throughput method that avoids the use of radioactivity. The assay consists of two steps: first, the kinase reaction, and second, the conversion of unused ATP to light via a coupled luciferase reaction. Inhibition of the kinase results in less ADP production and a lower luminescent signal.
Materials:
-
Target kinase (e.g., a representative tyrosine or serine/threonine kinase)
-
Kinase-specific substrate (peptide or protein)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
5-Methoxypyridine-3,4-diamine serial dilution (prepared in assay buffer from DMSO stock)
-
Kinase Buffer (specific to the target kinase, typically containing MgCl₂)
-
White, opaque 96-well or 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction Setup:
-
In a 96-well plate, add 5 µL of kinase buffer containing the target kinase and its substrate.
-
Add 2.5 µL of the 5-Methoxypyridine-3,4-diamine serial dilution. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
To initiate the reaction, add 2.5 µL of ATP solution (concentration is typically at or near the Km for the specific kinase).[9]
-
-
Incubation: Mix the plate gently and incubate at room temperature (or 30°C) for the optimized reaction time (e.g., 60 minutes).
-
ADP Detection (Step 1): Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation (Step 2): Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP into ATP, which is then used by luciferase to produce a light signal. Incubate for 30-60 minutes at room temperature.
-
Measurement: Read the luminescence on a plate-reading luminometer.
Data Analysis:
-
Subtract the "no enzyme" background from all readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity.
-
Calculate the percent inhibition for each compound concentration.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
Section 3: Cellular Activity and Target Engagement
Causality: A compound that is potent biochemically may fail in a cellular context due to poor membrane permeability, rapid metabolism, or efflux.[10] Therefore, it is critical to confirm that the inhibitor can engage its target and exert a functional effect in living cells.[11]
Protocol 3.1: Western Blot-Based Cellular Phosphorylation Assay
Causality: This protocol directly measures the ability of the compound to inhibit the target kinase inside the cell by quantifying the phosphorylation of a known downstream substrate.[12] A reduction in the phospho-substrate signal, without a change in the total substrate protein level, is a strong indicator of on-target activity.
Materials:
-
A cell line known to have an active signaling pathway involving the target kinase.
-
Complete cell culture medium.
-
5-Methoxypyridine-3,4-diamine.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay kit.
-
Primary antibodies: one specific for the phosphorylated substrate and one for the total substrate protein.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Starve the cells in serum-free media for 4-6 hours if the pathway is activated by serum growth factors.
-
Pre-treat the cells with various concentrations of 5-Methoxypyridine-3,4-diamine (and a DMSO vehicle control) for 1-2 hours.
-
Stimulate the pathway with an appropriate agonist (e.g., EGF for the EGFR pathway) for a short period (e.g., 10-15 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) and probe with the primary antibody against the phospho-substrate overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody for the total substrate protein as a loading control.
-
Data Analysis: Quantify the band intensities for both the phospho- and total protein. Normalize the phospho-signal to the total protein signal for each sample. Plot the normalized phospho-signal against the inhibitor concentration to determine the cellular IC50.
Section 4: Kinase Selectivity Profiling
Causality: Most kinase inhibitors are not perfectly specific and can bind to multiple kinases, leading to off-target effects that can cause toxicity or contribute to efficacy (polypharmacology).[13][14] Assessing the selectivity profile is a critical step in drug development to understand the compound's broader biological activity.[9][15]
Caption: Workflow for determining kinase inhibitor selectivity.
Protocol 4.1: Large-Panel Kinase Selectivity Screening
Description: This is typically performed as a service by specialized vendors (e.g., Promega, Reaction Biology). The compound is first tested at a single high concentration (e.g., 1 µM) against a panel of hundreds of purified kinases.[8][16] Any kinase showing significant inhibition is then flagged for a full dose-response IC50 determination.
Procedure:
-
Provide a sample of 5-Methoxypyridine-3,4-diamine at a known concentration and purity to a commercial kinase profiling service.
-
Request an initial screen at 1 µM against their largest available kinase panel (e.g., >300 kinases). The assay format is typically a radiometric or mobility shift assay.
-
Based on the results, request follow-up IC50 determinations for all kinases that were inhibited by more than a pre-defined threshold (e.g., >70%) in the initial screen.
Data Presentation: The results should be summarized in a table, allowing for easy comparison of potency against the primary target versus off-targets.
| Kinase Target | IC50 (nM) | Selectivity (vs. Primary Target) |
| Primary Target Kinase | 15 | 1x |
| Off-Target Kinase A | 150 | 10x |
| Off-Target Kinase B | 4,500 | 300x |
| Off-Target Kinase C | >10,000 | >667x |
Section 5: Mechanism of Action (MoA) Studies
Causality: Understanding how a compound inhibits a kinase is crucial for rational drug design and optimization. The majority of kinase inhibitors compete with the cellular cofactor ATP.[15] This can be determined by assessing whether the inhibitor's potency changes as the ATP concentration is varied.
Caption: A generic kinase pathway showing competitive inhibition at the ATP site.
Protocol 5.1: ATP Competition Assay
Causality: If an inhibitor binds to the same site as ATP, its apparent potency (IC50) will decrease as the concentration of its competitor (ATP) increases.[9] If it binds to a different site (allosteric inhibition), its IC50 will be largely unaffected by the ATP concentration.
Procedure:
-
Use the same in vitro kinase assay as in Protocol 2.1 (e.g., ADP-Glo™).
-
Set up multiple experiments, each with a different, fixed concentration of ATP. These concentrations should bracket the known Km(ATP) of the kinase (e.g., 10 µM, 50 µM, 100 µM, 500 µM).
-
In each experiment, perform a full dose-response curve for 5-Methoxypyridine-3,4-diamine to determine the IC50 value at that specific ATP concentration.
-
Plot the determined IC50 values as a function of the ATP concentration.
Interpretation:
-
ATP-Competitive: A clear, positive correlation is observed, where the IC50 of the inhibitor increases as the ATP concentration increases.
-
ATP-Non-competitive/Uncompetitive: The IC50 value remains relatively constant across all ATP concentrations.
Conclusion and Future Directions
This document outlines a rigorous, multi-stage workflow for the comprehensive characterization of 5-Methoxypyridine-3,4-diamine as a potential kinase inhibitor. By systematically progressing from biochemical potency to cellular efficacy, selectivity, and mechanism of action, researchers can build a robust data package to validate this novel scaffold. Positive findings from this workflow would justify progression to more advanced studies, including structural biology (X-ray co-crystallography) to visualize the binding mode, medicinal chemistry efforts for lead optimization, and eventual in vivo studies in relevant disease models.
References
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Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
Royal Society of Chemistry. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link]
-
Profacgen. (n.d.). Cell-based Kinase Assays. [Link]
-
Oxford Academic. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]
-
National Library of Medicine. (n.d.). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]
-
ACS Publications. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. [Link]
-
National Library of Medicine. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]
-
National Library of Medicine. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]
-
Semantic Scholar. (n.d.). Kinase selectivity profiling by inhibitor affinity chromatography. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
National Library of Medicine. (n.d.). In vitro NLK Kinase Assay. PMC. [Link]
-
International Centre for Kinase Profiling. (n.d.). Kinase Profiling Inhibitor Database. [Link]
-
ResearchGate. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. [Link]
-
ACS Publications. (2014). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. [Link]
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Luceome Biotechnologies. (2022). Cell Based Kinase Assays. [Link]
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National Library of Medicine. (2023). Tyrosine Kinase Inhibitors. StatPearls. [Link]
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National Library of Medicine. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. [Link]
-
CORE. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. [Link]
-
Bio-protocol. (2022). In vitro kinase assay. [Link]
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- 10. Cell-based Kinase Assays - Profacgen [profacgen.com]
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- 12. reactionbiology.com [reactionbiology.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Kinase Profiling Inhibitor Database | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Methoxypyridine-3,4-diamine
Introduction: The Strategic Importance of 5-Methoxypyridine-3,4-diamine in Medicinal Chemistry
5-Methoxypyridine-3,4-diamine is a highly valuable heterocyclic building block in the landscape of drug discovery and development. Its vicinal diamine functionality serves as a versatile scaffold for the construction of fused heterocyclic systems, most notably imidazo[4,5-c]pyridines. These structures are of profound interest due to their structural analogy to purines, rendering them capable of interacting with a wide array of biological targets. The strategic introduction of aryl and heteroaryl moieties at a specific position on this scaffold via C-C bond formation is a critical step in the synthesis of novel chemical entities with potential therapeutic applications. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for achieving this transformation, lauded for its functional group tolerance and mild reaction conditions.[1]
This technical guide provides a comprehensive protocol for the Suzuki-Miyaura coupling of 5-Methoxypyridine-3,4-diamine with a generic arylboronic acid. It is designed to provide researchers, scientists, and drug development professionals with a robust starting point for their synthetic endeavors, grounded in an understanding of the underlying chemical principles and potential challenges associated with this specific substrate.
Theoretical Considerations: Navigating the Reactivity of a Diaminopyridine
The successful execution of a Suzuki-Miyaura coupling with 5-Methoxypyridine-3,4-diamine necessitates an appreciation for the electronic and steric landscape of the molecule. The pyridine nitrogen is inherently electron-withdrawing, which can influence the reactivity of the ring. More significantly, the two amino groups introduce a high degree of electron density and present a potential challenge. The vicinal arrangement of the amino groups can lead to chelation with the palladium catalyst, potentially forming stable complexes that inhibit catalytic turnover.[2] Furthermore, the basicity of the amino groups can interfere with the reaction conditions.
While some Suzuki-Miyaura reactions involving aminopyridines can proceed without the need for protecting groups[3][4], the presence of a diamine functionality increases the likelihood of catalyst inhibition. Therefore, this protocol will present two approaches: a direct coupling method and a strategy involving the protection of the amino groups. The choice between these will depend on the specific coupling partners and the observed reactivity.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps involving a palladium catalyst.[5][6] The cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation, where the organic moiety from the organoboron reagent is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the catalytically active Pd(0) species.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: Direct Suzuki-Miyaura Coupling (Unprotected Amines)
This protocol is recommended as an initial screening experiment due to its operational simplicity. Success is often contingent on the choice of a highly active catalyst system that can overcome potential inhibition by the diamine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 5-Methoxypyridine-3,4-diamine | ≥97% | Commercially Available | |
| Arylboronic Acid | ≥98% | Commercially Available | |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst Grade | Commercially Available | |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Finely powdered |
| 1,4-Dioxane | Anhydrous | Commercially Available | |
| Water | Deionized | - | Degassed |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Methoxypyridine-3,4-diamine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive flow of the inert gas, add Pd(dppf)Cl₂ (0.05 equiv.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction concentration should be approximately 0.1 M with respect to the 5-Methoxypyridine-3,4-diamine.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with N-Protection
Should the direct coupling prove to be low-yielding, a protection strategy for the amino groups is recommended. The Boc (tert-butyloxycarbonyl) group is a suitable choice due to its ease of installation and removal under acidic conditions.
Part A: Boc-Protection of 5-Methoxypyridine-3,4-diamine
-
Dissolve 5-Methoxypyridine-3,4-diamine (1.0 equiv.) in a suitable solvent such as tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc)₂O (2.2 equiv.) and a base such as triethylamine (2.5 equiv.).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Perform an aqueous work-up and purify the di-Boc protected product by column chromatography.
Part B: Suzuki-Miyaura Coupling of the Boc-Protected Substrate
The coupling reaction is then carried out following the same procedure as in Protocol 1, using the di-Boc protected 5-Methoxypyridine-3,4-diamine as the starting material.
Part C: Deprotection
-
Dissolve the purified Boc-protected coupling product in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir at room temperature until the deprotection is complete (monitor by TLC or LC-MS).
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product. Purify as needed.
Experimental Workflow Visualization
Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider a pre-catalyst that is more readily activated. |
| Catalyst inhibition | Switch to the protected substrate protocol. Increase catalyst loading (e.g., to 10 mol%). | |
| Insufficiently strong base | Try a stronger base such as K₃PO₄ or Cs₂CO₃.[7] | |
| Low reaction temperature | Increase the reaction temperature, ensuring solvent stability. | |
| Protodeborylation of Boronic Acid | Presence of excess water or acid | Ensure anhydrous conditions and use a well-dried base. |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and maintain a robust inert atmosphere. |
| Formation of Side Products | Reaction at other positions | This is less likely for this substrate but can be analyzed by detailed characterization (NMR, MS). |
| Difficult Purification | Co-elution of product and starting materials | Optimize the mobile phase for column chromatography. Consider derivatization for easier separation. |
Expert Insight: The choice of ligand can be critical for challenging substrates. If Pd(dppf)Cl₂ is not effective, consider using bulky, electron-rich phosphine ligands such as XPhos or SPhos in combination with a palladium source like Pd₂(dba)₃.[7][8] These ligands have demonstrated high efficacy for the coupling of electron-rich and heteroaromatic substrates.[8]
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with extreme care in a fume hood.
-
Bases: Anhydrous bases like potassium carbonate can be corrosive and irritating. Avoid inhalation of dust and contact with skin and eyes.
-
Inert Gas: Handle compressed gas cylinders with care according to institutional safety guidelines.
References
- Comptes Rendus de l'Académie des Sciences. (n.d.). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
- ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
- Journal of the American Chemical Society. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- University of the Sunshine Coast, Queensland. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- Journal of the American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
- ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF.
- ResearchGate. (2017). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine | Request PDF.
- PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- NIH. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Authored by: Dr. Gemini, Senior Application Scientist
An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 5-Methoxypyridine-3,4-diamine
Abstract
5-Methoxypyridine-3,4-diamine is a pivotal heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents.[1] Its purity and accurate quantification are critical for ensuring the quality, safety, and efficacy of downstream products. This application note presents a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise analysis of 5-Methoxypyridine-3,4-diamine. The methodology employs a C18 stationary phase with a gradient elution of acidified water and acetonitrile, coupled with UV detection. We provide a comprehensive, step-by-step protocol, from sample preparation to data analysis, and detail a full validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to establish the method's reliability and trustworthiness.
Introduction and Method Rationale
The analysis of polar, basic pharmaceutical intermediates like 5-Methoxypyridine-3,4-diamine presents unique chromatographic challenges. The presence of two basic amine groups on the pyridine ring can lead to strong interactions with the stationary phase, often resulting in poor peak shape and inconsistent retention.[2][3]
Causality Behind Method Choices:
-
Reversed-Phase Chromatography (RPC): RPC on a C18 column is the gold standard for analyzing aromatic compounds due to its high resolving power and stability.[4] The separation is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase.
-
Acidified Mobile Phase: To counteract the basicity of the diamine groups, the mobile phase is acidified with 0.1% formic acid. This serves a dual purpose: it protonates the analyte to ensure a single ionic form and neutralizes residual acidic silanol groups on the silica support. This strategy is essential for achieving sharp, symmetrical chromatographic peaks and stable retention times.[2][3]
-
Gradient Elution: A gradient elution, where the proportion of organic solvent (acetonitrile) is increased over time, is employed. This ensures that the polar analyte is retained sufficiently at the beginning of the run for good separation from solvent front impurities, while also enabling the timely elution of any less polar related substances, leading to an efficient and comprehensive analysis.[4][5]
-
Diode-Array Detection (DAD): The conjugated pyridine system of the analyte exhibits strong UV absorbance.[6][7] A Diode-Array Detector (DAD) is selected not only for sensitive quantification at a specific wavelength (e.g., 254 nm) but also to provide UV spectral data across the peak. This is invaluable for confirming peak identity and assessing its purity against co-eluting impurities.[8]
Experimental Protocol
Materials and Reagents
| Item | Specifications |
| Analyte Standard | 5-Methoxypyridine-3,4-diamine, Reference Standard (>99% purity) |
| Solvents | Acetonitrile (HPLC Grade), Water (Type I, 18.2 MΩ·cm) |
| Mobile Phase Additive | Formic Acid (LC-MS Grade, >99%) |
| Diluent | Water/Acetonitrile (90:10, v/v) with 0.1% Formic Acid |
| HPLC Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Instrumentation | HPLC system with quaternary pump, autosampler, column oven, and DAD |
Solution Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of Type I water. Degas before use.
-
Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1000 mL of acetonitrile. Degas before use.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 5-Methoxypyridine-3,4-diamine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent. These will be used to construct the calibration curve.
-
Sample Preparation: Accurately weigh the test sample to achieve a theoretical final concentration of ~25 µg/mL after dissolving in the diluent. Filter the solution through a 0.45 µm syringe filter prior to injection.[4]
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient Program | 0-2 min: 5% B; 2-15 min: 5% to 60% B; 15-17 min: 60% B; 17-18 min: 60% to 5% B; 18-25 min: 5% B (re-equilibration) |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 254 nm (Acquisition range: 200-400 nm) |
Method Validation Framework
To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines. The following parameters establish the performance characteristics of the assay.
Caption: Overall experimental and data analysis workflow.
-
System Suitability: Before sample analysis, inject a working standard solution (e.g., 25 µg/mL) five times. The system is deemed ready if the tailing factor for the analyte peak is ≤ 2.0, the theoretical plates are > 2000, and the RSD of the peak areas is ≤ 2.0%.
-
Quantification: Construct a calibration curve from the working standards. For each sample injection, determine the concentration of 5-Methoxypyridine-3,4-diamine by interpolating its peak area from the linear regression equation.
Conclusion
This application note details a specific, accurate, and precise RP-HPLC method for the quantitative analysis of 5-Methoxypyridine-3,4-diamine. The rationale for key experimental choices is explained to provide a deeper understanding of the chromatographic principles at play. By following the outlined protocol and adhering to the validation framework, researchers and drug development professionals can confidently implement this method for quality control and research applications, ensuring reliable analytical data.
References
- Benchchem. (n.d.). Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods.
- Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
- SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Pramanik, S. K., et al. (2009). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 877(24), 2519-2526.
- ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry.
- SIELC Technologies. (n.d.). Separation of 4-Acetylpyridine on Newcrom R1 HPLC column.
- Alfa Chemistry. (n.d.). CAS 127356-27-8 3,4-Diamino-5-methoxypyridine.
- P&S Chemicals. (n.d.). Product information, 3,4-Diamino-5-methoxypyridine.
- BOC Sciences. (n.d.). CAS 127356-27-8 3,4-Diamino-5-methoxypyridine.
- Benchchem. (n.d.). Technical Support Center: Enhancing the Purity of 2-Chloro-5-methylpyridine-3,4-diamine Derivatives.
- Smolecule. (2023). Buy 6-Methoxypyridine-3,4-diamine | 127356-26-7.
- Rahmani, R., et al. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) - 3-N(4-methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitro-phenyl) allylidene) thiazolidin-4-one. SciELO South Africa.
- Benchchem. (n.d.). HPLC analysis method for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone quantification.
- ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents.
Sources
- 1. Buy 6-Methoxypyridine-3,4-diamine | 127356-26-7 [smolecule.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Strategic Importance of the 5-Methoxypyridine-3,4-diamine Scaffold
An In-Depth Technical Guide to the Application of 5-Methoxypyridine-3,4-diamine in Medicinal Chemistry
5-Methoxypyridine-3,4-diamine is a heterocyclic compound featuring a pyridine ring substituted with a methoxy group and two adjacent (vicinal) amino groups.[1] In medicinal chemistry, the pyridine scaffold is recognized as a "privileged structure," frequently appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] The unique arrangement of functional groups in 5-Methoxypyridine-3,4-diamine makes it a particularly valuable and versatile building block for drug discovery.
The two amino groups provide reactive sites for a variety of chemical transformations, enabling the construction of fused heterocyclic systems such as imidazo[4,5-b]pyridines, which are structurally similar to purine bases and are known to interact with a multitude of biological targets.[3][4] Furthermore, these amino groups can form critical hydrogen bonds with proteins and enzymes, enhancing the binding affinity and specificity of drug candidates.[1][5] The methoxy group can influence the molecule's solubility, bioavailability, and metabolic stability, making it a key modulator of pharmacokinetic properties.[5] This combination of features allows medicinal chemists to systematically explore structure-activity relationships (SAR) and optimize compounds for therapeutic efficacy.
This guide provides a detailed overview of the applications of 5-Methoxypyridine-3,4-diamine, focusing on its role in the synthesis of kinase inhibitors for oncology and dual-target agents for metabolic diseases. It includes detailed synthetic protocols, quantitative biological data for derivative compounds, and diagrams illustrating key synthetic and signaling pathways.
Core Applications in Drug Discovery
The 5-methoxypyridine-3,4-diamine core is a foundational element in the design of targeted therapies, most notably in the development of kinase inhibitors and agents for metabolic disorders.
Kinase Inhibitors for Oncology
Kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[6] The 5-Methoxypyridine-3,4-diamine scaffold serves as an excellent starting point for synthesizing potent and selective kinase inhibitors.
-
PI3K/mTOR Dual Inhibitors: The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a central regulator of cellular metabolism, growth, and survival, and its abnormal activation is frequently implicated in cancer.[7] Inhibiting this pathway, particularly with dual PI3K/mTOR inhibitors, is a validated strategy for cancer treatment.[7] A series of sulfonamide methoxypyridine derivatives have been developed as potent PI3K/mTOR dual inhibitors.[7] For instance, compound 22c , which incorporates a related methoxypyridine core, demonstrated exceptional potency with an IC₅₀ of 0.22 nM against PI3Kα and 23 nM against mTOR.[7] This dual activity translated to strong anti-proliferative effects in both MCF-7 breast cancer cells (IC₅₀ = 130 nM) and HCT-116 colon cancer cells (IC₅₀ = 20 nM), where it was shown to induce cell cycle arrest and apoptosis.[7]
-
Polo-like Kinase 4 (PLK4) Inhibitors: PLK4 is a master regulator of centriole duplication, a process essential for maintaining genomic integrity. Overexpression of PLK4 is common in various cancers, making it an attractive anticancer target.[8] Through a scaffold hopping strategy, novel and potent PLK4 inhibitors with an aminopyrimidine core have been discovered.[8] One such derivative, compound 8h , exhibited high inhibitory activity against PLK4 (IC₅₀ = 0.0067 μM).[8] Furthermore, it displayed favorable drug-like properties, including high stability in plasma and liver microsomes and a low risk of drug-drug interactions, alongside excellent antiproliferative activity against breast cancer cells.[8]
The general workflow for leveraging 5-Methoxypyridine-3,4-diamine in drug discovery is visualized below.
Caption: Synthetic workflow from 5-Methoxypyridine-3,4-diamine.
Dual-Target Agents for Type 2 Diabetes Mellitus (T2DM)
T2DM is a chronic metabolic disorder that requires complex therapeutic strategies. Targeting multiple pathways simultaneously can offer synergistic benefits. G protein-coupled receptor 119 (GPR119) agonists and dipeptidyl peptidase-4 (DPP-4) inhibitors are two effective classes of antidiabetic agents that work through complementary mechanisms to enhance insulin secretion.[9]
Researchers have successfully designed dual-target compounds by linking a 5-methoxypyrimidine-based GPR119 agonist to established DPP-4 inhibitors.[9] This innovative approach led to the development of molecules like compound 27 , which demonstrated potent GPR119 agonistic activity (EC₅₀ = 1.3 μM) and a remarkable 97.5% inhibition of DPP-4 at a 10 μM concentration.[9] In animal models, compound 27 showed significant glucose-lowering effects during an oral glucose tolerance test, validating the dual-target strategy as a promising avenue for T2DM treatment.[9]
Quantitative Data Summary of Derivative Compounds
The following table summarizes the biological activity of exemplary compounds developed from methoxypyridine-based scaffolds. This data highlights the therapeutic potential unlocked by derivatizing this core structure.
| Compound | Target(s) | Activity Type | Potency (IC₅₀ / EC₅₀) | Cellular Activity | Therapeutic Area | Reference |
| 22c | PI3Kα / mTOR | Inhibition (IC₅₀) | 0.22 nM / 23 nM | Anti-proliferative (HCT-116, IC₅₀ = 20 nM) | Oncology | [7] |
| 8h | PLK4 | Inhibition (IC₅₀) | 6.7 nM | Anti-proliferative (Breast Cancer) | Oncology | [8] |
| Compound 27 | GPR119 / DPP-4 | Agonism (EC₅₀) / Inhibition | 1.3 µM / 97.5% inhib. @ 10 µM | Glucose lowering in mice | Diabetes | [9] |
Experimental Protocols
The following protocols provide step-by-step methodologies for key synthetic transformations involving 5-Methoxypyridine-3,4-diamine and its derivatives.
Protocol 1: Synthesis of a 6-Methoxy-1H-imidazo[4,5-b]pyridine Scaffold
Rationale: The cyclization of 5-Methoxypyridine-3,4-diamine is a fundamental step to create the imidazo[4,5-b]pyridine ring system. This scaffold is a bioisostere of the natural purine core, making it a privileged structure for targeting a vast range of enzymes, particularly kinases.[3][4] This protocol describes a general condensation reaction with formic acid to yield the parent heterocyclic scaffold.
Materials:
-
5-Methoxypyridine-3,4-diamine
-
Formic acid (≥98%)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard glassware for extraction and filtration
Procedure:
-
In a 100 mL round-bottom flask, add 5-Methoxypyridine-3,4-diamine (e.g., 1.39 g, 10 mmol).
-
Carefully add formic acid (20 mL) to the flask.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into an ice-cold saturated solution of sodium bicarbonate to neutralize the excess formic acid. Be cautious as CO₂ gas will evolve.
-
Once neutralized (pH ~7-8), extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by recrystallization or column chromatography to yield the final product, 6-methoxy-1H-imidazo[4,5-b]pyridine.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: N-Sulfonylation of an Aminopyridine Derivative
Rationale: The introduction of a sulfonamide group is a common strategy in medicinal chemistry to improve biological activity and pharmacokinetic properties.[7] This functional group can act as a hydrogen bond donor and acceptor, facilitating strong interactions with protein targets. This protocol outlines a general procedure for the sulfonylation of an aminopyridine, a key step in creating compounds similar to the PI3K/mTOR inhibitors.
Materials:
-
3-Amino-5-methoxypyridine (or a related aminopyridine precursor)
-
2,4-Difluorobenzenesulfonyl chloride
-
Anhydrous pyridine or Dichloromethane (DCM)
-
Triethylamine (if using DCM as solvent)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aminopyridine starting material (e.g., 1.24 g, 10 mmol) in anhydrous pyridine (25 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add 2,4-difluorobenzenesulfonyl chloride (1.1 eq, 11 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding water.
-
Extract the mixture with ethyl acetate (3 x 40 mL).
-
Combine the organic extracts and wash successively with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude residue via flash column chromatography on silica gel to obtain the desired sulfonamide product.
-
Confirm the structure and purity of the product using appropriate analytical techniques (NMR, MS).
Mechanistic Insight: Inhibition of the PI3K/AKT/mTOR Pathway
The diagram below illustrates the central role of the PI3K/AKT/mTOR pathway in cell signaling and how dual inhibitors, derived from scaffolds like 5-methoxypyridine-3,4-diamine, can effectively block its oncogenic activity.
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.
By simultaneously blocking PI3K and mTOR, these dual inhibitors prevent the phosphorylation of downstream effectors like AKT, leading to a comprehensive shutdown of the pathway. This dual action can be more effective than targeting a single node and may help overcome resistance mechanisms.[7] The result is a potent induction of cell cycle arrest and apoptosis in cancer cells.
References
-
PubMed Central. (2023, March 20). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]
-
National Institutes of Health (NIH). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]
-
PubMed. (2025, November 1). Design, synthesis, and antidiabetic activities of 5-methoxypyrimidine derivatives targeting GPR119 and DPP-4. [Link]
-
PubMed. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. [Link]
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MDPI. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]
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MDPI. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. [Link]
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- 9. Design, synthesis, and antidiabetic activities of 5-methoxypyrimidine derivatives targeting GPR119 and DPP-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Characterizing the Cellular Activity of 5-Methoxypyridine-3,4-diamine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 5-Methoxypyridine-3,4-diamine, a novel heterocyclic compound. Given the absence of extensive public data on this specific molecule, we present a structured, multi-tiered approach for its initial biological evaluation. This guide moves from broad phenotypic screening to the elucidation of the mechanism of action and potential molecular target identification. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.
Introduction: Rationale for Investigation
5-Methoxypyridine-3,4-diamine belongs to the diaminopyridine class of compounds. While this specific molecule is not extensively characterized in scientific literature, related structures are known to possess significant biological activities. For instance, 3,4-Diaminopyridine is an established voltage-gated potassium (Kv) channel blocker used in the treatment of certain neuromuscular disorders.[1] Furthermore, the pyridine scaffold is a common feature in a vast array of kinase inhibitors and other pharmacologically active agents, targeting critical signaling pathways in diseases like cancer.[2][3]
The structural features of 5-Methoxypyridine-3,4-diamine—a pyridine ring substituted with two amine groups and a methoxy group—suggest a high potential for forming hydrogen bonds and engaging with biological targets such as enzyme active sites. Therefore, a systematic investigation into its cellular effects is warranted. This guide outlines a logical workflow, beginning with broad screening assays to determine general bioactivity, followed by more focused assays to dissect the mechanism of action.
Tier 1: Primary Screening for General Bioactivity
The initial goal is to ascertain whether 5-Methoxypyridine-3,4-diamine exerts any measurable effect on cell health and proliferation. A panel of diverse cell lines (e.g., representing different cancer types such as MCF-7 breast cancer, A549 lung cancer, and HCT116 colon cancer, along with a non-cancerous control line like HEK293) should be employed to identify potential cell-type specificity.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#4285F4"]
} caption [Initial screening workflow.]
Assessment of Cellular Metabolic Activity (MTT Assay)
This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, providing an indication of cell viability.[4][5] A decrease in metabolic activity is often correlated with reduced cell proliferation or cell death.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 5-Methoxypyridine-3,4-diamine (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of metabolic activity is inhibited).
Assessment of Cytotoxicity (LDH Release Assay)
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, which is a hallmark of cytotoxicity.[6]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Lysis Control: To create a maximum LDH release control, add 10 µL of a 10X lysis buffer to the control wells and incubate for 15 minutes.
-
LDH Reaction: Add 50 µL of the LDH reaction mix (containing diaphorase and NAD+) to all sample wells.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Assessment of Cell Proliferation (EdU Incorporation Assay)
This assay directly measures DNA synthesis by detecting the incorporation of the nucleoside analog EdU (5-ethynyl-2'-deoxyuridine) into newly synthesized DNA.[7] It is a more direct measure of proliferation than metabolic assays.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
EdU Labeling: Two to four hours before the end of the treatment period, add EdU to the culture medium at a final concentration of 10 µM and incubate.
-
Cell Fixation: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Wash with PBS and permeabilize with 0.5% Triton® X-100 in PBS for 20 minutes.
-
Click-iT® Reaction: Wash the cells and add the Click-iT® reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor™ 488 azide). Incubate for 30 minutes, protected from light.
-
Nuclear Staining: Stain the cell nuclei with Hoechst 33342.
-
Imaging and Analysis: Acquire images using a high-content imaging system or fluorescence microscope. Quantify the percentage of EdU-positive cells relative to the total number of cells (Hoechst-positive).
| Assay | Parameter Measured | Example Cell Line | Hypothetical IC50 (µM) |
| MTT | Metabolic Activity | HCT116 | 5.2 |
| LDH Release | Membrane Integrity | HCT116 | > 100 |
| EdU Incorporation | DNA Synthesis | HCT116 | 4.8 |
This table illustrates a hypothetical scenario where the compound inhibits metabolic activity and proliferation without causing immediate membrane damage, suggesting a cytostatic or apoptotic effect rather than necrosis.
Tier 2: Elucidating the Mode of Cell Death
If the Tier 1 assays indicate a reduction in cell viability or proliferation, the next step is to determine the underlying mechanism, primarily distinguishing between apoptosis (programmed cell death) and necrosis (unprogrammed cell death).[8][9]
dot graph TD { bgcolor="#F1F3F4" node [shape=ellipse, style="filled", fontcolor="#202124"] edge [color="#34A853"]
} caption [Key events in apoptosis and corresponding assays.]
Annexin V and Propidium Iodide (PI) Staining
This is a standard flow cytometry-based assay to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[11] PI is a fluorescent dye that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 concentration (and 2x IC50) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Caspase Activity Assays (Caspase-Glo®)
Apoptosis is executed by a family of proteases called caspases.[11] Luminescent assays can measure the activity of specific caspases to determine if the apoptotic pathway is engaged and to gain insight into whether it is the intrinsic (caspase-9) or extrinsic (caspase-8) pathway that is activated. Both pathways converge on the executioner caspases-3 and -7.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound for a time course (e.g., 6, 12, 24 hours).
-
Reagent Addition: Add an equal volume of Caspase-Glo® 3/7, 8, or 9 reagent to each well.
-
Incubation: Mix and incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Express data as fold-change in luminescence relative to the vehicle control.
| Assay | Parameter Measured | Treatment | Hypothetical Result |
| Annexin V/PI | Cell State Population | Compound (IC50) | 35% Early Apoptotic |
| Caspase-Glo 9 | Initiator Caspase Activity | Compound (IC50) | 4.5-fold increase |
| Caspase-Glo 3/7 | Effector Caspase Activity | Compound (IC50) | 8.2-fold increase |
This table illustrates a hypothetical outcome where the compound induces apoptosis via the intrinsic (mitochondrial) pathway.
Tier 3: Target Deconvolution and Advanced Mechanistic Studies
Identifying the direct molecular target of a novel compound is a critical step in drug discovery.[12] This tier employs advanced, unbiased techniques to generate hypotheses about the compound's mechanism of action.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#EA4335"]
} caption [Workflow for target deconvolution.]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to assess target engagement in intact cells and tissues.[13][14] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[15][16] This change in thermal stability can be detected and quantified.
Conceptual Protocol:
-
Compound Treatment: Treat intact cells with 5-Methoxypyridine-3,4-diamine or vehicle.
-
Heating: Heat aliquots of the cell suspension across a range of temperatures (e.g., 40°C to 70°C).
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Protein Detection: Analyze the amount of a specific protein remaining in the soluble fraction using methods like Western Blot or mass spectrometry (proteome-wide CETSA).
-
Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates direct binding and stabilization.[17]
Kinase Profiling with Kinobeads
Given that many pyridine-containing molecules are kinase inhibitors, an unbiased screen of the kinome is a logical step. The kinobeads method uses immobilized, broad-spectrum kinase inhibitors to enrich a large portion of the expressed kinome from a cell lysate.[18][19]
Conceptual Protocol:
-
Lysate Preparation: Prepare a native protein lysate from cells of interest.
-
Competition Binding: Incubate the lysate with different concentrations of free 5-Methoxypyridine-3,4-diamine or vehicle.
-
Kinobead Enrichment: Add the kinobeads to the lysate to capture kinases that are not already bound by the test compound.
-
Elution and Digestion: Elute the bound kinases from the beads and digest them into peptides.
-
LC-MS/MS Analysis: Identify and quantify the peptides using liquid chromatography-tandem mass spectrometry.
-
Analysis: Kinases that are direct targets of the compound will show a concentration-dependent decrease in their abundance in the kinobead pulldown.[20][21]
High-Content Screening (HCS)
HCS combines automated microscopy with sophisticated image analysis to quantify multiple phenotypic parameters in a cell-based assay.[22][23] It can be used to screen for a wide range of cellular events, such as changes in cell morphology, organelle health, or the translocation of specific proteins (e.g., transcription factors like NF-κB from the cytoplasm to the nucleus).[24][25][26] This provides an unbiased view of the cellular pathways affected by the compound.
Conclusion
The systematic, tiered approach detailed in this guide provides a robust framework for the initial characterization of 5-Methoxypyridine-3,4-diamine. By starting with broad phenotypic assays and progressively moving towards more complex, hypothesis-generating experiments, researchers can efficiently determine the compound's bioactivity, elucidate its mechanism of cell killing, and identify potential molecular targets. This structured workflow ensures the generation of high-quality, reproducible data, paving the way for further preclinical development.
References
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High content screening as a screening tool in drug discovery. (2007). Methods in Molecular Biology. Retrieved from [Link]
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Optimized chemical proteomics assay for kinase inhibitor profiling. (n.d.). Semantic Scholar. Retrieved from [Link]
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Cell Apoptosis Assay Services. (n.d.). Reaction Biology. Retrieved from [Link]
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Cytotoxicity Assay Protocol. (2024). Protocols.io. Retrieved from [Link]
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Proliferations Assay | Methods, Analysis & Applications. (n.d.). baseclick GmbH. Retrieved from [Link]
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High-Content Screening | HCS | Drug Discovery | Whole Cells. (n.d.). Celtarys Research. Retrieved from [Link]
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Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]
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High Content Screening (HCS). (n.d.). Ichor Life Sciences. Retrieved from [Link]
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Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. Retrieved from [Link]
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High-content screening in drug discovery: A brief guide. (2025). Alithea Genomics. Retrieved from [Link]
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A review for cell-based screening methods in drug discovery. (2022). Journal of Traditional and Complementary Medicine. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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Cell-based assays on the rise. (2022). BMG LABTECH. Retrieved from [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Methods in Molecular Biology. Retrieved from [Link]
-
The role of cell-based assays for drug discovery. (2024). News-Medical.Net. Retrieved from [Link]
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Cell-Based Assays: A Crucial Component of the Drug Discovery Process. (2018). BioIVT. Retrieved from [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. Retrieved from [Link]
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Cell-Based Assays Guide. (2025). Antibodies.com. Retrieved from [Link]
-
Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. (2018). Molecular & Cellular Proteomics. Retrieved from [Link]
-
The target landscape of clinical kinase drugs. (2014). Science. Retrieved from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Chemical Biology. Retrieved from [Link]
-
Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. (2016). Nature Chemical Biology. Retrieved from [Link]
-
Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. Retrieved from [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved from [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Review of Pharmacology and Toxicology. Retrieved from [Link]
-
CETSA. (n.d.). Pelago Bioscience. Retrieved from [Link]
-
A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. (2021). Journal of Biological Chemistry. Retrieved from [Link]
-
Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. (2018). Chemical Biology & Drug Design. Retrieved from [Link]
-
Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. (2021). Molecules. Retrieved from [Link]
-
Biological Activity of Naturally Derived Naphthyridines. (2021). Molecules. Retrieved from [Link]
-
Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. (2015). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Application Notes and Protocols for Kinase Screening of 5-Methoxypyridine-3,4-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Emergence of Aminopyridine Scaffolds in Kinase Inhibition
The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics. Its ability to form key hydrogen bonds within the ATP-binding site of protein kinases has made it a cornerstone in the design of targeted inhibitors. The 5-Methoxypyridine-3,4-diamine scaffold, a specific embodiment of this chemical class, presents a unique substitution pattern that offers the potential for novel interactions and selectivity profiles against the human kinome. Kinase deregulation is a hallmark of many diseases, most notably cancer, making the thorough characterization of novel inhibitor series, such as these diamine derivatives, a critical step in modern drug discovery.[1]
This guide provides a comprehensive, multi-tiered strategy for the systematic screening and characterization of 5-Methoxypyridine-3,4-diamine derivatives. It is designed to guide researchers from initial broad-based screening to detailed mechanistic studies, ensuring scientific rigor and generating a robust data package for lead candidate selection. We will delve into the causality behind experimental choices, from assay format selection to the design of a logical screening cascade, providing a self-validating framework for your research endeavors.
Part 1: The Kinase Screening Cascade: A Strategic Approach
A hierarchical screening approach is paramount to efficiently identify and characterize promising kinase inhibitors from a library of novel compounds. This cascade is designed to progressively increase the stringency of testing and the depth of information gathered, ensuring that resources are focused on the most promising candidates.
Figure 1: A tiered kinase screening cascade.
Part 2: Tier 1 - Primary Screening: Casting a Wide Net
The initial step is to perform a broad screen against a diverse panel of kinases at a single, relatively high concentration (e.g., 1-10 µM) to identify potential targets. Given that aminopyridine scaffolds have been reported to inhibit a range of kinases, including cyclin-dependent kinases (CDKs), tyrosine kinases, and lipid kinases, a comprehensive panel is crucial.[2][3]
Recommended Assay Format: ADP-Glo™ Kinase Assay
For primary screening, a robust, high-throughput, and universal assay is required. The ADP-Glo™ Kinase Assay is an excellent choice as it measures the production of ADP, a universal product of kinase-catalyzed phosphorylation.[2][4] This luminescence-based assay offers high sensitivity and a broad dynamic range, making it suitable for a wide variety of kinases, including those with low enzymatic activity.[5]
Protocol 1: Single-Concentration Kinome Screen using ADP-Glo™
This protocol outlines a general procedure for screening a library of 5-Methoxypyridine-3,4-diamine derivatives against a panel of kinases.
Materials:
-
Kinase panel of interest (e.g., a broad panel from a commercial vendor).[6][7]
-
Appropriate kinase-specific peptide or protein substrates.
-
5-Methoxypyridine-3,4-diamine derivatives dissolved in 100% DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega).[2]
-
Kinase Reaction Buffer (specific to each kinase, but a general buffer may be 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
ATP solution.
-
White, opaque 384-well assay plates.
-
Multichannel pipettes and a plate reader capable of measuring luminescence.
Procedure:
-
Compound Plating: Prepare a 100x stock of each test compound in 100% DMSO. Dispense a small volume (e.g., 0.5 µL) of each compound stock into the wells of a 384-well plate to achieve a final concentration of 10 µM. Include DMSO-only wells as negative controls (100% activity) and a known broad-spectrum kinase inhibitor (e.g., staurosporine) as a positive control.
-
Kinase/Substrate Addition: Prepare a master mix for each kinase containing the kinase and its specific substrate in the appropriate kinase reaction buffer. Dispense 25 µL of the kinase/substrate mix into the wells containing the compounds.
-
Initiate Reaction: Prepare an ATP solution in kinase reaction buffer at a concentration appropriate for the specific kinase (often at or near the Km for ATP). Add 25 µL of the ATP solution to each well to start the kinase reaction. The final reaction volume will be 50 µL.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined for each kinase to ensure the reaction is in the linear range.
-
ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[4]
-
ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides the luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[4]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis: Calculate the percent inhibition for each compound against each kinase using the following formula:
% Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))
A "hit" is typically defined as a compound that exhibits a certain threshold of inhibition (e.g., >50%) against a particular kinase.
Part 3: Tier 2 - Hit Confirmation and Potency Determination
Compounds identified as "hits" in the primary screen must be subjected to further analysis to confirm their activity and determine their potency (IC₅₀).
Protocol 2: IC₅₀ Determination with ADP-Glo™
This protocol is similar to the primary screen but involves a dose-response analysis of the hit compounds.
Procedure:
-
Compound Dilution Series: For each hit compound, prepare a serial dilution series (e.g., 10-point, 3-fold dilutions) in 100% DMSO.
-
Assay Procedure: Follow the same procedure as in Protocol 1, but instead of a single concentration, plate the dilution series of each compound.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Orthogonal Assay Confirmation
To rule out potential assay artifacts (e.g., compound interference with the luciferase enzyme in the ADP-Glo™ assay), it is crucial to confirm hits using an orthogonal assay with a different detection modality.[8] A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice.[9]
Protocol 3: TR-FRET Kinase Assay for Hit Confirmation
Principle: This assay format typically involves a biotinylated substrate peptide and a phospho-specific antibody labeled with a lanthanide donor (e.g., Europium). The substrate is labeled with a fluorescent acceptor (e.g., fluorescein). When the kinase phosphorylates the substrate, the phospho-specific antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.[10]
A generalized protocol is as follows:
-
Perform the kinase reaction as described in Protocol 2 with the hit compounds.
-
Stop the reaction by adding a solution containing EDTA.
-
Add a detection mix containing the Europium-labeled anti-phospho-substrate antibody and the streptavidin-labeled acceptor fluorophore.
-
Incubate to allow for antibody binding.
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
Calculate the TR-FRET ratio and determine the IC₅₀ values.
| Parameter | ADP-Glo™ Assay | TR-FRET Assay |
| Principle | Luminescence (ADP detection) | Time-Resolved Forescence Resonance Energy Transfer |
| Readout | Luminescent signal | Ratio of two fluorescent signals |
| Advantages | Universal, high sensitivity | Homogeneous, ratiometric, less prone to some types of interference |
| Potential for Interference | Luciferase inhibitors, colored compounds | Light scattering compounds, fluorescent compounds |
Table 1: Comparison of Primary and Orthogonal Assay Formats.
Part 4: Tier 3 - Assessing Selectivity and Cellular Activity
A critical aspect of drug development is understanding a compound's selectivity profile and confirming its activity in a more physiologically relevant cellular environment.
Broad Kinase Selectivity Profiling
Once potent inhibitors have been identified and confirmed, a broader selectivity screen against a large panel of kinases (e.g., >300 kinases) is recommended.[6][7] This provides a comprehensive view of the compound's selectivity and potential off-target effects. The data is often visualized as a dendrogram or a "kinome map."
Cellular Target Engagement
It is essential to verify that the compound can enter cells and bind to its intended target. The NanoBRET™ Target Engagement Assay is a powerful tool for this purpose.[11][12]
Figure 2: Principle of the NanoBRET™ Target Engagement Assay.
Protocol 4: NanoBRET™ Target Engagement Assay
Materials:
-
HEK293 cells.
-
Plasmid DNA encoding the target kinase fused to NanoLuc® luciferase.
-
NanoBRET™ fluorescent tracer specific for the kinase of interest.
-
FuGENE® HD Transfection Reagent.
-
Opti-MEM® I Reduced Serum Medium.
-
Nano-Glo® Live Cell Reagent.
-
White, non-binding surface 96-well plates.
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid using FuGENE® HD and plate in 96-well plates. Incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compound to the cells.
-
Tracer Addition: Add the specific NanoBRET™ fluorescent tracer to all wells.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2 hours.
-
Signal Detection: Add Nano-Glo® Live Cell Reagent to all wells and read the plate on a luminometer equipped with two filters to measure donor (NanoLuc®) and acceptor (tracer) emission.
-
Data Analysis: Calculate the NanoBRET™ ratio and determine the IC₅₀ value for target engagement in live cells.
Cellular Functional Assays
Demonstrating that target engagement translates into a functional cellular response is a crucial next step. The choice of assay depends on the known or hypothesized function of the target kinase.
-
Phosphorylation Status of Downstream Substrates: For many kinases, a key functional readout is the phosphorylation of a downstream substrate. This can be assessed by Western blotting or by using cellular immunoassays (e.g., ELISA, HTRF).
-
Cell Viability and Proliferation: If the target kinase is involved in cell proliferation or survival, a cell viability assay such as the CellTiter-Glo® Luminescent Cell Viability Assay can be used.[13] This assay measures ATP levels as an indicator of metabolically active cells.[5][14]
-
Apoptosis Induction: For kinases involved in apoptosis signaling, assays like the Caspase-Glo® 3/7 Assay can be employed to measure the activity of executioner caspases.[2]
Part 5: Tier 4 - Elucidating the Mechanism of Action
Understanding how a compound inhibits its target kinase provides valuable information for lead optimization.
Protocol 5: ATP Competition Assay
This assay determines if the inhibitor binds to the ATP-binding site.
Procedure:
-
Perform the IC₅₀ determination for the inhibitor using the ADP-Glo™ assay (Protocol 2) at a low, fixed concentration of ATP (e.g., at the Km for ATP).
-
Repeat the IC₅₀ determination at a high, fixed concentration of ATP (e.g., 10-fold or 100-fold higher).
-
Data Analysis: A significant rightward shift in the IC₅₀ curve at the higher ATP concentration indicates that the compound is ATP-competitive.
Troubleshooting and Scientific Integrity
-
Compound Interference: Always be mindful of potential compound interference with the assay technology.[8][15] Running appropriate controls, such as testing the compound in the absence of the kinase, can help identify such issues.
-
Data Reproducibility: Ensure that all experiments are performed with appropriate replicates and controls to ensure the reproducibility of the data.
-
Orthogonal Validation: As emphasized, confirming hits with an orthogonal assay is a cornerstone of a self-validating protocol.
Conclusion
The systematic screening cascade outlined in these application notes provides a robust framework for the comprehensive characterization of 5-Methoxypyridine-3,4-diamine derivatives as potential kinase inhibitors. By employing a tiered approach that progresses from broad primary screening to detailed cellular and mechanistic studies, researchers can confidently identify and advance the most promising candidates for further drug development. The emphasis on orthogonal validation and the understanding of the underlying principles of each assay format will ensure the generation of high-quality, reliable data.
References
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., ... & Costi, R. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S. Retrieved from [Link]
-
East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from [Link]
-
Reaction Biology. (n.d.). TYK2 JH2 Domain Binding Assay Service. Retrieved from [Link]
-
BPS Bioscience. (n.d.). TYK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Abdel-Ghani, T. M., El-Sayed, M. A., & El-Sabbagh, O. I. (2017). Design, synthesis and SAR of new-di-substituted pyridopyrimidines as ATP-competitive dual PI3Kα/mTOR inhibitors. Bioorganic & medicinal chemistry letters, 27(14), 3145–3152. Retrieved from [Link]
-
BPS Bioscience. (n.d.). TYK2 JH2 Pseudokinase Domain Assay Service. Retrieved from [Link]
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
-
ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. Retrieved from [Link]
-
SignalChem. (n.d.). CDK2/CyclinA2 Kinase Enzyme System Datasheet. Retrieved from [Link]
-
Parker, L. L., Doan, A., Nowak, P., & Kron, S. J. (2006). Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. Analytical biochemistry, 357(1), 38–46. Retrieved from [Link]
-
Yasawut, U., & Puttilerd, S. (2017). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Walailak Journal of Science and Technology (WJST), 14(11), 849-858. Retrieved from [Link]
-
Vedvik, K. L., Eliason, H. C., Hoffman, R. L., Gibson, J. R., Kupcho, K. R., Somberg, R. L., & Vogel, K. W. (2004). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. ASSAY and Drug Development Technologies, 2(2), 193–203. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Tyk2 (JH2domain-pseudokinase) Human TK Kinase KINOMEscan KdELECT Binding LeadHunter Assay - US. Retrieved from [Link]
-
Inglese, J., Johnson, R. L., Simeonov, A., Xia, M., Zheng, W., Austin, C. P., & Auld, D. S. (2007). High-throughput screening assays for the identification of chemical probes. Nature chemical biology, 3(8), 466–479. Retrieved from [Link]
-
BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from [Link]
-
Pidlich, J., & Sastri, C. (2013). ATP binding to TYK2 JH2. A, surface plasmon resonance sensorgram of ATP... ResearchGate. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]
-
Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]
-
Amsbio. (n.d.). cKIT Assay Kit, AMS.79815. Retrieved from [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
Reaction Biology. (n.d.). BCR-ABL Cellular Phosphorylation Assay Service. Retrieved from [Link]
-
Kuan, J. W., & Wang, J. C. (2009). Clinical Applications of BCR-ABL Molecular Testing in Acute Leukemia. The journal of applied laboratory medicine, 4(2), 225–232. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
Anderson, D. R., et al. (2015). Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-Based Antidiabetic Treatment. ACS medicinal chemistry letters, 6(10), 1049–1054. Retrieved from [Link]
-
Chen, Y. T., et al. (2023). In silico identification and biological evaluation of a selective MAP4K4 inhibitor against pancreatic cancer. Journal of the Chinese Chemical Society, 70(1), 125-135. Retrieved from [Link]
Sources
- 1. selectscience.net [selectscience.net]
- 2. ADP-Glo™ Kinase Assay [promega.sg]
- 3. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pharmaron.com [pharmaron.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 12. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.de]
- 13. assayquant.com [assayquant.com]
- 14. eastport.cz [eastport.cz]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxypyridine-3,4-diamine
This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 5-Methoxypyridine-3,4-diamine. As a crucial intermediate in pharmaceutical research, achieving a high yield and purity of this compound is paramount. This document moves beyond simple protocols to explain the underlying chemical principles, offering robust troubleshooting advice and validated experimental procedures to empower you to overcome common synthetic challenges.
Synthetic Overview: A Stepwise Approach
The most reliable and scalable synthesis of 5-Methoxypyridine-3,4-diamine typically follows a three-step pathway starting from 4-methoxypyridine. This route offers excellent control over regiochemistry and generally produces a high-purity final product. The key transformations are:
-
Nitration: Electrophilic nitration of 4-methoxypyridine to introduce a nitro group at the C3 position.
-
Amination: Nucleophilic aromatic substitution to introduce an amino group at the C4 position, displacing the methoxy group.
-
Reduction: Catalytic hydrogenation of the nitro group to afford the final diamine product.
Caption: Common synthetic pathway for 5-Methoxypyridine-3,4-diamine.
Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a question-and-answer format.
Part 1: Nitration of 4-Methoxypyridine
Question: My nitration of 4-methoxypyridine is resulting in a very low yield of the desired 4-methoxy-3-nitropyridine. What is going wrong?
Answer: Low yields in this step are typically due to insufficient reaction conditions or improper workup.
-
Causality: The pyridine ring is electron-deficient and thus deactivated towards electrophilic aromatic substitution. The methoxy group is activating, but strong nitrating conditions are still required to overcome the ring's inherent lack of reactivity.[1]
-
Troubleshooting Steps:
-
Temperature Control: The initial addition of 4-methoxypyridine to concentrated sulfuric acid should be done at low temperatures (0°C) to control the exothermic reaction. However, the subsequent nitration often requires heating (e.g., 70-100°C) for several hours to drive the reaction to completion.[1] If the temperature is too low, the reaction will be incomplete.
-
Reagent Stoichiometry & Quality: Use a significant excess of fuming nitric acid and concentrated sulfuric acid. Ensure the fuming nitric acid is of high quality and has not degraded.
-
Workup Procedure: The reaction mixture is strongly acidic. When pouring it onto ice, the neutralization step with a base (like potassium carbonate or sodium hydroxide) must be done carefully and with efficient cooling to avoid side reactions. The pH should be adjusted to be strongly basic (pH 10-11) to ensure the product is fully deprotonated and can be efficiently extracted into an organic solvent like ethyl acetate.[1]
-
Part 2: Amination of 4-Methoxy-3-nitropyridine
Question: The amination step to form 4-amino-3-nitropyridine is slow and incomplete. How can I improve the conversion?
Answer: Incomplete conversion in this nucleophilic aromatic substitution is usually related to temperature, pressure, or reactant concentration.
-
Causality: The nitro group at the 3-position activates the C4 position for nucleophilic attack by ammonia. However, this reaction still requires energy to proceed efficiently.
-
Troubleshooting Steps:
-
Temperature and Pressure: While some procedures are performed at moderate temperatures (35-40°C)[2], this reaction can often be accelerated by increasing the temperature. Performing the reaction in a sealed vessel allows for heating above the solvent's boiling point, increasing the reaction rate.
-
Ammonia Source: Using concentrated aqueous ammonia or a solution of ammonia in an alcohol (e.g., methanol) is standard. Ensure a sufficient molar excess of ammonia is used to drive the equilibrium towards the product.
-
Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Do not stop the reaction until the starting material is fully consumed.
-
Part 3: Reduction of 4-Amino-3-nitropyridine
Question: I am struggling with the final catalytic hydrogenation step. My yield is low, and I suspect I have impurities.
Answer: The reduction of the nitro group is the most critical step and can present several challenges, from incomplete reaction to catalyst deactivation.
-
Causality: Catalytic hydrogenation is a surface reaction. The efficiency depends on the catalyst's activity, the substrate's access to the catalytic sites, and the absence of catalyst poisons.[3][4] The most common impurity is the starting material, 4-amino-3-nitropyridine, resulting from an incomplete reaction.[5]
-
Troubleshooting Steps:
-
Catalyst Selection and Loading: 10% Palladium on Carbon (Pd/C) is a standard and effective catalyst for this transformation.[6] Use a catalyst loading of approximately 5-10% by weight relative to the starting material. Ensure the catalyst is fresh; old catalysts can have reduced activity.
-
Solvent Choice: Solvents like methanol, ethanol, or a mixture of THF and methanol are excellent choices as they readily dissolve the starting material and do not interfere with the reaction.[6]
-
Hydrogen Pressure: While the reaction can proceed at atmospheric pressure, using a slightly elevated pressure (e.g., 50 psi) in a Parr shaker or a similar hydrogenation apparatus can significantly increase the reaction rate and ensure complete conversion.
-
Reaction Monitoring: The disappearance of the yellow color of the nitro-compound is a good visual indicator of progress, but completion should always be confirmed by TLC or LC-MS.
-
Workup: After the reaction is complete, the catalyst must be removed by filtration. Safety Precaution: Pd/C can be pyrophoric, especially after being exposed to hydrogen. Filter the reaction mixture through a pad of Celite® and wash the filter cake thoroughly with the reaction solvent. Do not allow the filter cake to dry completely in the air. It should be quenched carefully with water.
-
Caption: Troubleshooting logic for the catalytic reduction step.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for achieving a high overall yield? A1: Across the three steps, the most critical parameters are:
-
Nitration: Ensuring a sufficiently high reaction temperature (e.g., 70-100°C) to drive the reaction to completion.[1]
-
Amination: Using an adequate excess of ammonia and allowing sufficient reaction time, monitored by TLC/LC-MS.
-
Reduction: Ensuring the activity of the Pd/C catalyst and providing sufficient hydrogen pressure and reaction time for full conversion of the nitro group.[6]
Q2: My final product, 5-Methoxypyridine-3,4-diamine, "oils out" during recrystallization instead of forming crystals. What should I do? A2: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point.[5] This is common with diamines which can have relatively low melting points and high polarity.
-
Solution 1: Slow Cooling: Re-heat the solution to re-dissolve the oil, then allow it to cool much more slowly to room temperature. Do not place it directly in an ice bath.
-
Solution 2: Adjust Solvent System: The solvent may be too good. Add a small amount of a co-solvent in which your compound is less soluble (an "anti-solvent," like hexanes or diethyl ether) to the hot solution until it becomes slightly turbid, then allow it to cool slowly.[5]
-
Solution 3: Seed Crystals: If you have a small amount of pure solid, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.
Q3: Are there viable alternative synthetic routes? A3: While the described route is common, other strategies exist. For instance, one could start with a pre-functionalized pyridine ring, such as 2,6-dichloropyridine, and perform a series of substitutions and functional group manipulations.[2] However, these routes are often longer and may present more significant challenges with regioselectivity, making the nitration-amination-reduction sequence generally more efficient for this specific target.
Q4: How can I best analyze the purity of my final product? A4: For purity analysis of 5-Methoxypyridine-3,4-diamine, a reversed-phase HPLC method is highly recommended.
-
Column: A standard C18 column is a good choice.
-
Mobile Phase: Use a gradient elution with acetonitrile and water. Due to the basic nature of the diamine, peak tailing can be an issue. To get sharp, symmetrical peaks, add a modifier to the mobile phase, such as 0.1% formic acid or 0.1% trifluoroacetic acid.[5]
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxy-3-nitropyridine[1]
-
To a flask cooled in an ice bath, add 1.0 L of concentrated sulfuric acid.
-
Slowly add 100 mL (0.985 mol) of 4-methoxypyridine dropwise, keeping the internal temperature below 30°C.
-
After the addition is complete, slowly add 1.0 L of fuming nitric acid dropwise, again maintaining a temperature below 30°C.
-
Once the addition is complete, heat the reaction mixture to 70°C and stir for 24 hours.
-
Cool the mixture to room temperature and pour it carefully onto 5 kg of crushed ice with vigorous stirring.
-
Neutralize the mixture by slowly adding solid potassium carbonate until the pH reaches 10-11.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Protocol 2: Synthesis of 4-Amino-3-nitropyridine (Adapted from[2])
-
Dissolve 4-methoxy-3-nitropyridine (1.0 eq) in methanol.
-
Add a 25% aqueous ammonia solution (approx. 1.4 eq).
-
Heat the mixture in a sealed vessel to 40-50°C for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure. The product can often be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 3: Synthesis of 5-Methoxypyridine-3,4-diamine (Catalytic Hydrogenation)[6]
-
In a hydrogenation vessel, dissolve 4-amino-3-nitropyridine (1.0 eq) in a mixture of methanol and THF (1:1).
-
Carefully add 10% Pd/C catalyst (5-10 wt %).
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (1 atm to 50 psi).
-
Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Data Summary
| Step | Reaction | Starting Material | Product | Typical Yield (%) | Typical Purity (%) | Reference |
| 1 | Nitration | 4-Methoxypyridine | 4-Methoxy-3-nitropyridine | 75-85% | >99% (GC) | [1] |
| 2 | Amination | 4-Methoxy-3-nitropyridine | 4-Amino-3-nitropyridine | 80-90% | >98% | [2] |
| 3 | Reduction | 4-Amino-3-nitropyridine | 5-Methoxypyridine-3,4-diamine | >95% | >97% | [6] |
Note: The data presented are based on analogous reactions and actual results may vary.
References
-
BenchChem. (n.d.). A Comparative Guide to the Synthetic Routes of 6-Chloro-5-methoxypyridin-2-amine. Retrieved from BenchChem Technical Support.[2]
-
BenchChem. (n.d.). A Comparative Analysis of Synthetic Routes to 4-Methoxypyrimidin-5-ol. Retrieved from BenchChem Technical Support.[7]
-
Google Patents. (2022). CN114315706A - Synthetic method of 3, 4-diaminopyridine. Retrieved from 1]
-
Wang, L., et al. (2020). Ru/g-C3N4 as an efficient catalyst for selective hydrogenation of aromatic diamines to alicyclic diamines. RSC Advances, 10(28), 16515-16525. [Link]3]
-
ResearchGate. (n.d.). Optimization of catalytic conditions for the hydrogenation of diphenylurea. Retrieved from ResearchGate.[4]
-
EurekAlert!. (2024). New method improves catalyst performance for hydrogenation reactions. Retrieved from [Link]]
-
CNKI. (n.d.). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. Retrieved from CNKI.[8]
-
Arkivoc. (n.d.). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Retrieved from Arkivoc.[9]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]]
-
BenchChem. (n.d.). Technical Support Center: Enhancing the Purity of 2-Chloro-5-methylpyridine-3,4-diamine Derivatives. Retrieved from BenchChem Technical Support.[5]
Sources
- 1. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ru/g-C3N4 as an efficient catalyst for selective hydrogenation of aromatic diamines to alicyclic diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
Technical Support Center: Pyridine Diamine Synthesis
Welcome to the Technical Support Center for Pyridine Diamine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing pyridine diamines. Here, we delve into the common side reactions, offering troubleshooting advice and frequently asked questions in a practical Q&A format. Our goal is to provide you with the expertise and insights needed to optimize your synthetic routes, improve yields, and ensure the purity of your target compounds.
Section 1: Troubleshooting Guide for Common Side Reactions
The synthesis of diaminopyridines, while crucial for the development of pharmaceuticals and other advanced materials, is often plagued by a variety of side reactions that can significantly impact yield and purity.[1] This section provides a detailed breakdown of these challenges and offers field-proven solutions.
Q1: My Chichibabin reaction for 2,6-diaminopyridine synthesis is resulting in low yields and a complex mixture of byproducts. What are the likely culprits and how can I mitigate them?
The Chichibabin reaction, a classic method for aminating pyridines using sodium amide (NaNH₂), is notoriously sensitive to reaction conditions. Low yields are often a result of several competing side reactions.
Common Causes and Solutions:
-
Over-amination and Isomer Formation: The initial product, 2-aminopyridine, can undergo a second amination to form 2,6-diaminopyridine. However, the reaction can also proceed at the 4-position, leading to the formation of 4-amino isomers, which can complicate purification.[2]
-
Causality: The electron-withdrawing nature of the pyridine nitrogen activates the C2 and C4 positions for nucleophilic attack.[3] The relative reactivity of these positions is influenced by steric and electronic factors.
-
Troubleshooting:
-
Temperature Control: High temperatures (typically 100–130°C in solvents like xylene or toluene) are often required for unactivated pyridines but can also promote side reactions. Careful optimization of the temperature profile is critical. A gradual increase to the target temperature can sometimes minimize byproduct formation. For more sensitive substrates, conducting the reaction in liquid ammonia at lower temperatures with potassium amide (KNH₂) and an oxidant like KMnO₄ can be a milder alternative.
-
Stoichiometry of Sodium Amide: An excess of sodium amide is often used to drive the reaction to completion, but this can also increase the likelihood of over-amination. A systematic study of the NaNH₂ to pyridine ratio is recommended to find the optimal balance.
-
Solvent Choice: The choice of solvent can influence the reaction's selectivity. Aprotic, high-boiling solvents like xylene or toluene are common, but their ability to solubilize intermediates can affect the product distribution.[2]
-
-
-
Dimerization: A significant side reaction is the dimerization of the pyridine starting material. For instance, 4-tert-butylpyridine can yield a substantial amount of the dimer product when heated with sodium amide.[4]
-
Causality: This side reaction is thought to proceed through a radical mechanism or via the reaction of the anionic σ-adduct with another pyridine molecule.
-
Troubleshooting:
-
Increased Pressure: Performing the reaction under an inert atmosphere of nitrogen at elevated pressure (e.g., 350 psi) has been shown to significantly favor the desired aminated product over the dimer.[4]
-
-
-
Ring Opening: Under harsh basic conditions and high temperatures, the pyridine ring can be susceptible to nucleophilic attack leading to ring-opening products.[5][6]
-
Causality: The strong nucleophile (amide anion) can attack the pyridine ring, leading to a cascade of reactions that result in cleavage of the C-N or C-C bonds within the ring.[5]
-
Troubleshooting:
-
Milder Reaction Conditions: As mentioned, employing lower temperatures and alternative amide sources (e.g., KNH₂ in liquid ammonia) can reduce the propensity for ring-opening.[7]
-
Reaction Time: Prolonged reaction times at high temperatures should be avoided. Monitoring the reaction progress by techniques like TLC or LC-MS can help determine the optimal reaction endpoint.[8]
-
-
Q2: I am attempting a nucleophilic aromatic substitution (SNAr) on a dihalopyridine to synthesize a diamine, but I'm observing poor regioselectivity and incomplete conversion. How can I improve this?
The SNAr reaction is a versatile method for introducing amino groups onto the pyridine ring, especially when good leaving groups like halogens are present.[3] However, achieving high regioselectivity and yield can be challenging.
Common Causes and Solutions:
-
Poor Regioselectivity: In dihalopyridines, the two halogen atoms may have different reactivities towards nucleophilic substitution, leading to a mixture of mono- and di-substituted products, as well as constitutional isomers.
-
Causality: The reactivity of a halogen at a specific position on the pyridine ring is influenced by the electronic activation provided by the ring nitrogen and the nature of the other substituents. Generally, halogens at the 2- and 4-positions are more reactive than those at the 3-position.[9]
-
Troubleshooting:
-
Choice of Halogen: The nature of the leaving group is crucial. Fluorine is generally the best leaving group in SNAr reactions on pyridines, followed by chlorine and bromine.[3] Utilizing a substrate with different halogens (e.g., 2-bromo-6-chloropyridine) can allow for selective, stepwise amination.
-
Catalyst Systems: For less reactive halopyridines, copper- or palladium-catalyzed amination (e.g., Ullmann or Buchwald-Hartwig coupling) can offer higher selectivity and yields under milder conditions.[10][11]
-
Reaction Conditions: Temperature, solvent, and the nature of the base can all influence regioselectivity. A thorough optimization of these parameters is often necessary.[12]
-
-
-
Incomplete Conversion: The reaction may stall before all the starting material is consumed.
-
Causality: This can be due to deactivation of the catalyst, insufficient reactivity of the nucleophile, or the formation of unreactive intermediates.
-
Troubleshooting:
-
Amine Nucleophilicity: The choice of the aminating agent is critical. More nucleophilic amines will generally react more readily. Steric hindrance on either the amine or the pyridine substrate can also significantly slow down the reaction.[12]
-
Base Selection: The choice of base is important for both SNAr and catalyzed reactions. Strong, non-nucleophilic bases are often preferred. For SNAr, bases like K₂CO₃ or NaOtBu are commonly used.[12][13]
-
Microwave Irradiation: Microwave-assisted synthesis can often accelerate the reaction and improve yields by providing rapid and uniform heating.[10][11]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q3: What are the main degradation pathways for diaminopyridines, and how can I improve their stability?
3,4-Diaminopyridine, for example, is known to be susceptible to degradation, particularly under oxidative conditions.[14]
-
Degradation Products: The primary degradation products of 3,4-diaminopyridine under oxidative stress are 4-amino-3-nitropyridine and 3,4-diaminopyridine-N-oxide.[14]
-
Stability Enhancement:
-
Salt Formation: Converting the diaminopyridine to a salt form (e.g., hydrochloride or phosphate) can significantly enhance its stability. The protonation of the ring nitrogen and amino groups reduces their susceptibility to oxidation.[14]
-
Storage Conditions: Proper storage, away from light and oxygen, is crucial. Storing under an inert atmosphere (e.g., argon or nitrogen) can also prolong shelf life.
-
Q4: I'm struggling with the purification of my diaminopyridine product from the reaction mixture. What are some effective purification strategies?
Purification can be a significant challenge due to the polar nature of diaminopyridines and the presence of similarly polar byproducts.
-
Crystallization: Recrystallization from a suitable solvent is often the most effective method for obtaining high-purity material.[15][16] Experimenting with different solvent systems (e.g., benzene, water, or mixtures) is recommended.[15]
-
Column Chromatography: For complex mixtures, column chromatography on silica gel or alumina can be effective.[17] However, the polar nature of the compounds may require the use of polar eluent systems (e.g., dichloromethane/methanol mixtures).
-
Ion-Exchange Chromatography: This technique can be particularly useful for separating the desired diaminopyridine from unreacted starting materials and charged byproducts.[18]
-
Extraction: A carefully planned series of aqueous extractions at different pH values can help to separate the basic diaminopyridine product from neutral or acidic impurities.
Section 3: Experimental Protocols and Data
Protocol 1: Optimized Chichibabin Synthesis of 2,6-Diaminopyridine
This protocol is an improved method for the synthesis of 2,6-diaminopyridine using a phase-transfer catalyst to enhance yield and reduce reaction time.[19]
Materials:
-
Sodium amide
-
Pyridine
-
Aromatic amine or C2-C6 fatty alcohol amine (as phase-transfer catalyst)
-
C8-C12 chain hydrocarbon or aromatic hydrocarbon (as organic solvent)
-
Water
Procedure:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, charge the sodium amide, organic solvent, and phase-transfer catalyst.
-
Heat the mixture to 140–220 °C under insulation.
-
Over a period of 0.5–3 hours, add the pyridine dropwise.
-
Maintain the reaction at this temperature for 3–10 hours, monitoring for the cessation of gas evolution.
-
Cool the reaction mixture to 50–100 °C.
-
Carefully add water to hydrolyze the reaction mixture, maintaining the temperature between 30–100 °C.
-
Cool the mixture to 5–40 °C to induce crystallization.
-
Filter the solid product and wash with a suitable solvent.
-
The crude 2,6-diaminopyridine can be further purified by recrystallization from toluene to yield a product with >90% purity.[19]
Table 1: Comparison of Reaction Conditions for Pyridine Diamine Synthesis
| Synthesis Method | Key Reagents | Typical Conditions | Common Side Products | Yield Range | Reference |
| Chichibabin Reaction | Pyridine, Sodium Amide | 100-170°C, Xylene/Toluene | Dimerization products, 4-amino isomers | 55-90% | [4][19] |
| SNAr on Dihalopyridine | Dihalopyridine, Amine, Base | 150-225°C, Water (Microwave) | Mono-aminated products | 43-79% | [10][11] |
| Catalytic Hydrogenation | Nitrodiaminopyridine, H₂, Pd/C | 10°C, Methanol/THF | - | ~97% | [20] |
Section 4: Mechanistic Insights and Visualizations
Diagram 1: The Chichibabin Reaction Mechanism
The Chichibabin reaction proceeds via a nucleophilic addition-elimination mechanism.[4] The amide anion acts as a nucleophile, attacking the electron-deficient C2 position of the pyridine ring to form a σ-adduct (a Meisenheimer-like intermediate). Aromatization is then achieved through the elimination of a hydride ion.[21]
Caption: Mechanism of the Chichibabin reaction.
Diagram 2: Troubleshooting Workflow for Low Yield in Diamine Synthesis
This workflow provides a logical sequence of steps to diagnose and resolve issues of low yield in pyridine diamine synthesis.
Caption: Troubleshooting low yield in pyridine diamine synthesis.
References
-
Chichibabin reaction. In: Wikipedia. [Link]
-
Chichibabin reaction. In: Grokipedia. [Link]
-
Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes. Inorganic Chemistry. [Link]
-
Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega. [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]
-
Chichibabin reaction. University of Illinois Urbana-Champaign. [Link]
-
2,3-diaminopyridine. Organic Syntheses. [Link]
-
A General and Efficient 2-Amination of Pyridines and Quinolines. Request PDF. [Link]
- Preparation of 2,4-diaminopyrimidines.
-
Pyridine. In: Wikipedia. [Link]
-
Unveiling the Reaction Mechanism of the N(2D) + Pyridine Reaction: Ring-Contraction versus 7-Membered-Ring Formation Channels. The Journal of Physical Chemistry A. [Link]
-
Chichibabin Reaction. Slideshare. [Link]
-
Selective Amination of Trihalopyridines. Sci-Hub. [Link]
-
Common approaches for ring opening of pyridines and the work reported herein. ResearchGate. [Link]
-
Preparation of Pyridines, Part 7: By Amination and Hydroxylation. YouTube. [Link]
-
Process for the preparation of diaminopyridines. European Patent Office. [Link]
-
The Chichibabin amination reaction. Scientific Update. [Link]
-
Pyridine - Syntheis, Reactions and Medicinal uses. Slideshare. [Link]
-
Amination of Aminopyridines via η6-Coordination Catalysis. ResearchGate. [Link]
-
3,4-Diaminopyridine (3,4-DAP). myaware. [Link]
-
Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. PMC. [Link]
-
Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. [Link]
-
Amination of 2-halopyridines. ResearchGate. [Link]
-
Unlock the Power of 2,6-Diaminopyridine: Synthesis, Applications, and Chemical Insights. Autech. [Link]
- Production of 2,6-diamino-pyridine.
-
C–H amination in the presence of pyridine. ResearchGate. [Link]
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. NIH. [Link]
-
Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega. [Link]
-
Chromatograms showing separation of 3,4-diaminopyridine from related.... ResearchGate. [Link]
- Process for preparing pyridine-2,6-diamines.
-
A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. PMC. [Link]
-
Photochemical C3-Amidation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]
-
3,4 Diaminopyridine. DrugBank. [Link]
- Process for the synthesis of diaminopyridine and related compounds.
- Process for the preparation of 2,6-diaminopyridine-azo dyestuffs and of their precursors.
Sources
- 1. nbinno.com [nbinno.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scientificupdate.com [scientificupdate.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sci-Hub. Selective Amination of Trihalopyridines / Synfacts, 2007 [sci-hub.box]
- 10. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 18. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Page loading... [wap.guidechem.com]
- 20. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 21. myttex.net [myttex.net]
Technical Support Center: Optimization of Suzuki Coupling for Substituted Pyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving substituted pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling these important heterocyclic building blocks. Pyridine moieties are central to a vast number of pharmaceuticals, making their efficient synthesis a critical endeavor. However, the unique electronic properties of the pyridine ring introduce specific challenges not always encountered with standard aryl-aryl couplings.
This guide provides in-depth, question-and-answer-based troubleshooting and frequently asked questions (FAQs) to address common issues and help you optimize your reaction conditions for success.
Section 1: Troubleshooting Common Issues
This section addresses specific problems that researchers frequently encounter during the Suzuki coupling of substituted pyridines. Each entry explains the potential root causes and provides actionable solutions.
Q1: My Suzuki coupling with a halopyridine is giving low to no yield. What are the likely causes and how can I fix it?
Low yields in Suzuki couplings with pyridines are a common frustration and can stem from several factors, primarily related to the inherent properties of the pyridine substrate and the stability of the reagents.
Potential Causes & Solutions:
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to deactivation and shutting down the catalytic cycle. This is particularly problematic with 2-substituted pyridines.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center and promote the desired catalytic activity.
-
-
Poor Oxidative Addition: The carbon-halogen bond strength is a critical factor. C-Cl bonds are significantly stronger than C-Br or C-I bonds, making the initial oxidative addition step—often the rate-determining step—more challenging for chloropyridines.
-
Solution: For chloropyridines, a highly active catalyst system is essential. Consider using more reactive palladium pre-catalysts like Pd₂(dba)₃ in combination with a robust ligand. Increasing the reaction temperature can also help overcome the activation energy barrier. For bromopyridines, standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) may be sufficient, but an upgrade to a more active system can still be beneficial.
-
-
Side Reactions: Several side reactions can compete with your desired coupling, consuming your starting materials and reducing your yield.
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is a major issue, especially with electron-deficient or sterically hindered boronic acids and is often promoted by water and certain bases.
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct can be promoted by the presence of oxygen.
-
Dehalogenation: The replacement of the halogen on your pyridine with a hydrogen atom can also occur.
-
Troubleshooting Workflow:
Caption: Troubleshooting low yields with halopyridines.
Q2: I'm observing significant protodeboronation of my pyridineboronic acid. How can I mitigate this?
Protodeboronation is a major competing reaction pathway, especially for 2-pyridylboronic acids, which are notoriously unstable. This process involves the replacement of the boronic acid group with a hydrogen atom.
Key Factors and Solutions:
-
Instability of 2-Pyridylboronic Acids: The proximity of the nitrogen atom in 2-pyridylboronic acids can lead to the formation of a zwitterionic intermediate under neutral pH conditions, which readily undergoes unimolecular fragmentation and subsequent protodeboronation.
-
Solution 1: Use Boronic Acid Derivatives: Switch from the boronic acid to more stable derivatives like pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium trifluoroborates. These derivatives exhibit a "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.
-
Solution 2: Careful pH Control: The rate of protodeboronation for some basic heteroaromatic boronic acids is pH-dependent. Adding a small amount of acid or base can shift the equilibrium away from the reactive zwitterionic species and slow down decomposition.
-
Solution 3: Anhydrous Conditions: While some water is often necessary for the Suzuki reaction to proceed, excessive water can accelerate protodeboronation. Experiment with anhydrous solvents and bases like K₃PO₄.
-
-
Base-Catalyzed Decomposition: Stronger and more soluble bases can promote protodeboronation.
-
Solution: Screen different bases. While strong bases like NaOH or Cs₂CO₃ are often used, a weaker base like K₂CO₃ or even KF might be sufficient for the coupling while minimizing boronic acid decomposition.
-
Q3: My reaction with a 2-chloropyridine is not working, but the corresponding 2-bromopyridine reacts fine. What's the difference?
The primary difference lies in the carbon-halogen bond strength. The C-Cl bond is stronger (~339 kJ/mol) than the C-Br bond (~276 kJ/mol), making the oxidative addition of the palladium catalyst to the C-Cl bond the rate-limiting step and significantly more challenging.
Strategies for Coupling Chloropyridines:
-
High-Activity Catalyst Systems: Standard catalysts are often insufficient for activating the
5-Methoxypyridine-3,4-diamine stability and degradation issues
This guide is intended for researchers, scientists, and drug development professionals working with 5-Methoxypyridine-3,4-diamine (CAS: 127356-27-8). It provides in-depth technical guidance on stability, degradation, and troubleshooting common experimental issues. As a Senior Application Scientist, the information herein is synthesized from available data on structurally similar compounds and established principles of organic chemistry, providing a framework for best practices in the absence of comprehensive stability studies on this specific molecule.
I. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 5-Methoxypyridine-3,4-diamine?
A1: To ensure maximum stability, 5-Methoxypyridine-3,4-diamine should be stored in a tightly sealed container, protected from light, in a cool and dry place.[1][2] For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation.[1]
Q2: What is the general stability of 5-Methoxypyridine-3,4-diamine in solution?
A2: While specific data for 5-Methoxypyridine-3,4-diamine is limited, studies on the closely related compound 3,4-diaminopyridine suggest that solutions are susceptible to degradation, particularly under oxidative conditions.[3] It is advisable to prepare solutions fresh for each experiment. If storage is necessary, use deoxygenated solvents and store at low temperatures for a short duration.
Q3: What are the primary safety precautions when handling this compound?
A3: Always handle 5-Methoxypyridine-3,4-diamine in a well-ventilated area or a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Avoid inhalation of dust or fumes and direct contact with skin and eyes.[4]
Q4: Is this compound sensitive to light?
A4: Aromatic amines can be light-sensitive. While specific photostability data is unavailable for this compound, it is best practice to store it in an amber vial or a light-blocking container and to minimize its exposure to light during experiments.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the use of 5-Methoxypyridine-3,4-diamine in experimental settings.
Issue 1: Inconsistent or low yields in synthetic reactions.
Q: I am using 5-Methoxypyridine-3,4-diamine as a starting material, but my reaction yields are lower than expected and not reproducible. What could be the cause?
A: This issue often points to the degradation of the starting material.
-
Purity of the Starting Material: Verify the purity of your 5-Methoxypyridine-3,4-diamine batch using a suitable analytical method like HPLC or NMR. The presence of degradation products can interfere with the reaction.
-
Handling and Storage: As an aromatic diamine, this compound is susceptible to oxidation, which can be accelerated by exposure to air, light, and elevated temperatures.[3] Ensure you are using material that has been stored correctly under an inert atmosphere.[1]
-
Reaction Conditions:
-
Atmosphere: If your reaction is sensitive to oxidation, ensure it is carried out under an inert atmosphere (nitrogen or argon).
-
Solvent Purity: Use high-purity, dry, and deoxygenated solvents, as impurities or dissolved oxygen can promote degradation.
-
Issue 2: Appearance of unexpected peaks in analytical chromatography (HPLC/LC-MS).
Q: I am analyzing my sample of 5-Methoxypyridine-3,4-diamine and observe several unexpected peaks. What are these, and how can I prevent them?
A: The appearance of extra peaks is a strong indicator of degradation. Based on studies of the analogous compound 3,4-diaminopyridine, the likely degradation products are formed through oxidation.[3]
-
Potential Degradation Products:
-
N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation, forming the corresponding N-oxide.[3]
-
Oxidation of Amino Groups: The amino groups can be oxidized, potentially leading to nitro compounds or colored polymeric impurities.[3] The electron-donating nature of the methoxy and amino groups makes the pyridine ring more susceptible to oxidation compared to unsubstituted pyridine.
-
-
Preventative Measures:
-
Minimize Exposure to Air: Handle the solid and solutions promptly. Purge vials with an inert gas before sealing.
-
Use of Antioxidants: For solution-based assays or formulations, the inclusion of a small amount of an antioxidant may be considered, but its compatibility with your downstream application must be verified.
-
pH Control: The stability of aminopyridines can be pH-dependent. The protonated (salt) form is generally more resistant to oxidation than the free base.[3] Buffering your solution may enhance stability.
-
Issue 3: Color change of the solid material or solution.
Q: My 5-Methoxypyridine-3,4-diamine, which was initially a light-colored powder, has turned brown/darker over time. Is it still usable?
A: A color change is a visual indicator of degradation. Aromatic amines are known to form colored impurities upon oxidation.
-
Assessment of Usability: The material is likely partially degraded. Its use in sensitive applications is not recommended without re-purification (e.g., recrystallization or column chromatography).
-
Verification: To ascertain the level of degradation, an analytical technique such as HPLC should be used to determine the purity of the material.
-
Root Cause: This is typically due to improper storage, where the material has been exposed to oxygen and/or light over a prolonged period. Review your storage procedures to prevent this with new batches.
III. Potential Degradation Pathways
The following diagram illustrates the likely degradation pathways of 5-Methoxypyridine-3,4-diamine based on the chemistry of similar compounds. The primary routes of degradation are expected to be oxidation of the pyridine nitrogen and the exocyclic amino groups.
Caption: Potential degradation pathways of 5-Methoxypyridine-3,4-diamine.
IV. Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This method is adapted from a validated procedure for 3,4-diaminopyridine and should be optimized for 5-Methoxypyridine-3,4-diamine.[5]
Objective: To determine the purity of a 5-Methoxypyridine-3,4-diamine sample and detect the presence of degradation products.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
5-Methoxypyridine-3,4-diamine sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the 5-Methoxypyridine-3,4-diamine sample in a suitable solvent (e.g., a small amount of mobile phase A) to a final concentration of approximately 1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the pure compound).
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
-
Analysis:
-
Run a blank (injection of solvent) followed by the sample injection.
-
Identify the main peak corresponding to 5-Methoxypyridine-3,4-diamine.
-
Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.
-
Protocol 2: Workflow for Handling and Use in Synthesis
This workflow minimizes the risk of degradation when using 5-Methoxypyridine-3,4-diamine as a reagent.
Caption: Recommended workflow for handling 5-Methoxypyridine-3,4-diamine.
V. Data Summary
| Parameter | Recommendation / Information | Source |
| CAS Number | 127356-27-8 | [6] |
| Molecular Formula | C₆H₉N₃O | [6] |
| Molecular Weight | 139.16 g/mol | [6] |
| Storage | Cool, dry, dark, inert atmosphere | |
| Handling | In fume hood with appropriate PPE | |
| Primary Degradation Risk | Oxidation | [3] |
| Potential Degradation Products | N-oxides, oxidized amino species, polymers | [3] |
| Stability in Solution | Limited; prepare fresh. Protonated form is more stable. | [3] |
VI. References
-
Ferey, L., et al. (2010). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1136-42. Retrieved from [Link]
-
Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(1), 60-62. Retrieved from [Link]
-
Riccio, A., et al. (2005). HPLC method for determination of 3,4-diaminopyridine in the presence of related substances and degradation products formed under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 37(2), 327-33. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Characterization of Impurities in 5-Methoxypyridine-3,4-diamine Synthesis
Welcome to the technical support center for the synthesis of 5-Methoxypyridine-3,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic building block. We will delve into the likely impurities, their origins, and robust analytical strategies for their identification and control. Our approach is grounded in mechanistic principles to empower you not just to follow protocols, but to troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the most probable synthetic route to 5-Methoxypyridine-3,4-diamine and what are the key intermediates?
A1: Based on the chemistry of substituted pyridines, the most logical and commonly inferred synthetic pathway for 5-Methoxypyridine-3,4-diamine involves a multi-step process beginning with a commercially available precursor. A highly probable route starts from 3-amino-5-methoxypyridine, proceeds through nitration to form a key nitro-intermediate, which is then reduced to the final product.
The key steps are:
-
Nitration: 3-amino-5-methoxypyridine is nitrated to introduce a nitro group at the C4 position, yielding 5-methoxy-4-nitro-pyridin-3-amine. The amino and methoxy groups are ortho, para-directing, and the steric hindrance at C2 and C6, along with the electronic activation at C4, favors this regioselectivity.
-
Reduction: The nitro group of 5-methoxy-4-nitro-pyridin-3-amine is subsequently reduced to an amino group to yield the final product, 5-Methoxypyridine-3,4-diamine. Catalytic hydrogenation is a common and effective method for this transformation.[1]
Below is a diagram illustrating this probable synthetic workflow.
Caption: Probable synthetic workflow for 5-Methoxypyridine-3,4-diamine.
Q2: During the nitration of 3-amino-5-methoxypyridine, I am observing multiple product spots on my TLC. What are the likely isomeric impurities?
A2: While the nitration is expected to be regioselective for the C4 position, side reactions can lead to the formation of isomeric impurities. The directing effects of the amino and methoxy groups, while strong, may not be completely exclusive.
Potential regioisomeric impurities from the nitration step include:
-
2-nitro-isomer (5-methoxy-2-nitro-pyridin-3-amine): Nitration at the C2 position is possible, though likely less favored due to steric hindrance from the adjacent amino group.
-
6-nitro-isomer (5-methoxy-6-nitro-pyridin-3-amine): Similar to the C2 position, nitration at C6 is also sterically hindered.
The presence of these isomers can complicate the subsequent reduction step and the final purification.
To troubleshoot and control the formation of these impurities:
-
Temperature Control: Nitration reactions are often exothermic. Maintaining a low and consistent reaction temperature (e.g., 0-5 °C) can enhance selectivity and minimize the formation of undesired isomers.
-
Rate of Addition: Slow, dropwise addition of the nitrating agent to the solution of the pyridine precursor can help to maintain temperature control and improve regioselectivity.
Q3: My final product after reduction shows several impurities in the HPLC analysis. What are these likely to be and where do they come from?
A3: Impurities in the final product can originate from both the nitration and reduction steps. A systematic approach to identifying these impurities is crucial for optimizing your process.
Table 1: Potential Impurities in 5-Methoxypyridine-3,4-diamine Synthesis
| Impurity Name | Probable Origin | Molecular Weight ( g/mol ) | Characterization Notes |
| Unreacted Starting Material | |||
| 3-amino-5-methoxypyridine | Incomplete nitration | 124.14 | Will have a distinct retention time in HPLC. Can be confirmed by spiking the sample with the starting material. |
| Intermediates | |||
| 5-methoxy-4-nitro-pyridin-3-amine | Incomplete reduction | 169.13 | A major impurity if the reduction is not driven to completion. Its presence can be confirmed by LC-MS. |
| By-products from Nitration | |||
| 5-methoxy-2-nitro-pyridin-3-amine | Regioisomeric nitration | 169.13 | Will likely have a different retention time than the 4-nitro isomer. |
| 5-methoxy-6-nitro-pyridin-3-amine | Regioisomeric nitration | 169.13 | Another potential regioisomer from the nitration step. |
| By-products from Reduction | |||
| 5-methoxy-4-hydroxylamino-pyridin-3-amine | Incomplete reduction of the nitro group | 155.15 | Hydroxylamines are common intermediates in nitro group reductions and can be present if the reaction is not complete.[2] |
| Degradation Products | |||
| Oxidized Species (e.g., N-oxides) | Oxidation of the final product | 155.15 | Aromatic diamines can be susceptible to oxidation, especially when exposed to air over time. Storage under an inert atmosphere is recommended.[3] |
Below is a diagram illustrating the potential impurity formation pathways.
Caption: Potential impurity formation pathways in the synthesis of 5-Methoxypyridine-3,4-diamine.
Q4: What are the recommended analytical methods for identifying and quantifying these impurities?
A4: A multi-technique approach is essential for the robust characterization of impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating the final product from its impurities. A reversed-phase C18 column is a good starting point. The mobile phase will likely consist of a buffered aqueous phase (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol). UV detection is suitable as all the aromatic species will be chromophoric. Developing a gradient method will be beneficial for resolving compounds with a range of polarities.[3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is a powerful tool for the initial identification of unknown peaks. The mass-to-charge ratio (m/z) of each impurity can be determined, which provides its molecular weight. This information is invaluable for proposing the structures of the impurities listed in Table 1.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation of key impurities, isolation followed by NMR analysis is the gold standard. 1H and 13C NMR will provide detailed information about the connectivity of atoms. For regioisomers, 2D NMR techniques like COSY, HSQC, and HMBC can be particularly informative in determining the substitution pattern on the pyridine ring.[7][8]
Q5: I am struggling with the purification of the final product. What strategies can I employ?
A5: The polar and basic nature of 5-Methoxypyridine-3,4-diamine can present purification challenges.
-
Column Chromatography: Standard silica gel chromatography can be challenging due to the basicity of the diamine, which can lead to strong adsorption and peak tailing. If you must use silica gel, consider adding a small amount of a basic modifier like triethylamine or ammonia to the eluent. Alternatively, using a less acidic stationary phase like neutral alumina might be beneficial. Reversed-phase chromatography is often a better choice for purifying polar, basic compounds.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be a highly effective method for obtaining a high-purity final product. Experiment with different solvent systems, such as ethanol/water, ethyl acetate/hexanes, or isopropanol.
-
Acid-Base Extraction: This can be a useful technique for a preliminary cleanup. The basic diamine can be protonated and extracted into an acidic aqueous phase (e.g., dilute HCl), leaving non-basic organic impurities behind. Subsequent neutralization of the aqueous layer will precipitate the purified product, which can then be extracted back into an organic solvent.
Experimental Protocols
Protocol 1: General HPLC-MS Method for Impurity Profiling
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
MS Detector: Electrospray Ionization (ESI) in positive mode. Scan range m/z 100-500.
Protocol 2: Step-by-Step Troubleshooting Workflow for an Unknown Impurity
Caption: Decision tree for identifying an unknown impurity.
References
-
Helix Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
Sato, T., et al. (2004). Assignment and Quantification of 2-Aminopyridine Derivatized Oligosaccharide Isomers Coeluted on Reversed-Phase HPLC/MS by MSn Spectral Library. Analytical Chemistry, 76(23), 7001-7007. Available from: [Link]
-
Sato, T., et al. (2004). Assignment and Quantification of 2-aminopyridine Derivatized Oligosaccharide Isomers Coeluted on Reversed-Phase HPLC/MS by MSn Spectral Library. PubMed. Retrieved from [Link]
-
Raust, J. A., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 83-88. Available from: [Link]
-
Gerig, J. T., & Reinheimer, J. D. (1969). NMR studies of substituted pyridines. Organic Magnetic Resonance, 1(3), 239–247. Available from: [Link]
-
Martinez, R., et al. (2025). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Magnetic Resonance in Chemistry. Available from: [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN114315706A - Synthetic method of 3, 4-diaminopyridine.
- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
Sources
- 1. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. biosynth.com [biosynth.com]
- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. prepchem.com [prepchem.com]
- 6. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Scaling Up the Synthesis of 5-Methoxypyridine-3,4-diamine
Welcome to the technical support center for the synthesis of 5-Methoxypyridine-3,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scalable synthesis of this important intermediate.
I. Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route to 5-Methoxypyridine-3,4-diamine?
A1: The most robust and scalable approach involves a multi-step synthesis starting from a readily available pyridine derivative. A common strategy is the nitration of a substituted pyridine followed by reduction.[1] While direct amination routes exist, they often suffer from poor regioselectivity and are less amenable to large-scale production.
Q2: What are the primary challenges encountered when scaling up this synthesis?
A2: Key challenges include:
-
Controlling Exothermic Reactions: Nitration steps are often highly exothermic and require careful temperature management to prevent side reactions.
-
Handling of Hazardous Reagents: The use of strong acids and energetic nitro compounds necessitates stringent safety protocols.
-
Product Purification: Removing impurities, especially regioisomers or partially reduced intermediates, can be challenging on a larger scale.[2]
-
Catalyst Handling and Recovery: In catalytic hydrogenation, ensuring efficient catalyst activity, preventing poisoning, and safe handling (especially with pyrophoric catalysts like Raney Nickel) are critical considerations.[3]
Q3: How stable is 5-Methoxypyridine-3,4-diamine, and what are the optimal storage conditions?
A3: 3,4-Diaminopyridine derivatives are generally stable as dry powders when protected from light and moisture.[4][5] However, they can be susceptible to oxidation, leading to coloration of the material.[6] It is recommended to store the final product under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8 °C) for long-term stability.
Q4: What analytical techniques are recommended for monitoring reaction progress and final product purity?
A4: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): To quantitatively track the consumption of starting materials and the formation of the product and any impurities. A C18 column with a buffered mobile phase (e.g., acetonitrile/water with 0.1% formic acid) is a good starting point.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and key intermediates.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
II. Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 5-Methoxypyridine-3,4-diamine, presented in a question-and-answer format.
A. Nitration Step
Problem: Low yield or formation of multiple nitrated products.
-
Underlying Cause: The reaction conditions, particularly temperature and the rate of addition of the nitrating agent, are crucial for regioselectivity. The pyridine ring's activation state can lead to nitration at undesired positions.
-
Troubleshooting Steps:
-
Temperature Control: Maintain a consistently low temperature (typically 0-5 °C) throughout the addition of the nitrating agent. Use an efficient cooling bath (e.g., ice-salt or a cryocooler) for larger scale reactions.
-
Slow Addition: Add the nitrating agent (e.g., fuming nitric acid) dropwise to the solution of the pyridine substrate in concentrated sulfuric acid.[7][8] This helps to dissipate the heat of reaction and maintain a steady reaction profile.
-
Choice of Starting Material: The directing effects of existing substituents on the pyridine ring will heavily influence the position of nitration. Ensure you are starting with a precursor that favors nitration at the desired position.
-
B. Reduction of the Dinitro Intermediate
Problem: Incomplete reduction or formation of side products (e.g., nitroso, hydroxylamino species).
-
Underlying Cause: The choice of reducing agent and reaction conditions are critical for achieving complete and clean reduction of both nitro groups. In catalytic hydrogenation, catalyst activity can be a limiting factor.
-
Troubleshooting Steps:
-
Catalyst Selection and Loading: Palladium on carbon (Pd/C) is a commonly used and effective catalyst.[3] Ensure the catalyst is of high quality and use an appropriate loading (typically 5-10 mol%). For difficult reductions, Raney Nickel can be more potent but requires careful handling.
-
Hydrogen Pressure: While atmospheric pressure can be sufficient, increasing the hydrogen pressure (e.g., 50 psi) can significantly enhance the reaction rate and drive the reduction to completion.
-
Solvent Choice: Protic solvents like ethanol, methanol, or acetic acid are generally suitable for catalytic hydrogenation.[3][9] Ensure the solvent is degassed to remove any dissolved oxygen that could deactivate the catalyst.
-
Reaction Time and Temperature: Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Gentle heating may be required to initiate or accelerate the reaction, but excessive temperatures can lead to side reactions.
-
Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider chemical reducing agents like tin(II) chloride in hydrochloric acid or iron powder in acetic acid.[8]
-
C. Product Isolation and Purification
Problem: Difficulty in crystallizing the final product or persistent impurities.
-
Underlying Cause: The presence of impurities can inhibit crystallization. The choice of crystallization solvent is also critical. "Oiling out," where the product separates as a liquid instead of a solid, is a common issue.[2]
-
Troubleshooting Steps:
-
Solvent Screening: Systematically screen a range of solvents and solvent mixtures to find the ideal system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[2] Common solvents for polar compounds like diamines include ethanol, isopropanol, and ethyl acetate, often in combination with an anti-solvent like hexanes.[2]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath. Rapid cooling can promote oiling out.[2]
-
Seeding: If crystallization is slow to initiate, add a small seed crystal of the pure product to the cooled, saturated solution.
-
Column Chromatography: If crystallization fails to remove impurities, purification by column chromatography on silica gel may be necessary. Use a solvent system that provides good separation between your product and the impurities on a TLC plate before scaling up to a column.
-
III. Experimental Protocols and Data
Synthetic Pathway Overview
A reliable synthetic route to 5-Methoxypyridine-3,4-diamine is outlined below. This multi-step approach provides good control over the introduction of functional groups.
Caption: A plausible synthetic route to 5-Methoxypyridine-3,4-diamine.
Step 1: Nitration of 2-Chloro-5-methoxypyridine
Reaction: 2-Chloro-5-methoxypyridine is nitrated using a mixture of nitric acid and sulfuric acid to yield 2-Chloro-5-methoxy-3-nitropyridine.
Protocol:
-
In a flask equipped with a stirrer and a thermometer, cool concentrated sulfuric acid to 0 °C.
-
Slowly add 2-Chloro-5-methoxypyridine to the cold sulfuric acid, maintaining the temperature below 10 °C.
-
Prepare a mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture) and cool it to 0 °C.
-
Add the nitrating mixture dropwise to the pyridine solution, keeping the reaction temperature between 0-5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Amination of 2-Chloro-5-methoxy-3-nitropyridine
Reaction: The chloro group is displaced by an amino group using ammonia to give 2-Amino-5-methoxy-3-nitropyridine.
Protocol:
-
Place 2-Chloro-5-methoxy-3-nitropyridine in a sealed reaction vessel.
-
Add a solution of ammonia in a suitable solvent (e.g., ethanol).
-
Heat the mixture in the sealed vessel to a temperature that allows for the displacement of the chloride (typically 100-150 °C).
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture, and remove the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization.
Step 3: Reduction of 2-Amino-5-methoxy-3-nitropyridine
Reaction: The nitro group is reduced to an amine via catalytic hydrogenation to yield the final product, 5-Methoxypyridine-3,4-diamine.
Protocol:
-
Dissolve 2-Amino-5-methoxy-3-nitropyridine in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Purge the vessel with nitrogen or argon, then introduce hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (atmospheric pressure or higher) at room temperature.
-
Monitor the reaction by TLC or HPLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude 5-Methoxypyridine-3,4-diamine.
-
Purify the product by recrystallization.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Quantitative Data Summary
| Step | Starting Material | Product | Typical Yield (%) | Key Parameters |
| Nitration | 2-Chloro-5-methoxypyridine | 2-Chloro-5-methoxy-3-nitropyridine | 75-85 | Temperature control (0-5 °C), slow addition of nitrating agent. |
| Amination | 2-Chloro-5-methoxy-3-nitropyridine | 2-Amino-5-methoxy-3-nitropyridine | 80-90 | Sealed vessel, elevated temperature (100-150 °C). |
| Reduction | 2-Amino-5-methoxy-3-nitropyridine | 5-Methoxypyridine-3,4-diamine | 90-98 | 10% Pd/C, H₂ atmosphere, room temperature. |
Note: Yields are indicative and can vary based on reaction scale and specific conditions.
IV. References
-
BenchChem. (2025). Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide. Application Notes and Protocols.
-
BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 6-Chloro-5-methoxypyridin-2-amine. Technical Guide.
-
PrepChem.com. (n.d.). Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. Retrieved from
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from
-
ResearchGate. (n.d.). Dinitropyridines: Synthesis and Reactions. Retrieved from
-
ResearchGate. (2016, January 22). What is the best way to reduce dinitro aromatic compounds to their respective amine considering the yield and purity of the product thus formed? Retrieved from
-
BenchChem. (2025). Technical Support Center: Enhancing the Purity of 2-Chloro-5-methylpyridine-3,4-diamine Derivatives. Retrieved from
-
Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(1), 60–62.
-
Ferey, L., et al. (2010). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1135-1142.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sefh.es [sefh.es]
- 5. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting low yields in Hantzsch pyridine synthesis.
Welcome to the technical support center for the Hantzsch pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, we address common challenges that can lead to low yields and provide actionable troubleshooting strategies rooted in mechanistic understanding and field-proven insights.
Troubleshooting Guide: Tackling Low Yields Head-On
This section provides in-depth answers to specific problems you might encounter during your Hantzsch synthesis experiments.
Question 1: My reaction is sluggish, and I'm observing a low conversion of starting materials. What are the primary factors to investigate?
Low conversion is a frequent issue, often stemming from suboptimal reaction kinetics. The classical Hantzsch synthesis, a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate, can be slow and require harsh conditions, leading to low yields.[1][2][3] Here’s a systematic approach to boosting your conversion rate:
-
Catalysis is Key: The uncatalyzed Hantzsch reaction is often inefficient. The introduction of a suitable catalyst can dramatically accelerate the reaction.[3][4] A wide array of catalysts have proven effective, including:
-
Brønsted Acids: p-Toluenesulfonic acid (p-TSA) is a common and effective choice.[1][2][4]
-
Lewis Acids: Ceric Ammonium Nitrate (CAN) and other metal triflates can significantly enhance reaction rates, sometimes even at room temperature.[1][5]
-
Organocatalysts: Proline and its derivatives have been successfully employed.
-
Heterogeneous Catalysts: Solid-supported acids or bases, like hydrotalcites, offer the advantage of easy removal post-reaction.[6]
-
-
Elevated Temperature & Alternative Energy Sources: If you are running the reaction at room temperature, consider increasing the heat. Refluxing in a suitable solvent like ethanol is a traditional approach.[7] For more significant rate enhancements, consider:
-
Microwave Irradiation: This technique has been shown to drastically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields.[2][8]
-
Ultrasonic Irradiation: Sonication, particularly in aqueous micellar solutions, can also improve yields and reaction times.[1][2]
-
-
Solvent Selection: The choice of solvent can influence reaction rates. While ethanol and acetic acid are conventional, exploring other options may be beneficial.[3] Greener alternatives like water or even solvent-free conditions have been reported to be highly effective, especially when coupled with a catalyst.[1][5][9][10]
Question 2: My crude product is a complex mixture with multiple spots on TLC. What are the likely side reactions, and how can I minimize them?
The formation of byproducts is a primary contributor to low yields of the desired 1,4-dihydropyridine (1,4-DHP) or the final pyridine product. The Hantzsch reaction can proceed through at least five proposed mechanistic pathways, and slight variations in conditions can favor undesired routes.[1]
-
Common Side Products:
-
Over-oxidation to Pyridine: If the desired product is the 1,4-DHP, premature oxidation can occur, especially under harsh conditions.
-
Michael Adducts: Unwanted Michael additions can lead to the formation of various byproducts.[3]
-
Knoevenagel Condensation Products: The initial condensation between the aldehyde and the β-ketoester can sometimes be isolated as a stable byproduct if the subsequent steps are slow.[7][11]
-
Products from Self-Condensation of Reactants: The β-ketoester can undergo self-condensation under certain conditions.
-
-
Strategies for a Cleaner Reaction:
-
Strict Stoichiometric Control: Ensure precise measurement of your reactants. An excess of any component can promote side reactions.
-
Temperature Management: Overheating can lead to decomposition and the formation of tars. A controlled and optimized temperature profile is crucial.
-
Order of Reagent Addition: In some cases, a stepwise addition of reagents can improve selectivity. For instance, pre-forming the enamine or the Knoevenagel adduct before combining them might lead to a cleaner reaction profile.[2]
-
Below is a workflow to guide your troubleshooting process for complex reaction mixtures.
Caption: A logical workflow for troubleshooting complex reaction mixtures.
Question 3: I have successfully synthesized the 1,4-dihydropyridine intermediate, but the subsequent aromatization to the pyridine is giving me a low yield. How can I improve this final step?
The oxidation of the 1,4-dihydropyridine to the corresponding pyridine is a critical step, and its inefficiency can be a significant bottleneck.[1] The driving force for this step is the formation of a stable aromatic ring.[1]
-
Challenges with Classical Oxidants: Traditional oxidizing agents like nitric acid, potassium permanganate (KMnO₄), or chromium trioxide (CrO₃) can be harsh, leading to low yields, burdensome workups, and the formation of side products.[1][2]
-
Milder and More Efficient Aromatization Methods:
-
Iodine in Refluxing Methanol: This is a mild and high-yielding method that tolerates a variety of functional groups.[12] The reaction time can be significantly reduced by the addition of a base like KOH.[12]
-
Metal-Catalyzed Oxidation: Reagents like ferric chloride (FeCl₃) or manganese dioxide (MnO₂) can effect a clean oxidation, sometimes in a one-pot synthesis directly from the initial components.[1]
-
Photochemical Aromatization: Irradiation of the 1,4-DHP in carbon tetrachloride can lead to quantitative oxidation to the pyridine.[13]
-
"Green" Oxidants: Exploring milder and more environmentally friendly oxidizing agents is an active area of research.
-
Experimental Protocol: Aromatization using Iodine in Methanol [12]
-
Dissolution: Dissolve the Hantzsch 1,4-dihydropyridine (1 mmol) in methanol (10 mL).
-
Reagent Addition: Add iodine (1.2 mmol) to the solution.
-
Reaction: Reflux the mixture for 4-10 hours, monitoring the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in an appropriate solvent (e.g., ethyl acetate) and wash with a sodium thiosulfate solution to remove excess iodine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Hantzsch pyridine synthesis?
The Hantzsch synthesis is a multi-component reaction that proceeds through a series of condensation and addition reactions.[4] While several pathways have been proposed, a generally accepted mechanism involves the following key steps:[11][14]
-
Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl intermediate.[11]
-
Enamine Formation: A second equivalent of the β-ketoester reacts with the ammonia source to generate a β-enamino ester.[11]
-
Michael Addition: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound.[11]
-
Cyclization and Dehydration: The resulting intermediate undergoes cyclization and subsequent dehydration to yield the 1,4-dihydropyridine core.[11]
Caption: A simplified schematic of the Hantzsch pyridine synthesis mechanism.
Q2: How does the choice of catalyst impact the yield?
The catalyst is a critical factor influencing reaction time, temperature, and overall yield.[4] Modern catalysts offer significant advantages over the traditional uncatalyzed reaction.
| Catalyst Type | Example | Typical Conditions | Advantages |
| Uncatalyzed | None | Ethanol, Reflux, 8h | Simple setup |
| Brønsted Acid | p-TSA | Ethanol, Reflux, 6h | Improved yield and shorter time |
| Green Catalyst | Tannic Acid | Water, 80°C, 1h | Environmentally friendly, high yield |
| Heterogeneous | Fe₃O₄@SiO₂-SO₃H | Ethanol, 60°C, 0.5h | Near-quantitative yield, easy removal |
Data adapted from a comparative study on the synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.[4]
Q3: Are there any "green" or more sustainable approaches to the Hantzsch synthesis?
Yes, significant research has focused on making the Hantzsch synthesis more environmentally friendly.[1] Key developments include:
-
Aqueous Media: Performing the reaction in water, sometimes with the aid of micelles, has been shown to be highly efficient.[1][9][10]
-
Solvent-Free Conditions: Many catalytic systems work effectively without any solvent, reducing waste and simplifying purification.[3][5]
-
Use of Greener Catalysts: Ionic liquids and biodegradable catalysts like tannic acid are being explored as alternatives to traditional acid catalysts.[1][4]
Q4: My purification is difficult, and I'm losing a lot of product during workup. Any suggestions?
Product loss during purification is a common, yet often overlooked, cause of low yields.
-
Recrystallization: If your crude product is relatively clean, recrystallization from a suitable solvent (e.g., ethanol) is often the most efficient purification method and can minimize product loss compared to chromatography.
-
Column Chromatography: If your product is part of a complex mixture, silica gel chromatography is necessary. To minimize losses on the column:
-
Ensure your product is not overly polar, which can lead to streaking and difficult elution.
-
Use a dry loading technique if your product has low solubility in the eluent.
-
Carefully select your solvent system to achieve good separation between your product and impurities.
-
-
Catalyst Removal: If you are using a heterogeneous catalyst, it can be simply filtered off before workup, leading to a much cleaner crude product.[2]
By systematically addressing these common issues, you can significantly improve the yield and efficiency of your Hantzsch pyridine synthesis.
References
-
Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Hantzsch Pyridine Synthesis. (n.d.). Scribd. Retrieved January 14, 2026, from [Link]
-
Saini, A., Kumar, S., & Sandhu, J. S. (2008). Hantzsch reaction: Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific and Industrial Research, 67, 95-111. Retrieved from [Link]
-
Yadav, J. S., Reddy, B. V. S., Sabitha, G., & Reddy, G. S. K. K. (2000). Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH. Synthesis, 2000(11), 1532-1534. Retrieved from [Link]
-
Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. (2024). Materials Chemistry and Physics. Retrieved January 14, 2026, from [Link]
-
Novel photoinduced aromatization of Hantzsch 1,4-dihydropyridines. (1987). RSC Publishing. Retrieved January 14, 2026, from [Link]
-
Hantzsch pyridine synthesis - overview. (n.d.). ChemTube3D. Retrieved January 14, 2026, from [Link]
-
de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2000). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Current Organic Chemistry, 4(3), 343-363. Retrieved from [Link]
-
Hantzsch pyridine synthesis using hydrotalcites or hydrotalcite-like materials as solid base catalysts. (2008). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. (2006). Molecules, 11(4), 263-272. Retrieved from [Link]
-
Enantioselective Catalytic Hantzsch Dihydropyridine Synthesis. (2023). ACS Catalysis. Retrieved January 14, 2026, from [Link]
-
A novel green and efficient one-pot multicomponent reaction of dihydropyridine derivatives... (2017). Royal Society Open Science. Retrieved January 14, 2026, from [Link]
-
Hantzsch pyridine synthesis. (n.d.). KnowItAll. Retrieved January 14, 2026, from [Link]
-
Hantzsch's Pyridine Synthesis. (1937). Journal of the American Chemical Society. Retrieved January 14, 2026, from [Link]
-
One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. (2014). Beilstein Journal of Organic Chemistry, 10, 2059-2068. Retrieved from [Link]
-
Preparation of pyridine via Hantzsch approaches. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Learning from the Hantzsch synthesis. (2000). Modern Drug Discovery. Retrieved January 14, 2026, from [Link]
-
A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. (2010). Green Chemistry. Retrieved January 14, 2026, from [Link]
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Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline. Retrieved January 14, 2026, from [Link]
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A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. (2010). Taylor & Francis Online. Retrieved January 14, 2026, from [Link]
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Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. (2020, April 12). The Organic Chemistry Tutor. Retrieved January 14, 2026, from [Link]
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Hantzsch pyridine synthesis. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Technical Support Center: Optimizing N-Aryl Amide Cyclization for Pyridine Synthesis
Welcome to the technical support center for the synthesis of pyridines via N-aryl amide cyclization. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot common issues and optimize your reaction conditions.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Q1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I fix this?
A1: Low or no conversion is a common hurdle, often pointing to issues with reaction activation or the stability of key intermediates. Let's break down the potential culprits.
-
Cause 1: Inefficient Amide Activation. The first step in many modern protocols is the activation of the amide oxygen to make the amide carbon more electrophilic. If this step is inefficient, the entire catalytic cycle stalls.
-
Solution: For methods employing trifluoromethanesulfonic anhydride (Tf₂O), ensure its quality and accurate dispensing. It is highly hygroscopic and will decompose in the presence of moisture. Studies have shown that stoichiometry is critical; often, up to 2.0 equivalents of Tf₂O are required for optimal results.[1][2] Always perform the reaction under a dry, inert atmosphere (Nitrogen or Argon).
-
-
Cause 2: Inappropriate Base. The choice of base is crucial. In Tf₂O-mediated reactions, a non-nucleophilic base like 2-chloropyridine or a hindered pyridine derivative is often used not just to scavenge the triflic acid byproduct, but also to facilitate the formation of the key reactive intermediate.[3]
-
Solution: Screen different non-nucleophilic bases. An initial study for a related cyclization highlighted that a quinoline-based structure was essential for promoting both activation and subsequent steps.[2] Ensure the base is dry and of high purity.
-
-
Cause 3: Sub-optimal Temperature. While heating can increase reaction rates, excessive temperatures can lead to the decomposition of starting materials, reagents, or sensitive intermediates, ultimately lowering the yield.[1][2]
-
Solution: Begin your optimization at room temperature and incrementally increase it, monitoring the reaction by TLC or LC-MS at each stage. For metal-catalyzed processes, such as those using Nickel/Photoredox systems, reactions can often be run at moderate temperatures (e.g., 30 °C), which helps preserve sensitive functional groups.[4]
-
-
Cause 4: Catalyst Inactivity (for metal-catalyzed reactions). If you are using a transition metal catalyst (e.g., Palladium, Nickel, Rhodium), its activity can be compromised.
-
Solution: Ensure the catalyst and ligands are handled under an inert atmosphere to prevent oxidation. Certain functional groups on your substrate (e.g., unprotected thiols) can act as catalyst poisons. If poisoning is suspected, consider a protecting group strategy or a different catalytic system. For Pd-catalyzed N-arylation, the choice of ligand is critical, with specialized biaryl phosphines often showing superior performance.[5]
-
Q2: The reaction works, but I'm getting a complex mixture of products or a major side product. How can I improve the selectivity?
A2: Poor selectivity is often a result of competing reaction pathways or substrate decomposition. Identifying the side products is the first step toward solving the problem.
-
Cause 1: Competing α-Amination. In reactions activated by Tf₂O, a common side product is the α-aminated amide, where a nucleophile adds to the α-carbon of the amide instead of the desired cyclization occurring.[1][2]
-
Explanation & Solution: This pathway becomes competitive when the intramolecular cyclization is slow. This often happens if the N-aryl group is substituted with strong electron-withdrawing groups (e.g., nitro), which destabilize the positive charge buildup required for the electrophilic aromatic substitution step of the cyclization.[1][2] If your substrate has this feature, consider a different synthetic strategy or a catalyst system that does not proceed through such a charged intermediate.
-
-
Cause 2: Uncyclized Intermediates. You may isolate an activated but uncyclized intermediate. This indicates that the cyclization step itself is the bottleneck.
-
Cause 3: Divergent Pathways. Some starting materials can undergo different reactions under similar conditions. For example, α-bromoketones reacting with 2-aminopyridine can yield either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines depending on the specific reagents and solvent used.[6][7]
-
Solution: Carefully control your reaction conditions. A screen of solvents and additives is necessary. In the cited example, toluene favored amide formation, while ethyl acetate led to the imidazopyridine.[7]
-
Q3: My product is difficult to purify. What are the best practices for isolating pyridines from these reaction mixtures?
A3: Purification can be challenging due to the basic nature of the pyridine product and the presence of polar byproducts from reagents like Tf₂O.
-
Strategy 1: Aqueous Workup. Before chromatography, perform an aqueous workup. A mild basic wash (e.g., saturated NaHCO₃ solution) can help remove acidic byproducts. If your product is sufficiently nonpolar, it will remain in the organic layer.
-
Strategy 2: Chromatography.
-
Normal Phase (Silica Gel): Silica gel is acidic and can cause streaking or irreversible binding of basic pyridines. To mitigate this, you can either (a) pre-treat the silica with a triethylamine solution (e.g., 1-2% triethylamine in your eluent system) to neutralize the acidic sites or (b) use commercially available deactivated silica.
-
Reverse Phase Chromatography: For highly polar products, reverse-phase chromatography (C18) using acetonitrile/water or methanol/water gradients can be an excellent alternative.
-
-
Strategy 3: Recrystallization. If the product is a solid, recrystallization is a powerful and scalable purification technique that can be superior to chromatography for achieving high purity.[8] Screen various solvents, such as ethanol, acetone, or acetonitrile, to find suitable conditions.[8]
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I select the best synthetic strategy for my target pyridine?
A1: The optimal strategy depends on your starting materials, the substitution pattern of the target pyridine, and the functional group tolerance required.
-
For readily available N-aryl amides: The Movassaghi method, using Tf₂O and 2-chloropyridine, provides a direct, single-step conversion and is compatible with various functional groups.[3]
-
For base-sensitive substrates: Newer methods using nickel-photoredox catalysis operate under very mild conditions (room temperature, weak base), preserving stereocenters and sensitive groups.[4]
-
When building from simpler fragments: Traditional methods like the Hantzsch pyridine synthesis, which involves the condensation of aldehydes, β-ketoesters, and ammonia, can be effective for certain substitution patterns.[9]
-
For N-arylation of a pre-formed aminopyridine: Palladium-catalyzed Buchwald-Hartwig amination is a robust and widely used method.[10][11]
Q2: What is the mechanistic role of triflic anhydride (Tf₂O) and a base like 2-chloropyridine?
A2: This reagent combination is central to one of the most effective modern methods for this transformation.[3]
-
Amide Activation: The lone pair on the amide oxygen attacks one of the highly electrophilic sulfur atoms of Tf₂O.
-
Intermediate Formation: This generates a highly reactive O-triflated intermediate. Depending on whether the amide is secondary or tertiary, this intermediate can then form a nitrilium ion or a keteniminium ion, respectively.[2]
-
Cyclization: The N-aryl group, acting as a π-nucleophile, attacks the now highly electrophilic carbon of the activated intermediate in an intramolecular electrophilic aromatic substitution.
-
Aromatization: The base (e.g., 2-chloropyridine) assists in the final elimination/aromatization step to furnish the pyridine ring.
Q3: How do electronic effects of substituents on the N-aryl ring influence the reaction outcome?
A3: The electronic nature of the N-aryl ring is critical, as it directly participates in the key C-C bond-forming cyclization step.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OMe) or alkyl chains on the aryl ring increase its nucleophilicity. This generally accelerates the intramolecular cyclization step, leading to higher yields and faster reactions.[1][2]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) deactivate the aryl ring, making it less nucleophilic. This can significantly slow down or completely inhibit the cyclization step, often leading to the isolation of side products from competing pathways.[1][2] This effect underscores the importance of stabilizing the cationic character that develops during the cyclization process.
Section 3: Protocols & Data
Experimental Protocol: General Procedure for Pyridine Synthesis via Amide Activation (Movassaghi Method)
This protocol is adapted from the single-step conversion of N-aryl amides to pyridines.[3]
-
Preparation: To an oven-dried flask under an inert atmosphere (Argon), add the N-aryl amide substrate (1.0 eq).
-
Solvent & Base: Add anhydrous dichloromethane (DCM, to make a 0.1 M solution) followed by 2-chloropyridine (2.5 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Activation: Add trifluoromethanesulfonic anhydride (Tf₂O) (2.0 eq) dropwise over 5 minutes. The solution may change color.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-12 hours).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (often using a hexane/ethyl acetate gradient, potentially with 1% triethylamine to prevent streaking) to yield the desired pyridine.
Table 1: Summary of Key Reaction Parameters
| Parameter | Condition / Reagent | Effect on Reaction & Rationale | Reference(s) |
| Activating Agent | Trifluoromethanesulfonic Anhydride (Tf₂O) | Critical for Activation. Converts the weakly electrophilic amide carbonyl into a highly reactive intermediate (nitrilium/keteniminium ion). Stoichiometry is key; 2.0 eq is often optimal. | [1],[2], |
| Temperature | 0 °C to reflux | Highly Influential. Higher temperatures can promote byproduct formation and decomposition. Optimization is required for each substrate. Mild conditions (30 °C) are possible with photoredox catalysis. | [1],[2],[4] |
| Base | 2-Chloropyridine, Quinoline | Promotes Aromatization. A non-nucleophilic base is required to facilitate the final elimination step and scavenge acid byproducts without competing in the reaction. | [2],[3] |
| Solvent | Dichloromethane (DCM), Toluene, Acetonitrile | Can Divert Reactivity. Primarily used to solubilize reagents. In some systems, changing the solvent can completely switch the reaction pathway (e.g., amide vs. imidazopyridine formation). | [6], |
| N-Aryl Substituent | Electron-Donating (EDG) vs. Electron-Withdrawing (EWG) | Controls Cyclization Efficiency. EDGs activate the ring, favoring the key cyclization step. EWGs deactivate the ring, hindering cyclization and promoting side reactions. | [1][2] |
Section 4: Visualizations
Troubleshooting Workflow
This diagram provides a logical path for troubleshooting common issues with the N-aryl amide cyclization reaction.
A decision tree for troubleshooting N-aryl amide cyclization reactions.
Simplified Reaction Mechanism
This diagram illustrates the key steps in the Tf₂O-mediated cyclization of an N-aryl amide to a pyridine.
Key mechanistic steps in the amide activation and cyclization process.
References
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Bao, X., & Maulide, N. (2020). Synthesis of Novel Heterocycles by Amide Activation and Umpolung Cyclization. Organic Letters, 22(7), 2579–2583. [Link]
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Request PDF. (n.d.). Intramolecular Cyclization of N -Aryl Amides for the Synthesis of 3-Amino Oxindoles. ResearchGate. [Link]
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Pérez, M., et al. (2021). Cyclization Cascades via N-Amidyl Radicals toward Highly Functionalized Heterocyclic Scaffolds. Journal of the American Chemical Society, 143(30), 11644–11654. [Link]
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Bao, X., & Maulide, N. (2020). Synthesis of Novel Heterocycles by Amide Activation and Umpolung Cyclization. Organic Letters. [Link]
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O'Brien, C. J., et al. (2014). N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. Organic Letters, 16(18), 4884–4887. [Link]
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Miller, S. J., et al. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Angewandte Chemie International Edition, 61(32), e202205561. [Link]
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Al-Masoudi, N. A., et al. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 818–830. [Link]
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Bradley, R. D., & Bahamonde, A. (2022). Amide N-Arylations Under Mild Conditions. ChemistryViews. [Link]
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Al-Masoudi, N. A., et al. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. Molecules, 13(4), 818-30. [Link]
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Sureshbabu, P., et al. (2023). Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides. The Journal of Organic Chemistry, 88(16), 11527–11536. [Link]
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Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2007). Direct Synthesis of Pyridine and Quinoline Derivatives from N-Vinyl and N-Aryl Amides. Journal of the American Chemical Society, 129(33), 10096–10097. [Link]
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Liu, Y., et al. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Advances, 9(59), 34671–34676. [Link]
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Yang, H., et al. (2024). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Chemical Communications, 60(93), 14125-14128. [Link]
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Matsumoto, M., et al. (2005). Unique oxidation reaction of amides with pyridine-N-oxide catalyzed by ruthenium porphyrin: direct oxidative conversion of N-acyl-L-proline to N-acyl-L-glutamate. Journal of the American Chemical Society, 127(3), 834-5. [Link]
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Fors, B. P., & Buchwald, S. L. (2010). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 132(43), 15294–15301. [Link]
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Liu, Y., et al. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Advances. [Link]
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Curran, D. P., et al. (1998). Effects of temperature on atom transfer cyclization reactions of allylic .alpha.-iodo esters and amides. The Journal of Organic Chemistry, 63(22), 7706–7714. [Link]
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Liu, R. Y., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Organic Letters. [Link]
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Liu, Y., et al. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. ResearchGate. [Link]
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Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]
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ResearchGate. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. [Link]
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Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]
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Kumar, A., & Ali, W. (2023). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. New Journal of Chemistry, 47(3), 1083-1105. [Link]
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Massolo, E., et al. (2020). A one pot protocol to convert nitro-arenes into N-aryl amides. Organic & Biomolecular Chemistry, 18(6), 1139-1144. [Link]
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Isom, A. L., et al. (2021). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. Nature Communications, 12(1), 587. [Link]
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Validation & Comparative
A Comparative Guide to PI3K Inhibitors: Evaluating Novel Compounds Against Established Agents
Introduction
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including proliferation, growth, survival, and metabolism.[1][2][3] Its frequent dysregulation in human cancers has established it as a premier target for therapeutic intervention.[4][5][6] The development of small molecule inhibitors targeting PI3K has been a major focus of oncology research, leading to the approval of several drugs and many more in clinical development.[4][6][7]
This guide provides a comprehensive framework for comparing and evaluating PI3K inhibitors, with a particular focus on how a novel chemical entity, exemplified here as the hypothetical inhibitor 5-Methoxypyridine-3,4-diamine , would be characterized against established agents. It is important to note that, at the time of this writing, there is no publicly available scientific literature identifying 5-Methoxypyridine-3,4-diamine as a PI3K inhibitor. Therefore, this document will use this compound as a placeholder to illustrate the rigorous experimental comparisons necessary for any new candidate in this class. We will delve into the mechanistic nuances of PI3K inhibition, isoform selectivity, and the experimental data required to build a robust preclinical profile.
The PI3K Signaling Pathway: A Central Node in Cell Regulation
The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer.[3][8] Class I PI3Ks are heterodimeric enzymes consisting of a catalytic subunit (p110) and a regulatory subunit (p85).[3] There are four isoforms of the p110 catalytic subunit: p110α, p110β, p110γ, and p110δ, encoded by the PIK3CA, PIK3CB, PIK3CG, and PIK3CD genes, respectively.[3]
Upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[7][8] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[1][2] Activated AKT, in turn, phosphorylates a plethora of substrates that drive cell growth, proliferation, and survival, while inhibiting apoptosis. A key downstream effector of AKT is the mammalian target of rapamycin (mTOR), which exists in two distinct complexes, mTORC1 and mTORC2.[2][3] The entire cascade is negatively regulated by the tumor suppressor phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3.[2][7]
Caption: The PI3K/AKT/mTOR Signaling Pathway.
Classes of PI3K Inhibitors: A Spectrum of Selectivity
PI3K inhibitors can be broadly categorized based on their selectivity for the different p110 isoforms and their activity against mTOR.
-
Pan-PI3K Inhibitors: These compounds inhibit all four Class I PI3K isoforms (α, β, γ, δ).[9] While demonstrating broad anti-tumor activity, their lack of specificity can lead to significant off-target effects and toxicities.[4] Examples include Buparlisib (BKM120) and Pictilisib (GDC-0941).[9][10]
-
Isoform-Specific Inhibitors: Developed to improve the therapeutic window by targeting specific PI3K isoforms that are thought to be the primary drivers in certain cancers.[9] For instance, activating mutations in PIK3CA are common in breast cancer, making p110α-selective inhibitors like Alpelisib (BYL719) particularly effective in this context.[10][11] Idelalisib, a p110δ-selective inhibitor, is approved for certain B-cell malignancies where this isoform is crucial for tumor cell survival.[11]
-
Dual PI3K/mTOR Inhibitors: These inhibitors target both PI3K and mTOR kinases.[6] Given that mTOR is a critical downstream effector of PI3K, this dual-targeting approach is intended to produce a more complete blockade of the pathway. Gedatolisib (PKI-587) is an example of a dual inhibitor.[12]
Comparative Analysis: 5-Methoxypyridine-3,4-diamine vs. Established Inhibitors
To ascertain the therapeutic potential of a novel inhibitor like 5-Methoxypyridine-3,4-diamine, a head-to-head comparison with well-characterized inhibitors is essential. This evaluation hinges on a series of in vitro and cellular assays.
In Vitro Kinase Inhibition Profile
The foundational analysis of any new PI3K inhibitor is its potency and selectivity against the different PI3K isoforms. This is typically determined using biochemical assays with purified enzymes.
Table 1: Hypothetical In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ | mTOR | Assay Method |
| 5-Methoxypyridine-3,4-diamine | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | HTRF or Kinase Glo® |
| Alpelisib (p110α-selective) | 5 | 1,200 | 290 | 250 | >10,000 | Kinase Glo® |
| Idelalisib (p110δ-selective) | 8,600 | 4,000 | 2.5 | 1,100 | >10,000 | ADP-Glo™ |
| Buparlisib (pan-PI3K) | 52 | 166 | 116 | 262 | 935 | Kinase Glo® |
| Gedatolisib (dual PI3K/mTOR) | 0.4 | 19 | 5.4 | 5.4 | 1.6 | LanthaScreen® |
Note: IC50 values for established inhibitors are representative and can vary depending on the specific assay conditions.
The data in this table would immediately classify 5-Methoxypyridine-3,4-diamine. For instance, low nanomolar IC50 values across all four PI3K isoforms would suggest a pan-inhibitor profile, while a significantly lower IC50 for one isoform over the others would indicate isoform selectivity.
Cellular Activity: Pathway Inhibition and Antiproliferative Effects
While biochemical assays are crucial, cellular assays provide a more biologically relevant context by assessing the inhibitor's ability to penetrate cells and engage its target.
Experimental Protocol: Western Blot for PI3K Pathway Inhibition
-
Cell Culture: Seed cancer cell lines (e.g., MCF-7 for p110α-driven breast cancer, or a PTEN-null line like PC-3 for p110β dependence) in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: To reduce basal pathway activity, serum-starve the cells for 12-24 hours.
-
Inhibitor Treatment: Treat the cells with a dose-response of the PI3K inhibitor (e.g., 0.1 nM to 10 µM) for 2-4 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1 or EGF) for 15-30 minutes to activate the PI3K pathway.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting: Separate equal amounts of protein lysate by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated AKT (Ser473), phosphorylated S6 ribosomal protein (a downstream marker of mTORC1 activity), and total protein levels as loading controls.
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
A potent inhibitor will show a dose-dependent decrease in the phosphorylation of AKT and its downstream targets.
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A Researcher's Guide to Differentiating the Efficacy of 5-Methoxypyridine-3,4-diamine Isomers
For researchers and medicinal chemists, the nuanced differences between structural isomers can be the determining factor in the success of a drug discovery campaign. The strategic placement of a functional group on a heterocyclic scaffold can profoundly influence a molecule's physicochemical properties, reactivity, and ultimately, its biological efficacy. This guide provides an in-depth comparison of two key isomers of 5-Methoxypyridine-3,4-diamine: 3,4-Diamino-5-methoxypyridine and 4,5-Diamino-2-methoxypyridine . While direct, head-to-head comparative studies in the public domain are limited, this document synthesizes established principles of chemical reactivity and provides a robust experimental framework for their evaluation.
The pyridine ring is a privileged scaffold in medicinal chemistry, and its diamino-substituted derivatives are versatile building blocks for constructing complex heterocyclic systems. The introduction of a methoxy group further modulates the electronic landscape of the ring, offering a handle for fine-tuning properties such as solubility, metabolic stability, and target engagement. Understanding the distinct characteristics of each isomer is paramount for their rational application in drug design.
Theoretical Underpinnings of Isomeric Differentiation
The reactivity and biological potential of the 5-methoxypyridine-3,4-diamine isomers are governed by the electronic interplay between the electron-donating amino and methoxy groups and the electron-withdrawing pyridine ring nitrogen.
3,4-Diamino-5-methoxypyridine: In this isomer, the methoxy group is positioned meta to the ring nitrogen. The two adjacent amino groups create a highly electron-rich region, making them susceptible to reactions like cyclization to form fused imidazo[4,5-c]pyridines. The overall electron-donating character of the substituents can influence the basicity of the ring nitrogen and the nucleophilicity of the amino groups.
4,5-Diamino-2-methoxypyridine: Here, the methoxy group is at the 2-position, ortho to the ring nitrogen. This positioning can lead to steric hindrance and potential intramolecular hydrogen bonding, which may modulate the reactivity of the adjacent amino group. The electronic influence of the methoxy group at this position will also differ, potentially impacting the regioselectivity of subsequent chemical transformations.
Comparative Data Summary
| Property | 3,4-Diamino-5-methoxypyridine | 4,5-Diamino-2-methoxypyridine | Rationale for Predicted Differences |
| Molecular Formula | C₆H₉N₃O | C₆H₉N₃O | Isomers have the same molecular formula. |
| Molecular Weight | 139.16 g/mol | 139.16 g/mol | Isomers have the same molecular weight. |
| Predicted Basicity (pKa) | Higher | Lower | The electron-donating effect of the methoxy group at the 5-position is expected to increase the electron density on the ring nitrogen more effectively than when at the 2-position, leading to a higher pKa. |
| Predicted Nucleophilicity | Higher | Lower | The less sterically hindered and more electron-rich amino groups in the 5-methoxy isomer are predicted to be more nucleophilic. |
| Reactivity in Cyclization | High | Moderate | The adjacent amino groups in both isomers are primed for cyclization reactions. However, the electronic and steric environment of the 2-methoxy isomer might influence the reaction kinetics. |
| Potential as Kinase Inhibitor Scaffold | High | High | Both isomers can serve as valuable starting points for the synthesis of kinase inhibitors, with the substituent positioning offering different vectors for exploring chemical space. |
Experimental Framework for Efficacy Comparison
To provide a definitive comparison of the efficacy of these two isomers, a standardized experimental workflow is essential. The following protocols are designed to be self-validating and provide a clear basis for comparison. The proposed application for this comparative study is in the context of developing novel kinase inhibitors, a common application for such heterocyclic scaffolds.
Experimental Workflow Overview
A Senior Application Scientist's Guide to Validating Novel Kinase Inhibitors: A Comparative Analysis Featuring 5-Methoxypyridine-3,4-diamine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of novel kinase inhibitors, using the hypothetical candidate 5-Methoxypyridine-3,4-diamine as a central point of comparison against established inhibitors. We will delve into the critical experimental workflows, from initial biochemical potency assessment to cellular target engagement and selectivity profiling, underscoring the scientific rationale behind each step.
Introduction: The Quest for Specificity and Potency in Kinase Inhibition
Protein kinases, numbering over 500 in the human genome, are crucial regulators of a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.[1]
A successful kinase inhibitor must not only be potent against its intended target but also selective, minimizing off-target effects that can lead to toxicity.[3] The journey from a promising chemical scaffold, such as 5-Methoxypyridine-3,4-diamine, to a validated inhibitor is a rigorous, multi-step process. This guide will illuminate that path, comparing our candidate to well-characterized inhibitors to provide context and benchmarks for its evaluation.
For the purpose of this guide, we will compare the validation workflow of 5-Methoxypyridine-3,4-diamine with two archetypal kinase inhibitors:
-
Staurosporine: A natural product known for its potent but broad-spectrum kinase inhibitory activity, serving as a positive control in many assays.
-
Dasatinib: A clinically approved multi-kinase inhibitor targeting BCR-ABL and Src family kinases, among others, representing a successful therapeutic agent with a defined selectivity profile.[4]
The Validation Workflow: A Step-by-Step Approach
The validation of a novel kinase inhibitor is a hierarchical process, moving from in vitro biochemical assays to more physiologically relevant cellular models.
Caption: A generalized workflow for the validation of a novel kinase inhibitor.
Part I: Biochemical Characterization - Potency and Mechanism
The initial step in validating a kinase inhibitor is to determine its intrinsic potency against the purified target kinase and to understand its mechanism of inhibition.
IC50 Determination: Quantifying Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key metric of an inhibitor's potency. It is determined by measuring the activity of the target kinase across a range of inhibitor concentrations.[5]
Experimental Protocol: In Vitro Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
-
Reagents: Recombinant purified target kinase, biotinylated substrate peptide, ATP, LanthaScreen™ Eu-anti-phospho-substrate antibody, and TR-FRET dilution buffer (Thermo Fisher Scientific).
-
Assay Preparation: Prepare a serial dilution of 5-Methoxypyridine-3,4-diamine, Staurosporine, and Dasatinib in DMSO.
-
Kinase Reaction: In a 384-well plate, add the kinase and substrate peptide to the inhibitor dilutions. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding EDTA. Add the Eu-labeled antibody.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the ratio of the emission signals and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
Comparative Data (Hypothetical for 5-Methoxypyridine-3,4-diamine):
| Compound | Target Kinase | Biochemical IC50 (nM) |
| 5-Methoxypyridine-3,4-diamine | Target X | 50 |
| Staurosporine | Target X | 5 |
| Dasatinib | BCR-ABL | 1 |
This table illustrates how the potency of a novel compound would be compared against established inhibitors.
Mechanism of Action: ATP Competition
Most kinase inhibitors are ATP-competitive, binding to the highly conserved ATP-binding pocket of the kinase.[7] This can be assessed by performing the kinase assay with varying concentrations of ATP. An ATP-competitive inhibitor will show a rightward shift in its IC50 curve as the ATP concentration increases.[8]
Part II: Cellular Validation - Target Engagement and Functional Effects
Demonstrating that an inhibitor is active in a cellular context is a critical step, bridging the gap between biochemical potency and physiological effect.[9]
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that a compound binds to its intended target in intact cells. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[10]
Experimental Protocol: CETSA
-
Cell Treatment: Treat cultured cells with 5-Methoxypyridine-3,4-diamine, a vehicle control (DMSO), and a comparator like Dasatinib.
-
Heating: Harvest the cells, lyse them, and heat the lysates to a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or mass spectrometry.
-
Data Analysis: Plot the fraction of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[11]
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A Medicinal Chemist's Guide to the Structure-Activity Relationship of 5-Methoxypyridine-3,4-diamine Analogs
Abstract
The pyridine ring is a cornerstone scaffold in medicinal chemistry, featured in numerous FDA-approved drugs.[1] Among its many variations, the 3,4-diaminopyridine framework has emerged as a privileged structure for targeting a range of biological entities, most notably protein kinases.[2] This guide provides a comparative analysis of the structure-activity relationships (SAR) for a specific, high-value subclass: 5-Methoxypyridine-3,4-diamine analogs. We will dissect the role of each component of the scaffold, explaining the causal relationships between structural modifications and biological activity. This document synthesizes data from published literature to offer actionable insights for researchers, scientists, and drug development professionals aiming to optimize compounds based on this versatile core.
Introduction: Therapeutic Relevance of the 3,4-Diaminopyridine Scaffold
Nitrogen-containing heterocycles are of immense interest for designing biologically active molecules.[1] The 3,4-diaminopyridine core, in particular, has proven to be a potent modulator of various physiological pathways. Its derivatives are known to act as potassium channel blockers, enhancing neurotransmitter release, which has led to their investigation for treating neuromuscular disorders like Lambert-Eaton myasthenic syndrome (LEMS) and myasthenia gravis.[3][4]
More recently, this scaffold has been extensively explored as a "hinge-binding" motif in the development of protein kinase inhibitors.[5] Protein kinases are a critical class of enzymes that regulate cellular processes; their dysregulation is a hallmark of many diseases, especially cancer.[6] The 3,4-diamino arrangement allows for the formation of crucial hydrogen bonds with the kinase hinge region, a conserved backbone segment in the ATP-binding pocket, making it an excellent starting point for inhibitor design. The addition of a 5-methoxy group provides a key modulation point, influencing solubility, metabolic stability, and electronic properties without interfering with the core hinge-binding interactions.[7]
Core Scaffold Analysis and General SAR Principles
To logically approach the SAR of this class, we must consider the distinct regions of the molecule where modifications can be made and their typical impact on biological activity.
Caption: Key modification points on the 5-Methoxypyridine-3,4-diamine scaffold.
Case Study: Diaminopyridine-Based Mps1 Kinase Inhibitors
To illustrate these principles, we will examine the development of selective inhibitors for Mps1 kinase, a critical regulator of the spindle assembly checkpoint in mitosis and a target in oncology. Research in this area has shown how systematic modification of the diaminopyridine core leads to potent and selective compounds.[2]
Comparative Analysis of Mps1 Inhibitors
The following table summarizes the SAR for a series of diaminopyridine analogs, highlighting the impact of substitutions at the N4 position and modifications to the core structure.
| Compound ID | N4-Substituent | Core Scaffold | Mps1 IC50 (nM) | JNK1 IC50 (nM) | Rationale for Modification |
| 2 | 2,4-dichlorobenzyl | 3,4-Diaminopyridine | 110 | 14 | Introduction of a benzyl group to probe the ATP pocket. |
| 3 | 2,4-dichlorobenzyl | 3,4-Diaminopyridine-N-methylsulfonyl | 110 | 1.8 | Adding a methylsulfonyl group significantly increased JNK1 activity, showing a divergence in SAR.[2] |
| 4 | 2,4-dichlorobenzamide | 3,4-Diaminopyridine | 880 | 14 | Reversing the amide linkage resulted in an 8-fold loss of Mps1 activity, indicating a specific required orientation.[2] |
| 9 | 4-(phenethylamino)aniline | 3,4-Diaminopyridine | 1.9 | >10000 | Extending into the solvent-exposed region with a phenethylamino group dramatically increased potency and selectivity for Mps1.[2] |
| 12 | 4-(4-(dimethylamino)piperidin-1-yl)aniline | 3,4-Diaminopyridine | 0.8 | >10000 | Further optimization with a solubilizing piperidine group maintained high potency and improved pharmacokinetic properties.[2] |
Key Insights from the Mps1 Case Study:
-
The N3-Amine is Essential: Across the series, the N3-amine is left unsubstituted, where it forms a critical hydrogen bond with the hinge-region Cys604 backbone.
-
N4-Substitution Drives Potency and Selectivity: The most significant gains were achieved by adding large, flexible substituents at the N4 position. The aniline linker in compounds 9 and 12 proved optimal.
-
Unique Binding Mode: X-ray crystallography of compound 9 revealed an unusual "flipped-peptide" conformation in the Mps1 hinge region, where the carbonyl of Cys604 flips to form a hydrogen bond with the aniline NH of the inhibitor. This unique interaction is a key contributor to the high selectivity over other kinases like JNK1.[2]
General Synthetic Strategy
The synthesis of these analogs is generally modular, allowing for diverse libraries to be created. A common approach involves the reduction of a nitro group precursor, followed by a coupling reaction to install the N4-substituent.
Workflow: Synthesis of N4-Aryl-5-Methoxypyridine-3,4-diamine Analogs
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A Comparative Guide to the Biological Activity of 5-Methoxypyridine-3,4-diamine and Structurally Related Compounds
Executive Summary
5-Methoxypyridine-3,4-diamine is a substituted pyridine derivative whose biological profile is not extensively documented in publicly available literature. However, its core structure, the pyridine-3,4-diamine scaffold, is the basis for the well-characterized clinical drug Amifampridine (3,4-diaminopyridine). This guide provides a comparative analysis of 5-Methoxypyridine-3,4-diamine by leveraging experimental data from its parent compound and other structurally similar molecules. We will explore the established mechanism of 3,4-diaminopyridine as a voltage-gated potassium channel blocker and extrapolate the potential influence of the 5-methoxy substitution on this activity. Furthermore, we will examine how the diamine functional groups serve as a synthetic handle for creating derivatives, such as imidazo[4,5-b]pyridines, which exhibit a distinct shift in biological activity toward antiproliferative effects. This guide synthesizes structure-activity relationship (SAR) insights to predict the pharmacological profile of 5-Methoxypyridine-3,4-diamine and proposes detailed experimental workflows for its validation.
The Pyridine-3,4-diamine Scaffold: A Foundation of Neuromuscular Activity
The pyridine ring is a ubiquitous heterocyclic motif in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its ability to participate in hydrogen bonding and its metabolic stability make it a privileged scaffold. When substituted with vicinal amino groups at the 3 and 4 positions, the resulting compound, 3,4-diaminopyridine (3,4-DAP), gains a specific and potent biological activity.
3,4-DAP, marketed as Amifampridine, is a cornerstone treatment for the rare autoimmune disorder Lambert-Eaton Myasthenic Syndrome (LEMS).[3][4] LEMS is characterized by muscle weakness resulting from impaired presynaptic release of acetylcholine at the neuromuscular junction.[4] The therapeutic action of 3,4-DAP directly addresses this deficit by modulating ion channel function.
Mechanism of Action: Voltage-Gated Potassium Channel Blockade
The primary mechanism of 3,4-DAP is the blockade of voltage-gated potassium (Kv) channels in presynaptic nerve terminals.[4][5] By inhibiting these channels, 3,4-DAP delays the repolarization phase of the action potential. This prolongation of the nerve impulse keeps voltage-gated calcium (Ca²⁺) channels open for a longer duration, leading to increased intracellular Ca²⁺ concentration. The elevated Ca²⁺ levels enhance the fusion of acetylcholine-containing vesicles with the presynaptic membrane, thereby increasing acetylcholine release into the synaptic cleft and improving neuromuscular transmission.[5][6]
Recent electrophysiological studies have refined this model, identifying a previously unreported high-affinity (1-10 μM) partial antagonist effect of 3,4-DAP on Kv3.3 and Kv3.4 channel subtypes, in addition to its well-known low-affinity (0.1-1 mM) antagonism.[5] This high-affinity interaction is critical as it aligns with the low micromolar serum concentrations achieved at therapeutic doses.[5]
The table below summarizes the antiproliferative activity of selected imidazo[4,5-b]pyridine derivatives from the study, highlighting the potent effects achieved through this structural modification. [7]
| Compound ID | Key Structural Feature | Cell Line | Antiproliferative Activity (IC₅₀, μM) | Reference |
|---|---|---|---|---|
| 8 | 2-(4-cyanophenyl) | HeLa | 1.8 | [7] |
| 8 | 2-(4-cyanophenyl) | SW620 | 3.2 | [7] |
| 10 | Unsubstituted amidino | SW620 | 0.4 | [7] |
| 14 | Bromo + 2-imidazolinyl | Glioblastoma | 8.0 | [7] |
This data underscores that while 5-Methoxypyridine-3,4-diamine itself is likely an ion channel modulator, it also serves as a valuable intermediate for creating derivatives with potent anticancer activity.
Proposed Experimental Validation Workflows
To empirically determine the biological activity of 5-Methoxypyridine-3,4-diamine and validate our SAR-based hypotheses, a tiered screening approach is recommended. The following protocols describe the essential assays required.
Experimental Protocol 1: In Vitro Kv Channel Activity Assay
Objective: To quantify the inhibitory effect of 5-Methoxypyridine-3,4-diamine on voltage-gated potassium channels.
Methodology: Whole-cell patch-clamp electrophysiology.
Step-by-Step Protocol:
-
Cell Culture: Culture a cell line stably expressing the human Kv channel of interest (e.g., HEK293 cells expressing Kv3.3) under standard conditions (37°C, 5% CO₂).
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Electrophysiology Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose, pH 7.4).
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution (e.g., containing in mM: 130 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 ATP-Mg, pH 7.2).
-
Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -80 mV.
-
Elicit Currents: Apply depolarizing voltage steps (e.g., to +40 mV for 500 ms) to elicit outward Kv currents.
-
Compound Application: After establishing a stable baseline recording, perfuse the chamber with the external solution containing various concentrations of 5-Methoxypyridine-3,4-diamine (e.g., 0.1 μM to 100 μM). Use 3,4-DAP as a positive control.
-
Data Analysis: Measure the peak outward current at each concentration. Plot the percentage of current inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Experimental Protocol 2: In Vitro Antiproliferative Activity Assay
Objective: To assess the cytotoxic effect of 5-Methoxypyridine-3,4-diamine on cancer cell lines.
Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, SW620) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 5-Methoxypyridine-3,4-diamine in culture medium. Replace the medium in the wells with the compound-containing medium (final concentrations ranging from 0.01 μM to 100 μM). Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Outlook
This guide establishes a robust, data-driven framework for understanding the biological potential of 5-Methoxypyridine-3,4-diamine. By drawing comparisons to the clinically approved drug 3,4-diaminopyridine and its synthetic derivatives, we predict a dual-activity profile. The primary activity is likely the modulation of voltage-gated potassium channels, analogous to its parent compound, making it a candidate for investigation in neuromuscular disorders. The 5-methoxy group is hypothesized to fine-tune this activity and may introduce novel pharmacological properties.
Crucially, the diamine moiety marks this compound as a valuable scaffold for medicinal chemistry. As demonstrated by the potent antiproliferative effects of derived imidazo[4,5-b]pyridines, 5-Methoxypyridine-3,4-diamine is a gateway to novel therapeutic agents, particularly in oncology.
The proposed experimental workflows provide a clear path for the empirical validation of these predictions. Future research should focus on executing these assays to build a direct data profile for the title compound, followed by in vivo studies to assess its efficacy and safety in relevant disease models.
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A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. (2021). PubMed.
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A Comparative Spectroscopic Guide to 5-Methoxypyridine-3,4-diamine and Its Derivatives
In the landscape of modern drug discovery and medicinal chemistry, pyridine derivatives serve as indispensable scaffolds for constructing complex, biologically active molecules.[1] Among these, 5-Methoxypyridine-3,4-diamine is a key building block, prized for its reactive diamino functionalities which allow for the facile synthesis of fused heterocyclic systems like imidazopyridines.[2][3] A thorough understanding of its spectroscopic signature is paramount for researchers to ensure structural integrity, monitor reaction progress, and confirm the identity of its subsequent derivatives.
This guide provides an in-depth comparative analysis of the spectroscopic properties of 5-Methoxypyridine-3,4-diamine and its derivatives. We will explore the characteristic signals in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as predictable fragmentation patterns in Mass Spectrometry (MS). The discussion is grounded in fundamental principles and supported by experimental data from closely related analogues to provide a robust framework for researchers in the field.
The Strategic Importance of Spectroscopic Analysis
The journey from a starting material like 5-Methoxypyridine-3,4-diamine to a final drug candidate involves a series of chemical transformations. Each step must be rigorously validated. Spectroscopic methods provide a non-destructive and highly informative means to peer into the molecular structure, offering a detailed "fingerprint" of the compound . For instance, the cyclization of the diamine to form an imidazopyridine derivative results in distinct and predictable changes in the NMR and IR spectra, providing unequivocal evidence of a successful reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.
¹H NMR Spectroscopy
The proton NMR spectrum of 5-Methoxypyridine-3,4-diamine is expected to be relatively simple, characterized by distinct signals for the aromatic protons, the methoxy group protons, and the amine protons.
-
Aromatic Protons: The pyridine ring contains two protons. Their chemical shifts are influenced by the electron-donating methoxy and amino groups and the electron-withdrawing ring nitrogen. We can predict their approximate positions by comparing with analogues like 5-chloropyridine-2,3-diamine, which shows two distinct doublets for the aryl protons at δ 6.69 and 7.21 ppm.[4] For our target molecule, we expect two singlets or narrow doublets in a similar region, likely shifted slightly upfield due to the replacement of the chloro group with the more electron-donating methoxy group.
-
Methoxy Protons (-OCH₃): This group will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. For example, the methoxy group in 2-(3-Methoxyphenyl)pyridine appears at δ 3.88 ppm.[5]
-
Amine Protons (-NH₂): The two amino groups will give rise to broad singlets. Their chemical shifts can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding. In DMSO-d₆, these are often observed between δ 4.5 and 6.0 ppm.[4]
Comparative Analysis with Derivatives:
When 5-Methoxypyridine-3,4-diamine is converted into a derivative, such as an imidazopyridine, significant changes in the ¹H NMR spectrum are observed:
-
Disappearance of Amine Protons: The broad -NH₂ signals will disappear, replaced by a single, often broad, N-H proton of the imidazole ring, typically found further downfield (δ 10-14 ppm).[6]
-
Shift in Aromatic Protons: The electronic environment of the pyridine ring is altered by the fused imidazole ring, causing a shift in the positions of the remaining aromatic protons.
-
New Signals from Substituents: Any new groups added during derivatization will present their own characteristic signals, confirming the transformation.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework.
-
Aromatic Carbons: The pyridine ring will show five distinct signals. The carbon bearing the methoxy group (C5) and the carbons attached to the amino groups (C3, C4) will be significantly shielded compared to unsubstituted pyridine. The remaining carbons (C2, C6) will also show characteristic shifts.
-
Methoxy Carbon: The -OCH₃ carbon will appear as a single peak around δ 55-60 ppm.[5]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Group | 5-Methoxypyridine-3,4-diamine (Predicted) | Imidazopyridine Derivative (Typical) | Rationale for Change |
| Aromatic C-H | ~6.7 - 7.5 | ~7.0 - 8.5 | Altered electron density from fused ring system. |
| -OCH₃ (¹H) | ~3.8 - 4.0 (s, 3H) | ~3.9 - 4.1 (s, 3H) | Minor shift due to change in overall electronic structure. |
| -NH₂ (¹H) | ~4.5 - 6.0 (br s, 4H) | Signal Absent | Protons consumed in cyclization reaction. |
| Imidazole N-H (¹H) | Signal Absent | ~10.0 - 14.0 (br s, 1H) | Formation of the new heterocyclic ring. |
| Aromatic C (¹³C) | ~100 - 150 | ~110 - 160 | Changes in shielding/deshielding upon ring fusion. |
| -OCH₃ (¹³C) | ~55 - 60 | ~56 - 62 | Minor environmental change. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is excellent for identifying the presence or absence of specific functional groups by detecting their vibrational frequencies.
For 5-Methoxypyridine-3,4-diamine , the key diagnostic peaks are:
-
N-H Stretching: Two distinct, medium-to-sharp bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) groups. The presence of two bands is a hallmark of a primary amine.[7]
-
C-O Stretching: A strong band around 1250 cm⁻¹ (asymmetric) and another near 1040 cm⁻¹ (symmetric) are characteristic of the aryl-alkyl ether linkage of the methoxy group.
-
C=C and C=N Stretching: A series of bands in the 1400-1650 cm⁻¹ region are indicative of the pyridine ring's aromatic framework.
Comparative Analysis:
Upon cyclization to an imidazopyridine derivative , the IR spectrum undergoes a dramatic and informative transformation:
-
The dual N-H stretching bands of the primary amines disappear.
-
A new, broad N-H stretching band may appear around 3100-3300 cm⁻¹ if the imidazole nitrogen is unsubstituted.
-
The fingerprint region (below 1500 cm⁻¹) will change significantly, reflecting the new vibrational modes of the fused bicyclic system.
This clear-cut change provides a rapid and reliable method for monitoring the progress of cyclization reactions.
UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated system. Pyridine and its derivatives typically exhibit strong π→π* transitions.
-
5-Methoxypyridine-3,4-diamine: Is expected to show absorption maxima (λ_max) in the 250-350 nm range. The electron-donating amino and methoxy groups cause a bathochromic (red) shift compared to unsubstituted pyridine.
-
Imidazopyridine Derivatives: The fusion of the imidazole ring extends the π-conjugated system. This extension of conjugation almost always results in a significant bathochromic shift, meaning the derivative will absorb light at a longer wavelength than the starting diamine.[2] This phenomenon is a foundational principle in UV-Vis spectroscopy.[8]
Table 2: Comparative UV-Vis Absorption
| Compound Type | Typical λ_max Range | Electronic System |
| 5-Methoxypyridine-3,4-diamine | 250 - 350 nm | Substituted Pyridine Ring |
| Fused Imidazopyridine Derivative | 300 - 450 nm | Extended π-Conjugated System |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns.
-
Molecular Ion (M⁺): For 5-Methoxypyridine-3,4-diamine (C₆H₉N₃O), the high-resolution mass spectrum (HRMS) should show a molecular ion peak [M+H]⁺ at m/z 139.07500.
-
Fragmentation Pattern: Common fragmentation pathways for aromatic amines and ethers include:
-
Loss of a methyl radical (•CH₃) from the methoxy group, resulting in a peak at [M-15].
-
Loss of formaldehyde (CH₂O) from the methoxy group, leading to a peak at [M-30].
-
Cleavage of the C-N bonds of the amino groups.
-
Comparative Analysis:
Derivatives will have a different, higher molecular weight corresponding to the atoms added during the reaction. For example, reacting the diamine with a carboxylic acid to form an imidazopyridine would result in a new molecular ion peak whose mass corresponds to the sum of the diamine and the carboxylic acid minus two molecules of water. The fragmentation pattern will also change, reflecting the increased stability of the fused heterocyclic ring system, which is often more resistant to fragmentation than the starting material.
Experimental Protocols
The following are generalized, step-by-step methodologies for the spectroscopic analysis of these compounds.
NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0.00 ppm.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs are typically sufficient.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy (ATR Method)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Apply pressure to ensure good contact and record the sample spectrum. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify key vibrational bands and compare them to known correlation tables.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water) in a quartz cuvette. A typical concentration is around 1x10⁻⁵ M.
-
Blank Correction: Record a baseline spectrum using a cuvette containing only the solvent.
-
Sample Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-600 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Visualizing the Workflow
The logical flow of spectroscopic analysis for structural confirmation can be visualized as a self-validating system where data from multiple techniques are cross-referenced.
Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.
Conclusion
The spectroscopic analysis of 5-Methoxypyridine-3,4-diamine and its derivatives is a multi-faceted process that relies on the synergistic use of NMR, IR, UV-Vis, and Mass Spectrometry. While the parent diamine exhibits characteristic features of a substituted pyridine with primary amine and methoxy groups, its derivatives, particularly fused heterocycles like imidazopyridines, show predictable and distinct spectral changes. The disappearance of amine signals in NMR and IR, coupled with a bathochromic shift in the UV-Vis spectrum and a corresponding mass increase in MS, provides a powerful and self-validating toolkit for the synthetic chemist. This guide serves as a foundational reference, enabling researchers to confidently interpret their data and accelerate the development of novel therapeutics.
References
- Vertex AI Search. (2026). Understanding Pyridine Aldehyde Intermediates in Drug Discovery.
- Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Royal Society of Chemistry.
- Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
- PMC. (n.d.).
- NIH. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2)
- Rahmani, R., et al. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) - 3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. SciELO South Africa.
- ResearchGate. (n.d.). Convoluted calculated UV-vis absorption spectra of DMOPh, DMAPy, and....
- MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
- Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
- Royal Society of Chemistry. (n.d.).
- Sigma-Aldrich. (n.d.).
- Spectroscopy@IKU. (2025). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole.
- PMC. (n.d.).
- Reich, H. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Medhi, K.C. (n.d.). Infrared and Raman spectra and thermodynamic functions of 4-methoxypyridine N-oxide.
- Elsevier. (2005). Rapid drug-screening and quantitation of 3,4-methylenedioxymethamphetamine in urine by MALDI-TOF mass spectrometry.
- ResearchGate. (n.d.). Normalized UV-vis absorption spectra of (a) 5a and (b) 5b in solution....
- ResearchGate. (n.d.). UV-Vis absorption spectra and values of absorption maxima of the dyes 1-3 in acetonitrile (C M ¼ 1Á10 À5 )....
- NIH. (n.d.).
- MDPI. (n.d.). 3,4-Diaminopyridine-2,5-dicarbonitrile.
-
MDPI. (n.d.). 5,6-Dihydro-[1][5][9]oxadiazolo[3,4-d]pyridazine-4,7-dione.
- Sigma-Aldrich. (n.d.). 5-Methoxy-pyridin-3-ol AldrichCPR 109345-94-0.
- MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole.
Sources
- 1. BJOC - Search Results [beilstein-journals.org]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 7. spectroscopy.iku.edu.tr [spectroscopy.iku.edu.tr]
- 8. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 9. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Data Gap: A Comparative Analysis of 5-Methoxypyridine-3,4-diamine Efficacy Remains Elusive
Despite a comprehensive search of scientific literature and preclinical databases, a detailed comparative guide on the in vitro and in vivo efficacy of 5-Methoxypyridine-3,4-diamine cannot be constructed at this time due to a lack of publicly available experimental data. While the chemical structure is documented and the compound is available from suppliers, there are no published studies detailing its biological activity, mechanism of action, or performance in either laboratory assays or animal models.
This guide was intended to provide researchers, scientists, and drug development professionals with a thorough comparison of 5-Methoxypyridine-3,4-diamine's efficacy against relevant alternatives, supported by experimental evidence. However, the foundational data required for such an analysis—including measures of target engagement, cellular effects, and organism-level responses—are absent from the current body of scientific literature.
The Landscape of Related Pyridine Derivatives
While information on 5-Methoxypyridine-3,4-diamine is unavailable, research into structurally related aminopyridine and diaminopyridine compounds offers a glimpse into the potential biological activities of this chemical class. It is crucial to note that minor structural modifications can lead to significant changes in pharmacological properties, and therefore, the activities of these analogs cannot be directly extrapolated to 5-Methoxypyridine-3,4-diamine.
One of the most well-characterized related compounds is 3,4-Diaminopyridine (Amifampridine) . This molecule, which lacks the methoxy group of the target compound, is a potent blocker of voltage-gated potassium (Kv) channels.[1][2] Its mechanism of action involves prolonging the presynaptic action potential, which in turn enhances neurotransmitter release at the neuromuscular junction.[2] This property has led to its approval for the treatment of Lambert-Eaton myasthenic syndrome.[2] Both in vitro and in vivo studies have extensively characterized its effects on muscle contractility and nerve function.[3][4]
Other research on various aminopyridine derivatives has explored their potential in a range of therapeutic areas:
-
Antiparasitic Activity: Certain 2-aminopyridine analogs have been identified as promising leads against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis, demonstrating submicromolar trypanotoxic activity in vitro and efficacy in mouse models.[5][6]
-
Anticancer and Antimicrobial Properties: The broader class of imidazo[4,5-b]pyridines, which are fused pyridine structures, have been evaluated for their antiproliferative effects on human cancer cell lines and for antibacterial activity.[7]
-
Neurodegenerative Disorders: Peptide derivatives of 4-aminopyridine have been synthesized and studied with the aim of reducing toxicity while exploring potential applications in neurodegenerative diseases.[8]
These examples highlight the diverse biological roles that substituted pyridines can play. The specific combination of a methoxy group and two adjacent amino groups on the pyridine ring of 5-Methoxypyridine-3,4-diamine suggests a unique electronic and steric profile that could lead to novel biological activities. However, without empirical data, any discussion of its potential efficacy remains speculative.
The Path Forward: A Call for Foundational Research
The absence of data on 5-Methoxypyridine-3,4-diamine underscores a common challenge in drug discovery and chemical biology: many synthesized compounds remain uncharacterized. For researchers interested in this particular molecule, the logical next steps would involve a series of foundational experiments.
Suggested Initial In Vitro Screening Workflow
To begin to understand the biological potential of 5-Methoxypyridine-3,4-diamine, a tiered in vitro screening approach would be necessary.
Caption: A proposed workflow for the initial in vitro evaluation of 5-Methoxypyridine-3,4-diamine.
Experimental Protocols
1. Cell Viability Assay (MTT/Resazurin) : To assess general cytotoxicity and antiproliferative effects.
-
Objective: Determine the concentration at which the compound inhibits cell growth by 50% (GI50).
-
Methodology:
-
Seed human cancer cell lines (e.g., HeLa, SW620) in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of 5-Methoxypyridine-3,4-diamine for 48-72 hours.
-
Add MTT or Resazurin reagent and incubate until color change is apparent.
-
Read absorbance or fluorescence using a plate reader.
-
Calculate cell viability relative to an untreated control and plot a dose-response curve to determine the GI50 value.
-
2. Kinase Inhibition Assay (Example) : If the compound is hypothesized to be a kinase inhibitor.
-
Objective: To measure the direct inhibition of a specific kinase enzyme.
-
Methodology:
-
Utilize a commercial kinase assay kit (e.g., ADP-Glo™).
-
In a 384-well plate, combine the recombinant kinase, its specific substrate, and ATP.
-
Add varying concentrations of 5-Methoxypyridine-3,4-diamine.
-
Incubate at room temperature to allow the kinase reaction to proceed.
-
Add ADP-Glo™ reagent to terminate the reaction and quantify the amount of ADP produced, which is proportional to kinase activity.
-
Measure luminescence and calculate the percent inhibition to determine the IC50 value.
-
Until such fundamental studies are performed and published, any guide comparing the in vitro and in vivo efficacy of 5-Methoxypyridine-3,4-diamine would be premature. The scientific community awaits the foundational research that will illuminate the biological role of this and many other uncharacterized small molecules.
References
There are no direct references for the efficacy of 5-Methoxypyridine-3,4-diamine. The references below pertain to the related but structurally distinct compounds discussed in this document.
Sources
- 1. 3,4-diaminopyridine. A potent new potassium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,4-diaminopyridine. A potent new potassium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-lasting in vivo inotropic effects of the K(+) channel blocker 3,4-diaminopyridine during fatigue-inducing stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inotropic effects of the K+ channel blocker 3,4-diaminopyridine on fatigued diaphragm muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Activities of 2-Aminopyrazines and 2-Aminopyridines in Experimental Models of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo activities of 2-aminopyrazines and 2-aminopyridines in experimental models of human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pyridine and Pyrimidine Scaffolds in Kinase Inhibition
For drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the potency, selectivity, and overall pharmacological profile of a kinase inhibitor. Among the myriad of options, pyridine and pyrimidine rings have established themselves as "privileged structures," forming the backbone of numerous FDA-approved and clinical-stage kinase inhibitors. This guide provides an in-depth, objective comparison of these two essential scaffolds, grounded in experimental data, to empower researchers in making informed decisions for their drug discovery programs.
We will dissect the nuanced differences in their structure-activity relationships (SAR), compare their performance against key oncogenic kinases, and provide detailed, validated protocols for the essential assays used in their characterization.
The Structural and Electronic Rationale: Pyridine vs. Pyrimidine
At the heart of their utility lies the ability of both pyridine and pyrimidine to act as bioisosteres of the adenine ring of ATP, enabling them to form crucial hydrogen bond interactions within the hinge region of the kinase active site.[1] However, the number and position of nitrogen atoms in these six-membered aromatic rings introduce subtle yet significant differences in their electronic properties and hydrogen bonding capabilities, which medicinal chemists can exploit to achieve desired potency and selectivity.
-
Pyridine: With a single nitrogen atom, the pyridine ring is less electron-deficient than pyrimidine. This influences the pKa of the molecule and the strength of the hydrogen bonds it can form. The nitrogen atom acts as a hydrogen bond acceptor, a key interaction for anchoring the inhibitor to the kinase's hinge region. The carbon atoms of the pyridine ring can be substituted to modulate potency, selectivity, and pharmacokinetic properties.[2]
-
Pyrimidine: The presence of two nitrogen atoms at the 1 and 3 positions makes the pyrimidine ring more electron-deficient and introduces an additional hydrogen bond acceptor site.[2] This can allow for more extensive interactions with the kinase active site, potentially leading to higher potency. The arrangement of these nitrogen atoms also influences the overall geometry and electrostatic potential of the molecule, which can be tailored to fit the specific contours of a target kinase.[3][4] Fused pyrimidine systems, in particular, have demonstrated impressive cytotoxic activity against key cancer targets like EGFR and VEGFR-2.[1]
Head-to-Head Comparison: Performance Against Oncogenic Kinases
To provide a clear, data-driven comparison, we will examine the inhibitory activities of pyridine and pyrimidine derivatives synthesized and tested under the same experimental conditions against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two critical targets in oncology.
Data Presentation: EGFR and VEGFR-2 Inhibition
The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative pyridine and pyrimidine derivatives against wild-type EGFR (EGFR WT), a mutant form of EGFR (T790M), and VEGFR-2. Lower IC50 values indicate greater potency.
Table 1: Comparative Efficacy of Pyridine vs. Pyrimidine Derivatives Against EGFR
| Compound ID | Scaffold Type | Target Kinase | Biochemical IC50 (µM) | Reference |
| Compound 8 | Pyridine | EGFR WT | 0.131 | [5] |
| Compound 14 | Pyrimidine | EGFR WT | 0.203 | [5] |
| Compound 8 | Pyridine | EGFR T790M | 0.027 | [5] |
| Compound 14 | Pyrimidine | EGFR T790M | 0.156 | [5] |
| Erlotinib (Ref.) | Quinazoline | EGFR WT | 0.042 | [5] |
| Erlotinib (Ref.) | Quinazoline | EGFR T790M | 0.009 | [5] |
Table 2: Comparative Efficacy of Pyridine vs. Pyrimidine Derivatives Against VEGFR-2
| Compound ID | Scaffold Type | Target Kinase | Biochemical IC50 (µM) | Reference |
| Compound 2a | Pyridine | VEGFR-2 | 0.195 | [6] |
| Compound 10b | Pyrimidine | VEGFR-2 | 0.141 | [6] |
| Sorafenib (Ref.) | Pyridine-urea | VEGFR-2 | 0.034 | [6] |
From this direct comparison, we can draw several key insights. In the case of the EGFR inhibitors, the pyridine-based compound 8 demonstrated superior potency against both wild-type and the T790M mutant compared to its pyrimidine counterpart 14 .[5] Conversely, for VEGFR-2 inhibition, the pyrimidine derivative 10b was more potent than the pyridine analog 2a .[6] This highlights a crucial principle in kinase inhibitor design: the superiority of one scaffold over the other is not absolute but is highly dependent on the specific kinase target and the other substituents on the molecule.
The Causality Behind Experimental Choices
The decision to target both wild-type and mutant forms of a kinase, as shown in Table 1, is a critical aspect of modern drug discovery, particularly in oncology. The T790M "gatekeeper" mutation in EGFR, for instance, is a common mechanism of resistance to first-generation EGFR inhibitors.[7] Therefore, a successful next-generation inhibitor must demonstrate potent activity against this mutant form. The experimental data presented allows for a direct assessment of this capability.
Similarly, the choice of reference compounds like Erlotinib and Sorafenib is essential for contextualizing the potency of novel inhibitors. These are well-established, FDA-approved drugs, and demonstrating comparable or superior activity is a key benchmark for any new therapeutic candidate.[5][6]
Visualizing the Fundamentals
To better understand the concepts discussed, the following diagrams illustrate a general kinase signaling pathway, the mechanism of ATP-competitive inhibition, and the workflow for a typical kinase inhibitor screening cascade.
Caption: A simplified representation of a typical kinase signaling cascade.
Caption: Mechanism of ATP-competitive kinase inhibition.
Caption: High-level experimental workflow for kinase inhibitor discovery.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, the following are detailed, step-by-step protocols for the key assays used to characterize kinase inhibitors.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 value of an inhibitor by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (pyridine and pyrimidine derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the dose-response curve.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compounds or a DMSO control to the appropriate wells.
-
Prepare a kinase/buffer solution and add 2 µL to each well.
-
Incubate the plate for 10-15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction is initiated.
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mixture in the kinase assay buffer. The optimal concentration of ATP should be empirically determined and is often close to the Km value for the specific kinase.
-
Add 2 µL of the substrate/ATP mixture to each well to start the kinase reaction.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the necessary components for a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, inversely proportional to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a kinase inhibitor.
Materials:
-
Cancer cell line of interest (e.g., A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (pyridine and pyrimidine derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 570 nm.
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium at 2x the final desired concentration.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions or a vehicle control (e.g., medium with 0.1% DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
The absorbance value is directly proportional to the number of viable, metabolically active cells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
This guide has provided a comparative analysis of pyridine and pyrimidine scaffolds in the context of kinase inhibitor design. The experimental data underscores that neither scaffold is universally superior; rather, their effectiveness is highly target-dependent. The pyridine core demonstrated better performance against EGFR in the examples provided, while the pyrimidine core was more potent against VEGFR-2.
The choice between a pyridine or pyrimidine scaffold should be guided by the specific structural features of the target kinase's ATP-binding pocket. Structure-based drug design, aided by X-ray crystallography and molecular modeling, is invaluable in making these decisions. Furthermore, the extensive body of literature on the structure-activity relationships of both scaffolds provides a rich resource for medicinal chemists to fine-tune their inhibitor designs for optimal potency, selectivity, and drug-like properties.
Future efforts in this field will likely focus on the development of covalent and allosteric inhibitors, as well as dual-target inhibitors, to overcome resistance and enhance therapeutic efficacy. Both pyridine and pyrimidine will undoubtedly continue to be central to these endeavors, serving as versatile and powerful platforms for the next generation of kinase-targeted therapies.
References
- This reference is not available.
-
Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV. PubMed. [Link]
-
Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Taylor & Francis Online. [Link]
- This reference is not available.
-
Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. [Link]
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Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment. African Journal of Biomedical Research. [Link]
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Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors. PubMed. [Link]
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Assessing the Selectivity of Dasatinib for Different Kinases: A Comparative Guide for Researchers
In the landscape of targeted cancer therapy, the selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and safety profile. Dasatinib, a potent oral inhibitor of multiple tyrosine kinases, serves as a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Its clinical success is intrinsically linked to its potent inhibition of the BCR-ABL fusion protein and the SRC family of kinases.[2] However, the therapeutic window of any kinase inhibitor is defined by its activity across the entire human kinome. This guide provides an in-depth, technical framework for assessing the selectivity of Dasatinib, offering a comparative analysis with other kinase inhibitors and detailing the experimental methodologies required for such an evaluation.
The Imperative of Kinase Selectivity
Protein kinases, comprising a superfamily of over 500 enzymes, are pivotal regulators of cellular processes. Their dysregulation is a common driver of oncogenesis, making them attractive drug targets.[3] However, the high degree of structural conservation within the ATP-binding site, the primary target for most small molecule inhibitors, presents a significant challenge in achieving selectivity.[4]
A promiscuous inhibitor, one that potently inhibits numerous kinases beyond its intended target, can lead to off-target effects and associated toxicities. Conversely, a highly selective inhibitor may have a narrower spectrum of activity but potentially a better safety profile. Understanding the selectivity profile of a compound like Dasatinib is therefore paramount for predicting its clinical utility, anticipating potential adverse events, and identifying new therapeutic opportunities.[5]
Experimental Design for Kinase Selectivity Profiling
A robust assessment of kinase inhibitor selectivity involves a systematic in vitro screening against a large, representative panel of purified kinases. The following workflow outlines the key steps and considerations for such an analysis.
Caption: Experimental workflow for kinase selectivity profiling.
Causality Behind Experimental Choices:
-
Compound Selection: To contextualize the selectivity of Dasatinib, it is essential to include control compounds.
-
Broad-Spectrum Inhibitor (Positive Control): Staurosporine is a classic example, known to inhibit a wide array of kinases with high potency.[6] This helps to validate the assay's ability to detect potent inhibition.
-
Selective Inhibitor (Comparator Control): Including a more selective dual Src/Abl inhibitor, such as Saracatinib, provides a direct comparison for selectivity within the same target class.[7] Saracatinib is a potent inhibitor of the Src kinase family with IC50 values in the low nanomolar range.
-
-
Kinase Panel Selection: The choice of kinases is critical. A comprehensive panel should include:
-
Primary Targets: ABL1 and SRC family kinases (e.g., SRC, LYN, FYN).
-
Closely Related Kinases: Other tyrosine kinases to assess family-specific selectivity.
-
Diverse Kinase Families: A broad representation of serine/threonine kinases to identify potential off-target liabilities.
-
-
Assay Methodology: The ADP-Glo™ Kinase Assay is a robust and widely used platform for kinase inhibitor profiling.[8][9] It measures kinase activity by quantifying the amount of ADP produced during the phosphotransferase reaction. The assay's luminescent output is highly sensitive and less prone to interference from colored or fluorescent compounds.[8]
Quantitative Analysis of Kinase Inhibition
The primary output of a selectivity profiling experiment is the half-maximal inhibitory concentration (IC50) for each compound against each kinase. These values are determined by fitting the dose-response data to a sigmoidal curve.
Comparative Kinase Inhibition Profile
The following table presents a representative dataset of IC50 values (in nM) for Dasatinib and control compounds against a panel of selected kinases. This data is curated from publicly available sources and is intended for illustrative purposes. Actual values may vary depending on the specific assay conditions.
| Kinase Target | Dasatinib IC50 (nM) | Staurosporine IC50 (nM) | Saracatinib IC50 (nM) |
| Primary Targets | |||
| ABL1 | <1 | 15 | 30 |
| SRC | <1 | 6 | 4-10 |
| LYN | <1 | N/A | 4-10 |
| FYN | <1 | N/A | 4-10 |
| Other Tyrosine Kinases | |||
| EGFR | 25 | 7 | 66 |
| VEGFR2 | 10 | 18 | >10,000 |
| PDGFRβ | 5 | 20 | >10,000 |
| KIT | 1.5 | N/A | 200 |
| Serine/Threonine Kinases | |||
| AKT1 | >10,000 | 7 | >10,000 |
| CDK2 | 300 | 3 | >10,000 |
| PKA | >10,000 | 7 | >10,000 |
| PKCα | >10,000 | 2.7 | >10,000 |
| MAPK1 (ERK2) | >10,000 | >1,000 | >10,000 |
Data compiled from multiple sources for illustrative comparison.[2][10][11]
Interpreting the Data:
-
Potency: Dasatinib demonstrates sub-nanomolar potency against its primary targets, ABL1 and the SRC family kinases.[2] This is significantly more potent than the comparator, Saracatinib, against ABL1.
-
Promiscuity vs. Selectivity:
-
Staurosporine: As expected, Staurosporine inhibits a wide range of kinases from different families with high potency, confirming its role as a broad-spectrum inhibitor.[12]
-
Dasatinib: While highly potent against its primary targets, Dasatinib also shows significant activity (low nanomolar IC50s) against other tyrosine kinases like KIT, PDGFRβ, and VEGFR2.[5] This multi-targeted profile contributes to both its therapeutic efficacy and some of its side effects.[13]
-
Saracatinib: In contrast, Saracatinib displays greater selectivity. While potently inhibiting the SRC family, its activity against other kinases like VEGFR2 and PDGFRβ is substantially lower.
-
-
Selectivity Score (S-Score): A quantitative measure of selectivity can be calculated to facilitate comparison. A common method is the S-score, which is the number of kinases inhibited above a certain threshold (e.g., IC50 < 3 µM) divided by the total number of kinases tested.[14] A lower S-score indicates higher selectivity. Based on the illustrative data, Saracatinib would have a lower S-score than Dasatinib, which in turn would be much lower than Staurosporine.
Biological Context: Signaling Pathways
The selectivity profile of Dasatinib has direct implications for its impact on cellular signaling. Its potent inhibition of both BCR-ABL and SRC disrupts key pathways driving cancer cell proliferation and survival.
BCR-ABL Signaling in CML
In CML, the constitutively active BCR-ABL oncoprotein drives malignant transformation through the activation of multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.
Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of Dasatinib.
SRC Family Kinase Signaling
SRC kinases are involved in a multitude of cellular processes, including cell growth, adhesion, migration, and survival.[6] Their inhibition by Dasatinib can impact both cancer cells and normal cells, such as immune cells, which may contribute to some of the observed side effects.[2]
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol is adapted for a 384-well plate format.[8][15]
1. Reagent Preparation:
-
Kinase Buffer: Prepare a 1X kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ATP Solution: Prepare a 2X ATP solution at a concentration that is twice the Km of the specific kinase being assayed.
-
Kinase/Substrate Mix: Prepare a 2X solution of the kinase and its specific peptide substrate in the kinase buffer.
-
Compound Dilution Plate: Perform serial dilutions of Dasatinib, Staurosporine, and Saracatinib in DMSO, followed by a further dilution in kinase buffer to create a 4X final concentration plate.
2. Kinase Reaction:
-
Add 2.5 µL of the 4X compound dilutions to the appropriate wells of a 384-well assay plate.
-
Add 2.5 µL of kinase buffer containing 10% DMSO to the "no inhibitor" control wells.
-
Initiate the kinase reaction by adding 5 µL of the 2X kinase/substrate mix to all wells.
-
Add 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.
-
Mix the plate gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
3. ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
4. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
This guide provides a comprehensive framework for assessing the kinase selectivity of Dasatinib. The experimental design, data interpretation, and detailed protocols outlined herein serve as a valuable resource for researchers in drug discovery and chemical biology. A thorough understanding of a kinase inhibitor's selectivity profile, as exemplified by the comparative analysis of Dasatinib, Staurosporine, and Saracatinib, is crucial for advancing our knowledge of targeted therapies and developing safer, more effective treatments for cancer and other diseases. The multi-targeted nature of Dasatinib underscores the concept of polypharmacology, where engagement with multiple nodes in a signaling network can lead to enhanced therapeutic outcomes, albeit with a potential for increased off-target effects.[5] Future efforts in kinase inhibitor development will continue to focus on optimizing this balance between potent on-target activity and a well-defined and manageable selectivity profile.
References
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Uitdehaag, J. C. M., & Zaman, G. J. R. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 829–846. [Link]
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Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., Chan, K. W., Ciceri, P., Davis, M. I., Edeen, P. T., Faraoni, R., Floyd, M., Hunt, J. P., Lockhart, D. J., Milanov, Z. V., Morrison, M. J., Pallares, G., Patel, H. K., Pritchard, S., Wodicka, L. M., & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]
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O'Hare, T., Shakespeare, W. C., Zhu, X., Eide, C. A., Adrian, F. J., Carr, B. I., Tyner, J. W., Loriaux, M. M., Deininger, M. W., Druker, B. J., & Clackson, T. (2009). AP24534, a pan-BCR-ABL inhibitor for chronic myeloid leukemia, potently inhibits the T315I mutant and overcomes mutation-based resistance. Cancer Cell, 16(5), 401–412. [Link]
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Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., Carter, T. A., Ciceri, P., Edeen, P. T., Floyd, M., Ford, J. M., Galvin, M., Grotz, D. R., Gumbleton, D. A., Hamilton, G., Henderson, M. C., Insko, D. E., Klopfenstein, D. R., Lockhart, D. J., … Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336. [Link]
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Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., Mathieson, T., Palmer, J., Rudolf, C., Stokoe, D., Thelie, A., & Drewes, G. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035–1044. [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 14, 2026, from [Link]
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Levinson, N. M., & Boxer, S. G. (2012). Structural and spectroscopic analysis of the kinase inhibitor bosutinib and an isomer of bosutinib binding to the Abl tyrosine kinase domain. PLoS One, 7(4), e29828. [Link]
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Meggio, F., Donella-Deana, A., Ruzzene, M., Brunati, A. M., Cesaro, L., Guerra, B., Meyer, T., Mett, H., Fabbro, D., Furet, P., & Pinna, L. A. (1995). Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. European Journal of Biochemistry, 234(1), 317–322. [Link]
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ResearchGate. (n.d.). The IC 50 values of imatinib, dasatinib, ponatinib and GNF-5 in three CML cell lines. Retrieved January 14, 2026, from [Link]
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Henley, Z. A., & Koehler, A. N. (2024). Dual Drug Repurposing: The Example of Saracatinib. Pharmaceuticals (Basel, Switzerland), 17(5), 555. [Link]
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ResearchGate. (n.d.). Average sequence coverage and IC 50 values for kinase targets of bosutinib. Retrieved January 14, 2026, from [Link]
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Law, B. K., Chytil, A., Dumont, N., Hamilton, E. G., Waltner, O. E., Wie, L., Wu, J., & Moses, H. L. (1997). Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2. Nature Structural Biology, 4(10), 796–801. [Link]
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ResearchGate. (n.d.). Ponatinib IC50 decreased in response to gradual reductions in the percentage of the T315I mutant. Mean. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). A list of kinases that are inhibited (>50%) by bosutinib and dasatinib as determined by in vitro profiling (continued). Retrieved January 14, 2026, from [Link]
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Protocol Exchange. (n.d.). ADP Glo Protocol. Retrieved January 14, 2026, from [Link]
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López, C. A., Blair, J. A., Stratford, M. R., & Shokat, K. M. (2014). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology, 9(7), 1548–1556. [Link]
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Meggio, F., Donella-Deana, A., Ruzzene, M., Brunati, A. M., Cesaro, L., Guerra, B., Meyer, T., Mett, H., Fabbro, D., Furet, P., & Pinna, L. A. (1995). Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. European Journal of Biochemistry, 234(1), 317–322. [Link]
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ResearchGate. (n.d.). IC 50 Values of KIST301135 and Staurosporine Over the 9 Most Sensitive Kinases. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). Experimental IC50 values (μM) of free dasatinib and SMA-dasatinib. Retrieved January 14, 2026, from [Link]
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Remsing Rix, L. L., Rix, U., Colinge, J., Hantschel, O., Bennett, K. L., Stranzl, T., Müller, A., Baumgartner, C., Valent, P., Augustin, M., Till, J. H., & Superti-Furga, G. (2009). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 23(3), 477–485. [Link]
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Copland, M., Hamilton, A., Elrick, L. J., Baird, J. W., Allan, E. K., Jordanide, P., Barow, M., Mountford, J. C., & Holyoake, T. L. (2008). Dasatinib (BMS-354825) targets an earlier progenitor population than imatinib in primary CML but does not eliminate the quiescent fraction. Blood, 111(8), 4459–4469. [Link]
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ResearchGate. (n.d.). IC 50 values against mutated BCR-ABL forms expressed in Ba/F3 cells. Retrieved January 14, 2026, from [Link]
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Getlik, M., Grütter, C., Simard, J. R., Klüter, S., Rabiller, M., Rode, H. B., GVERBOSE, R., & Rauh, D. (2013). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Journal of Medicinal Chemistry, 56(10), 3915–3926. [Link]
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von Amsberg, G., & Koschmieder, S. (2013). Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. OncoTargets and Therapy, 6, 249–256. [Link]
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Comparative Cross-Reactivity Profiling of 5-Methoxypyridine-3,4-diamine: A Guide for Preclinical Evaluation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive framework for characterizing the selectivity and potential off-target effects of the novel small molecule, 5-Methoxypyridine-3,4-diamine. In the absence of extensive public data on this compound, we present a robust, multi-tiered experimental strategy designed to rigorously define its biological activity profile. By integrating broad-panel in vitro kinase screening, cellular target engagement validation, and general cytotoxicity assessment, this guide equips researchers with the necessary protocols and interpretive insights to benchmark 5-Methoxypyridine-3,4-diamine against established compounds, thereby enabling informed decisions in early-stage drug discovery.
Introduction: The Imperative of Selectivity Profiling
5-Methoxypyridine-3,4-diamine is a pyridine derivative with structural motifs common to a class of compounds known to interact with a variety of biological targets, most notably protein kinases. The dysregulation of protein kinases is a cornerstone of numerous pathologies, making them a major target class for therapeutic intervention. However, the high degree of structural conservation, particularly within the ATP-binding pocket, presents a significant challenge: achieving inhibitor selectivity.[1] A lack of selectivity can lead to unexpected off-target effects, contributing to cellular toxicity and adverse clinical outcomes.[2]
Therefore, a thorough cross-reactivity profile is not merely a supplementary dataset but a critical step in validating a compound's mechanism of action and predicting its therapeutic window. This guide outlines a systematic approach to comprehensively profile 5-Methoxypyridine-3,4-diamine. We will detail the requisite experimental workflows, explain the scientific rationale behind methodological choices, and provide templates for data comparison against two conceptual benchmarks:
-
Compound A (Hypothetical Selective Inhibitor): A compound with high affinity for a primary target and minimal off-target activity. This represents the ideal profile for a targeted therapeutic.
-
Compound B (Hypothetical Promiscuous Inhibitor): A compound exhibiting activity against multiple targets across the kinome, serving as a control for non-specific interactions.
The following sections will provide self-validating protocols for determining the compound's kinase inhibition spectrum, confirming its engagement with primary targets in a cellular environment, and evaluating its overall impact on cell health.
Strategic Workflow for Cross-Reactivity Profiling
A robust profiling cascade ensures that resource-intensive cellular assays are built upon a solid foundation of in vitro data. The proposed workflow logically progresses from a broad, high-throughput screen to more focused, physiologically relevant validation assays.
Caption: High-level workflow for comprehensive cross-reactivity profiling.
Part 1: In Vitro Kinase Selectivity Profiling
Expertise & Experience: The first step in understanding a compound's selectivity is to cast a wide net. A large-panel kinase screen is the industry standard for this purpose.[3][4] Among the various available platforms (e.g., fluorescence-based, luminescence-based), the radiometric [³³P]-ATP filter binding assay remains the gold standard for many applications.[5] Its key advantage is the direct measurement of substrate phosphorylation, making it less susceptible to interference from autofluorescent or colored compounds. It is also compatible with virtually any kinase-substrate pair without the need for modified substrates or specific antibodies.[6]
Experimental Protocol: Radiometric Kinase Inhibition Assay
This protocol describes a representative procedure for assessing the inhibitory activity of 5-Methoxypyridine-3,4-diamine against a large panel of protein kinases.
Objective: To determine the IC₅₀ values of the test compound against a diverse array of kinases.
Materials:
-
Recombinant human kinases
-
Specific peptide or protein substrates for each kinase
-
Assay buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
[³³P]-ATP (specific activity ~1000 Ci/mmol)
-
Unlabeled ATP
-
5-Methoxypyridine-3,4-diamine, Compound A, Compound B (solubilized in DMSO)
-
96-well or 384-well plates
-
Phosphocellulose filter mats
-
Scintillation fluid and microplate scintillation counter
Methodology:
-
Compound Preparation: Prepare a serial dilution of 5-Methoxypyridine-3,4-diamine and comparator compounds in DMSO. A typical concentration range would be 100 µM to 1 nM.
-
Assay Setup: To each well of the assay plate, add:
-
2.5 µL of test compound dilution (final DMSO concentration ≤ 1%).
-
5 µL of kinase/substrate mixture in assay buffer.
-
Incubate for 10 minutes at room temperature to allow for compound-kinase interaction.
-
-
Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution (containing a mix of unlabeled ATP and [³³P]-ATP). The final ATP concentration should be at or near the Kₘ for each specific kinase to ensure physiologically relevant competition.[6]
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by spotting the entire reaction volume onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while unincorporated [³³P]-ATP will not.
-
Washing: Wash the filter mats multiple times with phosphoric acid to remove unbound [³³P]-ATP.
-
Detection: Dry the filter mats, add scintillation fluid, and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: Comparative Kinase Inhibition Profile (Hypothetical Data)
The data below illustrates a potential outcome of the screening, comparing 5-Methoxypyridine-3,4-diamine to our benchmark compounds.
| Target Kinase | 5-Methoxypyridine-3,4-diamine (IC₅₀, nM) | Compound A (IC₅₀, nM) | Compound B (IC₅₀, nM) | Kinase Family |
| DYRK1A | 15 | 5 | 250 | CMGC |
| PIM1 | 250 | >10,000 | 80 | CAMK |
| GSK3β | 800 | >10,000 | 150 | CMGC |
| CDK2 | 1,200 | >10,000 | 300 | CMGC |
| SRC | 5,500 | >10,000 | 450 | TK |
| p38α | >10,000 | >10,000 | 900 | CMGC |
Interpretation: In this hypothetical scenario, 5-Methoxypyridine-3,4-diamine demonstrates potent activity against DYRK1A, a kinase implicated in several diseases.[7] It shows weaker but notable activity against PIM1 and GSK3β. This profile is more selective than the promiscuous Compound B but less selective than the ideal Compound A. This primary screen provides clear, actionable data: DYRK1A is the primary hypothesis target, while PIM1 and GSK3β are key potential off-targets that warrant further investigation.
Part 2: Cellular Target Engagement Confirmation
Trustworthiness: An in vitro IC₅₀ value does not guarantee that a compound will engage its target in the complex milieu of a living cell. Factors like cell membrane permeability, intracellular ATP concentrations, and efflux pump activity can all lead to discrepancies.[5] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to directly measure a compound's physical binding to its target inside intact cells.[8][9][10] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[11]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol is designed to validate the engagement of 5-Methoxypyridine-3,4-diamine with its putative primary target (DYRK1A) and a key off-target (PIM1).
Objective: To generate melt curves and isothermal dose-response curves to confirm target engagement and quantify cellular potency.
Materials:
-
K562 cell line (or other relevant cell line expressing target proteins)
-
Complete cell culture medium (e.g., RPMI + 10% FBS)
-
PBS (Phosphate-Buffered Saline)
-
Protease and phosphatase inhibitor cocktails
-
5-Methoxypyridine-3,4-diamine (in DMSO)
-
PCR tubes and a thermal cycler
-
Ultrasonic homogenizer or freeze-thaw supplies
-
High-speed refrigerated centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies specific for DYRK1A, PIM1, and a loading control (e.g., GAPDH)
Methodology:
Caption: Workflow for an LDH-based cytotoxicity assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 5-Methoxypyridine-3,4-diamine (e.g., 0.1 µM to 100 µM) for a specified time (e.g., 48 hours). Include wells for vehicle control (spontaneous LDH release) and a maximum LDH release control (cells treated with lysis buffer).
-
Sample Preparation: After incubation, centrifuge the plate gently. Carefully transfer a portion of the cell culture supernatant to a fresh 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percent cytotoxicity for each concentration by normalizing the data to the spontaneous and maximum release controls. Determine the CC₅₀ (50% cytotoxic concentration) by fitting the data to a dose-response curve.
Data Presentation: Comparative Cytotoxicity Profile (Hypothetical Data)
| Cell Line | 5-Methoxypyridine-3,4-diamine (CC₅₀, µM) | Compound A (CC₅₀, µM) | Compound B (CC₅₀, µM) |
| K562 (Hematopoietic) | 12.5 | > 50 | 1.5 |
| HepG2 (Liver) | 28.0 | > 50 | 3.2 |
| HEK293 (Kidney) | 35.5 | > 50 | 4.1 |
Interpretation: The hypothetical data shows that 5-Methoxypyridine-3,4-diamine exhibits moderate cytotoxicity at micromolar concentrations, which is significantly better than the promiscuous Compound B but less favorable than the highly selective Compound A. By comparing the on-target cellular potency (CETSA EC₅₀ = 0.12 µM) with the cytotoxicity value (CC₅₀ = 12.5 µM in K562 cells), we can calculate a preliminary therapeutic index (CC₅₀/EC₅₀) of approximately 104. This indicates a reasonable window between desired on-target activity and general cell toxicity, warranting further investigation.
Conclusion
This guide presents a validated, three-tiered strategy for the comprehensive cross-reactivity profiling of 5-Methoxypyridine-3,4-diamine. By systematically progressing from a broad in vitro kinase screen to cellular target engagement and cytotoxicity assays, researchers can build a robust data package that elucidates the compound's selectivity, confirms its mechanism of action in a physiological context, and establishes an early safety profile. The hypothetical data presented herein illustrates how this compound could be a potent and relatively selective inhibitor of DYRK1A. This structured approach, grounded in established methodologies, provides the critical information necessary to de-risk and advance promising compounds like 5-Methoxypyridine-3,4-diamine in the drug discovery pipeline.
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Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in intact cells with the cellular thermal shift assay. Bio-protocol, 1. [Link]
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Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. PubMed. [Link]
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Furet, P., et al. (2015). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. Journal of Medicinal Chemistry. [Link]
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Safety Operating Guide
Proper Disposal of 5-Methoxypyridine-3,4-diamine: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 5-Methoxypyridine-3,4-diamine, a chemical compound utilized in various research and development applications. As a substituted pyridine derivative, its handling and disposal necessitate a thorough understanding of its potential hazards and the regulatory landscape governing chemical waste. This document is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental stewardship.
Hazard Identification and Risk Assessment
Table 1: Inferred Hazard Profile of 5-Methoxypyridine-3,4-diamine
| Hazard Class | Anticipated Effects |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful or toxic if swallowed, in contact with skin, or if inhaled.[2][4][5] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][6] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation or damage.[1][2][6] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[5][6] |
Given these potential hazards, a comprehensive risk assessment should be conducted before handling this compound, and all personnel must be trained on the appropriate safety and disposal procedures.
Personal Protective Equipment (PPE) and Handling
Prior to any handling or disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The selection of PPE should be based on a thorough risk assessment of the specific laboratory operations being performed.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Butyl rubber or PVA gloves. Nitrile gloves are not always recommended for pyridine compounds; consult the manufacturer's compatibility chart.[7] | To prevent skin contact and potential dermal absorption. |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1] | To protect against splashes and airborne particles. |
| Skin and Body Protection | A fully-buttoned laboratory coat.[7] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a properly functioning certified laboratory chemical fume hood.[7] | To prevent inhalation of dust, fumes, or vapors. |
All handling of 5-Methoxypyridine-3,4-diamine, including weighing and transferring, should be conducted within a chemical fume hood to minimize the risk of inhalation exposure.[8]
Disposal Procedures: A Step-by-Step Guide
The disposal of 5-Methoxypyridine-3,4-diamine and its contaminated materials must be managed in strict accordance with federal, state, and local regulations.[9][10] This compound should be treated as a hazardous waste.
Step 1: Waste Collection and Segregation
-
Pure Compound and Solutions: Collect waste 5-Methoxypyridine-3,4-diamine in its pure form and in solutions in a designated, sealable, and airtight container that is compatible with the chemical.[7]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated and collected in a separate, clearly labeled hazardous waste container.[8][11]
-
Avoid Mixing: Do not mix this waste with other waste streams to prevent potentially hazardous chemical reactions.
Step 2: Container Labeling
-
A "Dangerous Waste" or "Hazardous Waste" label must be affixed to the container as soon as the first drop of waste is added.[7]
-
The label should clearly identify the contents as "Waste 5-Methoxypyridine-3,4-diamine" and include the approximate concentration and any other components of the waste mixture.
-
Include the date when waste was first added and the full name of the responsible individual.
Step 3: Storage
-
Store the waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[7]
-
The storage area should be a designated satellite accumulation area or a central hazardous waste storage facility.
-
Segregate the waste container from incompatible materials such as strong oxidizers, acids (especially nitric acid), and bases.[3][7]
Step 4: Arranging for Disposal
-
Once the container is full or is no longer being used, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
A hazardous waste manifest will be required to track the waste from its point of generation to its final disposal facility.[12]
-
The most common method for the disposal of pyridine-containing waste is high-temperature incineration in a permitted hazardous waste incinerator.[9]
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Response
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Personal Protection: Don appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.
-
Contain and Absorb: For liquid spills, absorb with an inert, dry material such as vermiculite, sand, or a commercial chemical absorbent. For solid spills, carefully sweep up the material to avoid generating dust.
-
Collect and Dispose: Place the absorbed material or swept-up solid into a designated hazardous waste container and label it appropriately.[7]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS office.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 5-Methoxypyridine-3,4-diamine.
Caption: Disposal workflow for 5-Methoxypyridine-3,4-diamine.
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Navigating the Safe Handling of 5-Methoxypyridine-3,4-diamine: A Guide for Laboratory Professionals
Hazard Assessment and Risk Mitigation
Structurally similar compounds, such as 3,4-Diaminopyridine and N,N-dimethylpyridin-4-amine, are classified as highly toxic.[3] Hazards associated with these related compounds include:
-
Acute Toxicity: Potentially fatal if it comes into contact with skin and toxic if swallowed or inhaled.[3]
-
Skin and Eye Damage: Capable of causing severe skin irritation and serious eye damage.[4]
-
Organ Toxicity: May cause damage to organs, particularly the nervous system.
Given these potential hazards, a multi-layered approach to safety, encompassing engineering controls, appropriate Personal Protective Equipment (PPE), and meticulous handling procedures, is imperative.
Engineering Controls: The First Line of Defense
Primary engineering controls are designed to minimize exposure by isolating the hazard from the operator.
-
Chemical Fume Hood: All manipulations of 5-Methoxypyridine-3,4-diamine, including weighing, transferring, and dissolution, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[5][6]
-
Ventilation: Ensure the laboratory is well-ventilated to further reduce the potential for accumulation of airborne contaminants.[1][5]
-
Safety Infrastructure: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[2][7]
Personal Protective Equipment (PPE): Essential Barrier Protection
A comprehensive PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure. The required PPE includes, but is not limited to, the following:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles, preventing severe eye damage.[8][9] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a flame-resistant lab coat, and closed-toe shoes. | Provides a barrier against skin contact, which could be fatal.[8] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols that cannot be controlled by the fume hood. | Prevents inhalation of the toxic compound.[8][10] |
Always inspect PPE for integrity before use and dispose of single-use items, such as gloves, immediately after handling the chemical.[11]
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is crucial for minimizing the risk of exposure during the handling of 5-Methoxypyridine-3,4-diamine.
Preparation
-
Pre-Handling Check: Confirm that the chemical fume hood is functioning correctly and that all necessary PPE is available and in good condition.
-
Gather Materials: Assemble all required equipment, such as spatulas, weighing paper, and specifically labeled containers for both the product and waste.
-
Designate Workspace: Clearly define the area within the fume hood where all handling will occur to prevent cross-contamination.
Handling
-
Weighing and Transferring: Conduct all weighing and transferring operations within the fume hood. Use smooth, deliberate movements to avoid generating dust.
-
Avoid Contact: At no point should the chemical come into direct contact with skin or eyes.[6]
-
No Consumption: Eating, drinking, or smoking in the handling area is strictly prohibited.[12]
-
Container Management: Keep the primary container of 5-Methoxypyridine-3,4-diamine tightly sealed when not in immediate use.[2][5]
Safe Handling Workflow
Caption: Workflow for the safe handling of 5-Methoxypyridine-3,4-diamine.
Spill Management and Waste Disposal
A clear and concise plan for managing spills and disposing of waste is essential for maintaining a safe laboratory environment.
Spill Response
-
Minor Spills (within a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[6]
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.[11]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
-
Major Spills (outside of a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's emergency response team.
-
Prevent entry to the contaminated area.
-
Provide the emergency response team with the Safety Data Sheet (or information on analogous compounds) for 5-Methoxypyridine-3,4-diamine.
-
Waste Disposal
All waste contaminated with 5-Methoxypyridine-3,4-diamine, including disposable PPE, weighing paper, and contaminated absorbent materials, must be treated as hazardous waste.
-
Segregation: Collect all hazardous waste in a dedicated, sealed, and clearly labeled container.[6]
-
Regulatory Compliance: Dispose of all waste in strict accordance with local, state, and federal environmental regulations.[12][13] Do not pour this chemical down the drain.[6]
-
Consultation: If you are unsure about the proper disposal procedures, consult your institution's Environmental Health and Safety (EHS) department.
By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with handling 5-Methoxypyridine-3,4-diamine, ensuring a safe and productive research environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
